molecular formula C7H7Cl2FN2 B1423814 4-Chloro-2-fluoro-benzamidine hydrochloride CAS No. 1187927-09-8

4-Chloro-2-fluoro-benzamidine hydrochloride

Cat. No.: B1423814
CAS No.: 1187927-09-8
M. Wt: 209.05 g/mol
InChI Key: ZYSUCPSLKDRMHS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2FN2 and its molecular weight is 209.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSUCPSLKDRMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-fluoro-benzamidine Hydrochloride: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-fluoro-benzamidine hydrochloride is a pivotal chemical intermediate, distinguished by its halogenated phenyl ring which imparts unique reactivity and makes it an essential building block in modern drug discovery.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis from 4-chloro-2-fluorobenzonitrile via the Pinner reaction. Furthermore, this document elucidates methods for its structural confirmation using spectroscopic analysis. The core of this guide focuses on the compound's strategic application as a precursor in the synthesis of advanced therapeutic agents, with a specific case study on its role in constructing potent Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their research and development pipelines.

Introduction: The Strategic Importance of a Halogenated Synthon

In the landscape of medicinal chemistry, the benzamidine scaffold is a well-established pharmacophore, known for its ability to mimic arginine and interact with serine proteases and other enzyme classes.[1] The strategic placement of halogen atoms—in this case, chlorine and fluorine—on the phenyl ring of this compound significantly modulates its electronic properties and metabolic stability. This dual halogenation enhances its utility as a versatile intermediate for creating complex bioactive molecules, particularly in the development of targeted enzyme inhibitors.[1] Its hydrochloride salt form improves solubility and handling characteristics in laboratory settings, making it a preferred reagent for synthetic applications.[2] This guide serves as a comprehensive technical resource, detailing the synthesis, properties, and critical applications of this high-value chemical entity.

Chemical Structure and Physicochemical Properties

The unique arrangement of substituents on the aromatic ring is central to the reactivity of this compound. The fluorine atom at the ortho position and the chlorine atom at the para position create a distinct electronic and steric environment that influences its synthetic transformations.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented in Table 1, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1187927-09-8[1][3]
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
Appearance Yellow crystalline powder[1]
Purity ≥96% (HPLC)[1][4]
Storage Conditions Store at 0-8°C[1]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bond Count 1[3]

Synthesis and Structural Elucidation

The most reliable and widely adopted method for synthesizing benzamidines from their corresponding benzonitriles is the Pinner reaction.[5] This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate imino ester salt (a Pinner salt), followed by ammonolysis to yield the final amidine hydrochloride.

Synthetic Workflow: The Pinner Reaction

The synthesis begins with the commercially available 4-chloro-2-fluorobenzonitrile. The nitrile is treated with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride gas. This forms the ethyl imino ether hydrochloride intermediate. Subsequent reaction with ammonia in an alcoholic solvent displaces the ethoxy group to form the thermodynamically stable benzamidine hydrochloride salt.

Caption: Workflow for the synthesis of 4-Chloro-2-fluoro-benzamidine HCl.

Detailed Experimental Protocol

This protocol is based on established Pinner reaction methodologies and is optimized for the specific substrate.[5][6]

Materials:

  • 4-chloro-2-fluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (gas)

  • Ammonia (solution in ethanol, ~8% w/w)

  • Anhydrous Diethyl Ether

  • Absorbent Charcoal

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 4-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl₂).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the intermediate.

    • Collect the precipitated Pinner salt by filtration, wash with anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

  • Ammonolysis to the Amidine Hydrochloride:

    • Add the dried Pinner salt intermediate to a solution of ammonia in ethanol (~8% w/w) with stirring at room temperature.[6]

    • Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate is fully consumed.

    • Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.

  • Purification and Isolation:

    • Dissolve the crude residue in a minimal amount of hot ethanol.

    • Add a small amount of absorbent charcoal to decolorize the solution and heat at reflux for 15 minutes.[7]

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Structural Elucidation via Spectroscopy

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on closely related analogues such as 2-(4-Chlorophenyl)-1H-benzo[d]imidazole.[8]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the -NH₂ protons of the amidine group. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit a complex splitting pattern due to the influences of the chloro and fluoro substituents. The amidine protons will appear as a broad singlet, typically downfield, which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon NMR will show characteristic signals for the seven unique carbon atoms. The carbon atom of the C=N group will be significantly downfield (δ ~150-165 ppm). The aromatic carbons will appear in the δ 110-140 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information.[9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base (C₇H₆ClFN₂, MW: 172.59 g/mol ). The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Application in Medicinal Chemistry: A Case Study in PARP Inhibitor Synthesis

This compound is a valuable precursor for synthesizing heterocyclic scaffolds, particularly benzimidazoles, which are core structures in many therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors.[9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (synthetic lethality), particularly in tumors with BRCA1/2 mutations.[10]

Rationale for Use in PARP Inhibitor Synthesis

The benzimidazole core of many PARP inhibitors, such as Olaparib, is often constructed by condensing a substituted o-phenylenediamine with a carboxylic acid or its derivative. An alternative and highly effective strategy involves the condensation of a benzamidine with a dicarbonyl compound or a related synthon. The 4-chloro-2-fluoro-benzamidine moiety provides a pre-functionalized aromatic ring that can be strategically positioned within the final inhibitor to make key interactions with the PARP enzyme active site or to modulate the molecule's pharmacokinetic properties.

A prime example is the synthesis of benzimidazole-4-carboxamides, a class of potent PARP inhibitors. The synthesis involves the condensation of a substituted benzamidine with a 2,3-diaminobenzoic acid derivative. Following this logic, this compound can be reacted with an appropriate dicarbonyl compound, such as a derivative of phthalic anhydride, to form a key intermediate for an Olaparib analogue.

G Amidine 4-Chloro-2-fluoro- benzamidine HCl Reaction Condensation Reaction (e.g., in Acetic Acid, Reflux) Amidine->Reaction Anhydride Substituted Phthalic Anhydride Derivative Anhydride->Reaction Intermediate Fused Benzimidazole Intermediate Reaction->Intermediate Forms core scaffold FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Potent PARP Inhibitor (Olaparib Analogue) FurtherSteps->FinalProduct

Caption: Synthetic strategy for a PARP inhibitor using the target benzamidine.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and accumulate. During DNA replication, these unresolved SSBs lead to the collapse of the replication fork, creating more severe double-strand breaks (DSBs).

In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is defective. These cells cannot repair the DSBs caused by PARP inhibition, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.

G cluster_0 Normal Cell (Functional HR) cluster_inhibitor1 With PARP Inhibitor cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-1 ssb1->parp1 recruits ber1 Base Excision Repair (BER) parp1->ber1 activates rep1 DNA Repair & Cell Survival ber1->rep1 leads to dsbs1 Double-Strand Breaks (DSBs) (During Replication) hr1 Homologous Recombination (HR) (BRCA1/2 Proficient) dsbs1->hr1 repaired by hr1->rep1 ssb1_i Single-Strand Break (SSB) parp1_i PARP-1 ssb1_i->parp1_i inhibited by PARP Inhibitor parp1_i->dsbs1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP-1 ssb2->parp2 inhibited by PARP Inhibitor dsbs2 Double-Strand Breaks (DSBs) parp2->dsbs2 leads to hr2 Defective HR (BRCA1/2 Mutant) dsbs2->hr2 cannot be repaired by death Cell Death (Synthetic Lethality) hr2->death

References

4-Chloro-2-fluoro-benzamidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-benzamidine hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic amidine that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—featuring both chloro and fluoro groups—imparts distinct electronic properties and metabolic stability, making it a highly sought-after intermediate for synthesizing targeted therapeutics. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's fundamental physicochemical properties, a detailed synthesis protocol via the Pinner reaction, robust analytical quality control methodologies, and its principal applications, particularly in the development of serine protease inhibitors. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven best practices to ensure scientific integrity and practical utility.

Physicochemical Properties and Identification

The precise characterization of a starting material is the foundation of reproducible research and development. This compound is a yellow crystalline powder whose properties are summarized below.[1][2] The hydrochloride salt form is preferred in laboratory settings as it enhances the compound's stability and aqueous solubility compared to the free base.

PropertyValueSource(s)
Molecular Weight 209.05 g/mol [1][2][3][4]
Molecular Formula C₇H₆ClFN₂·HCl[1][2][4]
CAS Number 1187927-09-8[1][2][3]
Appearance Yellow crystalline powder[1][2]
Purity ≥96% (by HPLC)[1][2][5]
Storage Conditions 0–8 °C, desiccated[1][2][4]
MDL Number MFCD04114443[1][2]
PubChem ID 53407926[1][2]

Synthesis and Manufacturing Workflow

The most practical and widely adopted method for preparing benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[2][3][6][7] This acid-catalyzed, two-step process offers a reliable pathway to the target compound from the commercially available starting material, 4-Chloro-2-fluorobenzonitrile.[8]

The causality behind this choice of methodology is twofold:

  • Activation: The nitrile is not sufficiently electrophilic to react directly with an amine. The Pinner reaction activates the nitrile by protonating it with anhydrous hydrogen chloride, making the carbon atom highly susceptible to nucleophilic attack by an alcohol (e.g., ethanol).

  • Intermediate Stability: The resulting imidate ester hydrochloride (Pinner salt) is a stable, isolable intermediate that can be cleanly converted to the desired amidine upon treatment with ammonia.

Representative Synthesis Protocol

Step 1: Formation of the Ethyl 4-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt)

  • System Preparation: A three-necked, flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with 4-chloro-2-fluorobenzonitrile (15.5 g, 0.1 mol) and anhydrous ethanol (60 mL, ~1 mol).

  • Acidification: The flask is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the stirred solution. Expertise & Experience Insight: This step must be performed under strictly anhydrous conditions. Any moisture will hydrolyze the intermediate imidate or the final product into the corresponding ethyl ester or benzamide, respectively, which are common impurities.

  • Reaction & Isolation: Continue bubbling HCl gas until the solution is saturated and a precipitate begins to form. Seal the flask and allow it to stand at 0-4°C for 24 hours. The Pinner salt precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Ammonolysis to this compound

  • Solution Preparation: The dried ethyl 4-chloro-2-fluorobenzimidate hydrochloride from Step 1 is suspended in a solution of 150 mL of anhydrous ethanol.

  • Ammonolysis: The suspension is cooled to 0°C. Anhydrous ammonia (NH₃) gas is bubbled through the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Insight: The reaction is complete when the starting imidate spot disappears. This self-validating checkpoint ensures full conversion before proceeding to isolation, maximizing yield.

  • Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting solid residue is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a yellow crystalline powder.

Synthesis Workflow Diagram

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 4-Chloro-2-fluorobenzonitrile D Ethyl 4-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt) A->D B Anhydrous Ethanol (EtOH) B->D C Anhydrous HCl Gas C->D  Activation & Nucleophilic Attack (0°C, 24h) D_ref Pinner Salt E Anhydrous Ammonia (NH₃) F 4-Chloro-2-fluoro-benzamidine hydrochloride (Final Product) E->F  Nucleophilic Substitution (0°C) D_ref->F

Caption: Pinner reaction workflow for synthesis.

Quality Control and Analytical Methods

To ensure the suitability of this compound for downstream applications, particularly in GMP-regulated environments, a robust set of analytical controls is mandatory. Each batch must be validated for identity, purity, and strength.

TestSpecificationMethod
Appearance Yellow Crystalline PowderVisual Inspection
Identity Conforms to reference spectrumFT-IR Spectroscopy
Identity & Structure Conforms to reference spectrum¹H NMR, ¹³C NMR, ¹⁹F NMR
Purity ≥96.0%HPLC
Solubility Soluble in Water, MethanolVisual Inspection
High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound due to its high resolution and sensitivity for detecting process-related impurities and degradation products.[9][10]

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Expertise & Experience Insight: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like benzamidines.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method provides a self-validating system where the retention time serves to identify the main peak against a reference standard, while the peak area percentage is used to quantify its purity.

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex bioactive molecules.[11]

Intermediate for Serine Protease Inhibitors

The benzamidine group is a well-established "warhead" or pharmacophore that competitively inhibits serine proteases such as trypsin, thrombin, and plasmin.[12][13] It achieves this by mimicking the natural arginine or lysine substrates, forming strong ionic and hydrogen bond interactions with the aspartate residue at the bottom of the S1 specificity pocket of the enzyme's active site.[5]

The 4-chloro and 2-fluoro substituents on the phenyl ring are not merely passive decorations. They serve critical functions:

  • Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the amidinium group, influencing its binding affinity.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the chlorine atom can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

  • Vector for Further Synthesis: The substituted ring provides a scaffold for adding other functionalities (R-groups) to achieve selectivity and target different pockets of the enzyme for enhanced potency and specificity.[1]

Conceptual Role as a Building Block

G cluster_0 Drug Discovery Workflow cluster_1 Enzyme Active Site Amidine 4-Chloro-2-fluoro-benzamidine | Core Scaffold Linker Linker Chemistry | (e.g., amide bond formation) Amidine->Linker Step 1 Inhibitor {Final Protease Inhibitor | Potent & Selective Drug Candidate} Selectivity Selectivity Group (R) | Targets S2/S3 Pockets Linker->Selectivity Step 2 Linker->Inhibitor S1 S1 Pocket (Aspartate) Inhibitor->S1  Benzamidine group binds here (H-bond)

Caption: Role as a building block for inhibitors.

Handling, Storage, and Safety

  • Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1][2][4]

  • Safety: While specific GHS data is limited, related benzamidine compounds may be harmful if swallowed or in contact with skin. A thorough risk assessment should be conducted before use.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical R&D. Its well-defined physicochemical properties, accessible synthesis route, and critical role as a pharmacophore scaffold make it an invaluable asset. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this compound into their discovery workflows, paving the way for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Chloro-2-fluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthetic pathway to 4-Chloro-2-fluoro-benzamidine hydrochloride, a crucial intermediate in modern medicinal chemistry.[1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of starting materials, and present a robust, field-proven protocol.

Strategic Foundation: The Pinner Reaction as the Core Transformation

The synthesis of aromatic amidines from their corresponding nitriles is a cornerstone transformation in organic chemistry. Among the available methods, the Pinner reaction stands out for its reliability and efficiency in accessing the desired amidine hydrochloride salt directly.[2][3] This classical reaction, first described by Adolf Pinner in 1877, proceeds in two distinct, well-understood stages.[3][4]

The causality behind choosing this pathway is rooted in its mechanistic elegance and the stability of the intermediates. The reaction begins with the acid-catalyzed addition of an alcohol (commonly anhydrous ethanol) to a nitrile. Gaseous, anhydrous hydrogen chloride (HCl) is the quintessential acid catalyst, serving to activate the nitrile group by protonation, which forms a highly electrophilic nitrilium ion.[4] This ion is readily attacked by the alcohol nucleophile. The resulting intermediate, an imino ester salt known as a "Pinner salt," is typically a stable, crystalline solid that can be isolated if desired.[3][5]

The second stage involves the conversion of this Pinner salt into the final amidine. This is achieved through ammonolysis, where the addition of ammonia displaces the alkoxy group of the imino ester to form the thermodynamically stable amidinium ion. The final product is isolated as its hydrochloride salt, which is often advantageous for its crystallinity, stability, and solubility in subsequent reaction steps. The entire process requires strictly anhydrous conditions to prevent the hydrolysis of the Pinner salt to a less desirable ester.[2][6]

The Primary Starting Material: 4-Chloro-2-fluorobenzonitrile

The logical and most direct precursor for the synthesis of this compound is 4-Chloro-2-fluorobenzonitrile . This compound serves as a versatile and crucial building block in the synthesis of various pharmaceutical and agrochemical products.[7] Its chemical structure provides the complete heavy-atom backbone required for the target molecule, making the synthetic route highly atom-economical.

PropertyValue
Chemical Name 4-Chloro-2-fluorobenzonitrile
CAS Number 60702-60-5
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Appearance White to off-white crystalline solid

The selection of 4-Chloro-2-fluorobenzonitrile is predicated on the stability of the nitrile functional group under a wide range of conditions, allowing for its late-stage conversion to the more reactive amidine. The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring enhances the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack by the alcohol in the Pinner reaction.

Synthetic Workflow Visualization

The following diagram illustrates the two-stage conversion of the nitrile starting material to the final amidine hydrochloride product via the Pinner salt intermediate.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 4-Chloro-2-fluorobenzonitrile B Pinner Salt Intermediate (Ethyl 4-chloro-2-fluoro-benzenecarboximidate HCl) A->B  Anhydrous EtOH, HCl (gas)  Anhydrous Solvent (e.g., Diethyl Ether)  0°C to RT C 4-Chloro-2-fluoro-benzamidine HCl (Final Product) B->C  Ammonia (NH₃)  (e.g., NH₃ in EtOH)  RT

Caption: Synthetic pathway from nitrile to amidine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality for each step is explained to ensure a deep understanding of the process.

Objective: To synthesize this compound from 4-Chloro-2-fluorobenzonitrile.

Materials:

  • 4-Chloro-2-fluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

  • Reaction vessel with gas inlet and outlet, magnetic stirrer, and drying tube

Part A: Synthesis of the Pinner Salt Intermediate
  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube (e.g., filled with calcium chloride). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup. Rationale: Strict anhydrous conditions are critical to prevent hydrolysis of the nitrile and the Pinner salt intermediate.[2][6]

  • Reagent Charging: To the flask, add 4-Chloro-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Dissolve the nitrile in a sufficient volume of anhydrous diethyl ether.

  • Acidification: Cool the reaction mixture to 0°C using an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution. Rationale: Low temperature is crucial to control the exothermicity of the reaction and to prevent the thermal decomposition of the Pinner salt.[2][3]

  • Reaction Monitoring: Continue the HCl addition until the solution is saturated. The Pinner salt will typically precipitate as a white solid. After saturation, seal the flask and allow it to stir at room temperature for 12-24 hours.

  • Isolation of Intermediate: Collect the precipitated solid by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the isolated Pinner salt under vacuum.

Part B: Ammonolysis to this compound
  • Reactor Setup: Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a stir bar.

  • Ammonia Addition: Cool the suspension to 0-5°C. Bubble ammonia gas through the mixture or add a saturated solution of ammonia in ethanol dropwise. Rationale: The reaction is typically rapid. Temperature control helps to manage any exotherm and ensure complete reaction.

  • Reaction Completion: Stir the mixture at room temperature for 4-10 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification: Upon completion, ammonium chloride (a byproduct) will have precipitated. Filter the reaction mixture to remove the inorganic salts.[6] Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield a high-purity crystalline solid.[6]

Quantitative Data Summary

The following table provides an example of typical reaction parameters for this synthesis.

ParameterValue / ConditionRationale
Scale 10-100 mmolProtocol is scalable with appropriate heat transfer considerations.
Solvent (Step 1) Anhydrous Diethyl Ether / DioxaneEnsures reactants are in solution and is easily removed.[2]
Solvent (Step 2) Anhydrous EthanolGood solvent for the Pinner salt and the final product.
Temperature (Step 1) 0°C to Room TemperatureControls exotherm and prevents intermediate degradation.[2][3]
Temperature (Step 2) 0°C to Room TemperatureEnsures a controlled and complete reaction.
Reaction Time (Step 1) 12 - 24 hoursAllows for complete formation of the Pinner salt.
Reaction Time (Step 2) 4 - 10 hoursSufficient time for complete ammonolysis.[6]
Typical Yield 85 - 95%High efficiency is expected with careful control of anhydrous conditions.
Purity (Post-Recryst.) >98%Recrystallization is effective for removing minor impurities.

References

Unveiling the Core Mechanism: A Technical Guide to 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Bio-functional Role of a Key Pharmaceutical Intermediate

This technical guide serves as an in-depth exploration of 4-Chloro-2-fluoro-benzamidine hydrochloride, a pivotal compound in contemporary drug discovery and biochemical research. Moving beyond its established role as a versatile chemical building block, this document elucidates its core mechanism of action, drawing upon the well-established pharmacology of the benzamidine class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological significance.

Introduction: Beyond a Synthetic Intermediate

This compound is a versatile compound widely utilized in pharmaceutical research and development.[1][2] Its primary application lies as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly in the creation of potent and selective inhibitors for therapeutic targets.[1][2] The unique structural features of this compound, including the presence of both chlorine and fluorine substituents, are engineered to enhance its reactivity and selectivity, making it an invaluable tool in medicinal chemistry.[2] Researchers leverage this compound in the design of novel therapeutics, with notable applications in oncology and infectious disease research where precision and efficacy are critical.[1] Beyond its role in synthesis, this compound is also employed in biochemical assays to probe enzyme activity and inhibition.[1][2]

The Benzamidine Core: A Competitive Inhibitor of Serine Proteases

The mechanism of action of this compound is intrinsically linked to its core benzamidine structure. Benzamidines are a well-documented class of competitive inhibitors of serine proteases, a broad family of enzymes that play critical roles in various physiological and pathological processes.[3][4] These enzymes, which include trypsin, thrombin, plasmin, and complement C1s, are characterized by a highly reactive serine residue in their active site.[3][5]

The inhibitory action of benzamidine derivatives stems from the positively charged amidinium group, which mimics the natural guanidinium group of arginine, a common substrate for many serine proteases. This structural mimicry allows the benzamidine moiety to bind to the S1 specificity pocket of the protease active site, a pocket that is typically negatively charged due to the presence of an aspartate residue. This electrostatic interaction is a key determinant of the initial binding and competitive inhibition.

cluster_Inhibitor 4-Chloro-2-fluoro-benzamidine S1 Pocket S1 Pocket (Aspartate) Catalytic Triad Catalytic Triad (Ser, His, Asp) Amidinium Group Positively Charged Amidinium Group Amidinium Group->S1 Pocket Electrostatic Interaction (Binding) Benzene Ring Benzene Ring (with Cl and F)

Caption: Binding of 4-Chloro-2-fluoro-benzamidine to a serine protease active site.

Structure-Activity Relationship (SAR): The Influence of Chloro and Fluoro Substituents

The inhibitory potency and selectivity of benzamidine derivatives are significantly influenced by the nature and position of substituents on the benzene ring.[5][6] Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have revealed several key principles governing their interaction with serine proteases:

  • Hydrophobicity: The hydrophobicity of the substituent plays a crucial role in the binding affinity.[4][5] For enzymes like thrombin, this is a dominant factor.[5] The presence of a chlorine atom at the 4-position of the benzene ring in this compound increases the overall hydrophobicity of the molecule, which can enhance its binding to hydrophobic pockets adjacent to the primary binding site.

  • Electronic Effects: Electron-donating or withdrawing properties of the substituents can also modulate the binding affinity.[5] The fluorine atom at the 2-position is a strongly electron-withdrawing group. This can influence the electronic distribution of the benzene ring and potentially affect interactions with the enzyme surface.

  • Molar Refractivity and Molecular Weight: For some serine proteases, such as trypsin, molar refractivity and molecular weight are also important determinants of inhibitory activity.[5]

The specific combination of a chloro and a fluoro group in this compound suggests a tailored design to optimize these physicochemical properties for enhanced binding affinity and potentially selectivity towards certain serine proteases.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate and characterize the inhibitory mechanism of this compound, a series of biochemical and biophysical assays can be employed.

Enzyme Inhibition Assay (Kinetic Analysis)

A standard enzyme inhibition assay is the first step to determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive).

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a target serine protease.

Materials:

  • Target serine protease (e.g., trypsin, thrombin)

  • Chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the serine protease, and the different concentrations of the inhibitor.

  • Incubate for a pre-determined time at a constant temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the mode of inhibition and the Ki, repeat the experiment with varying substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

Caption: Workflow for an enzyme inhibition assay.

Data Presentation: Quantitative Analysis of Inhibition

The results of the enzyme inhibition assays should be summarized in a clear and concise table for easy comparison.

ParameterValueDescription
IC50 To be determinedThe concentration of inhibitor required to reduce the enzyme activity by 50%.
Ki To be determinedThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Mode of Inhibition To be determinedThe mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).

Conclusion: A Valuable Tool in Protease-Targeted Drug Discovery

This compound, while often viewed as a synthetic intermediate, possesses a well-defined mechanism of action rooted in the established pharmacology of benzamidines as competitive serine protease inhibitors. The strategic placement of chloro and fluoro substituents likely enhances its binding affinity and selectivity, making it not only a valuable building block but also a useful tool for in vitro studies of protease function and inhibition. A thorough understanding of its core mechanism is essential for its effective application in the rational design of novel therapeutics targeting serine protease-mediated pathologies.

References

An In-depth Technical Guide to the Strategic Application of 4-Chloro-2-fluoro-benzamidine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-benzamidine hydrochloride, focusing on its role as a pivotal intermediate in the synthesis of bioactive molecules. For researchers, scientists, and drug development professionals, this document outlines the strategic importance of this compound, its application in medicinal chemistry, and a framework for its use in developing novel therapeutics, particularly enzyme inhibitors.

Introduction: The Significance of the Benzamidine Scaffold

Benzamidine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas.[1] Historically, these compounds are best known as competitive inhibitors of serine proteases, a large family of enzymes involved in physiological processes such as coagulation, inflammation, and viral replication.[1][2][3] The foundational benzamidine structure serves as a starting point for a vast library of derivatives designed to enhance potency, selectivity, and pharmacokinetic properties.[1]

This compound emerges as a particularly valuable building block in this context. Its unique structural features, including the presence of both chlorine and fluorine substituents, offer medicinal chemists a tool to modulate the electronic and steric properties of synthesized molecules, thereby influencing their biological activity and potential for development into effective drugs.[4][5] This guide will delve into the strategic application of this compound in the drug discovery workflow.

Physicochemical Properties and Synthetic Considerations

The chemical structure of this compound provides a reactive handle for further chemical modifications. The amidine group is basic and is typically handled as a hydrochloride salt to improve solubility and stability.[3][6]

While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, the synthesis of benzamidine derivatives can often be achieved through methods like the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether hydrochloride, which is then converted to the amidine.[1]

Core Application in Drug Discovery and Development

This compound is primarily utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[4][5] Its application spans several key research areas:

  • Pharmaceutical Development : It serves as a key starting material for pharmaceuticals targeting specific enzymes and receptors, aiming to enhance drug efficacy.[4][6][7]

  • Biochemical Research : This compound is instrumental in developing protease inhibitors for studies aimed at understanding disease mechanisms.[4][7][8]

  • Oncology and Infectious Disease Research : Researchers leverage this intermediate in the design of novel drugs for cancer and infectious diseases, where precision and efficacy are critical.[4][5]

The chlorine and fluorine atoms on the phenyl ring are of particular importance. These electron-withdrawing groups can significantly influence the pKa of the amidine group and the overall electronic properties of the molecule. This, in turn, can affect the binding affinity and selectivity of the final compound for its biological target.

Mechanism of Action of Benzamidine Derivatives: Serine Protease Inhibition

Benzamidine derivatives are classic examples of competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[2][3][9] The positively charged amidinium group mimics the natural substrate's side chain (arginine or lysine) and forms a salt bridge with a conserved aspartate residue in the S1 binding pocket of the enzyme's active site.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Benzamidine Inhibitor Enzyme S1_Pocket S1 Binding Pocket (Specificity Pocket) Asp189 Aspartate Residue (Asp189) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine 4-Chloro-2-fluoro-benzamidine Derivative Benzamidine->S1_Pocket Binding Benzamidine->Catalytic_Triad Blocks Substrate Access Amidine_Group Positively Charged Amidine Group Amidine_Group->Asp189 Ionic Interaction (Inhibition)

Caption: General mechanism of serine protease inhibition by a benzamidine derivative.

Experimental Workflow: From Synthesis to In Vitro Screening

The following section outlines a hypothetical, yet standard, workflow for utilizing this compound to synthesize and screen for novel protease inhibitors.

Synthesis of a Novel Benzamidine Derivative

A common synthetic strategy involves the coupling of the benzamidine moiety to other chemical fragments to explore new chemical space and improve biological activity. For example, one could envision a reaction where this compound is reacted with a suitable electrophile to generate a more complex molecule.

In Vitro Enzyme Inhibition Assay Protocol

A crucial step is to assess the biological activity of the newly synthesized compounds. A standard protocol for a serine protease inhibition assay (e.g., using trypsin as a model enzyme) is provided below.

Objective: To determine the inhibitory potency (IC50) of a novel compound derived from this compound against a target serine protease.

Materials:

  • Target enzyme (e.g., Trypsin)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (synthesized derivative)

  • Positive control inhibitor (e.g., Benzamidine hydrochloride)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add a fixed volume of the assay buffer.

    • Add the serially diluted test compound to the respective wells.

    • Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).

    • Add the enzyme solution to all wells except for the substrate blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Enzyme Add Enzyme to Plate (Pre-incubation) Prep_Compound->Add_Enzyme Add_Substrate Add Substrate to Initiate Reaction Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic Read) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rates & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro enzyme inhibition assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The IC50 values obtained from the screening assay provide quantitative data on the inhibitory potency of the synthesized compounds. This data is crucial for establishing a Structure-Activity Relationship (SAR).

CompoundR-Group ModificationIC50 (µM)Notes
Parent Compound 4-Chloro-2-fluoro-phenyl>100Starting point, low activity.
Derivative 1 Addition of a hydrophobic moiety25.5Increased potency, suggesting a hydrophobic pocket near the active site.
Derivative 2 Addition of a hydrogen bond donor5.2Significant improvement in potency, indicating a key interaction.
Derivative 3 Alteration of linker length15.8Linker length is important for optimal positioning in the active site.

The SAR analysis, guided by the data, allows researchers to make informed decisions for the next round of synthesis. The chloro and fluoro substituents of the original this compound building block play a critical role in this process by influencing the electronic and conformational properties of the final molecule, which can be fine-tuned to optimize binding and selectivity.

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of drug discovery. While it may not possess significant biological activity on its own, its true power lies in its utility as a scaffold for the synthesis of novel, potent, and selective therapeutic agents. The strategic incorporation of this building block, with its unique halogen substitution pattern, provides a powerful tool for medicinal chemists to modulate the properties of new chemical entities. Understanding its application within a structured discovery workflow, from synthesis to in vitro screening and SAR analysis, is key to unlocking its full potential in the development of next-generation therapeutics.

References

Navigating the Synthesis and Handling of 4-Chloro-2-fluoro-benzamidine hydrochloride: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug discovery and development, the utility of novel chemical entities is intrinsically linked to their safe and effective handling. 4-Chloro-2-fluoro-benzamidine hydrochloride, a key building block in the synthesis of various bioactive molecules, is one such compound that requires a nuanced understanding of its properties to ensure both experimental success and laboratory safety.[1][2] This guide provides an in-depth technical overview of the safety and handling protocols for this compound, grounded in established scientific principles and practical laboratory experience.

Compound Profile and Inherent Hazards

This compound (CAS No. 1187927-09-8) is a halogenated aromatic compound.[3] Its molecular structure, featuring both chloro and fluoro substituents on the benzamidine core, contributes to its reactivity and utility as a synthetic intermediate, particularly in the development of enzyme inhibitors and other therapeutic agents.[1][2][4]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₇Cl₂FN₂[3]
Molecular Weight209.05 g/mol Chem-Impex
AppearanceYellow crystalline powderChem-Impex
Storage Temperature0-8°C[5]
  • Acute Toxicity: Harmful if swallowed.[7] For the related compound 4-fluoro-benzamidine hydrochloride, it is classified as Acute Toxicity Category 3 (Oral).

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][7][8][9]

  • Skin Sensitization: May cause an allergic skin reaction.[10]

It is crucial to note that data on mutagenicity, carcinogenicity, and reproductive toxicity for this specific compound are largely unavailable.[6][9] Therefore, it is imperative to handle it as a potentially hazardous substance.

Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound. The following PPE is mandatory to minimize exposure:

  • Eye and Face Protection: Chemical safety goggles with side shields are required.[8] In situations with a risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Logical Flow for Donning and Doffing PPE:

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Experimental Protocols

Adherence to standard laboratory operating procedures is paramount. The following step-by-step protocol outlines the safe handling of this compound in a research setting.

Experimental Workflow:

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Equipment and Reagents prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 handle2 Use Spatula for Solids Transfer handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste According to Institutional Guidelines clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: A step-by-step workflow for the safe handling of the compound.

Detailed Methodology:

  • Preparation:

    • Always work within a properly functioning chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.[8]

    • Assemble all necessary glassware, reagents, and waste containers before starting the experiment.

  • Handling:

    • When weighing the solid, use a spatula and a tared weigh boat inside the fume hood to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of this compound tightly sealed when not in use to prevent exposure to moisture and air.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Collect all waste, including contaminated consumables and solvent rinses, in a designated, properly labeled hazardous waste container for halogenated organic compounds.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[6][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Waste Disposal

As a halogenated aromatic compound, this compound and its associated waste must be disposed of as hazardous waste.

  • Segregation: Halogenated waste must be collected separately from non-halogenated waste streams.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow your institution's specific guidelines for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste disposal service.

Conclusion

This compound is a valuable tool for chemical synthesis in drug discovery. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with a thorough review of the most current Safety Data Sheet and to adhere to all institutional and regulatory guidelines.

References

4-Chloro-2-fluoro-benzamidine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-benzamidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CFBH), a key intermediate in pharmaceutical research and drug development.[1][2] While specific experimental solubility data for CFBH is not extensively published, this document synthesizes foundational principles of small molecule solubility, leveraging data from analogous compounds to provide a robust framework for its characterization. The guide details the critical influence of physicochemical properties, particularly pH, on the aqueous solubility of this hydrochloride salt. Crucially, it offers detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable, in-house data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach and measure the solubility of this and similar compounds.

Introduction and Physicochemical Profile

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules such as enzyme inhibitors.[1][2] Its utility in drug discovery hinges on its physicochemical properties, among which solubility is paramount for ensuring consistent performance in biochemical assays, ease of formulation, and predictable in vivo behavior. As a hydrochloride salt of a weak base, its solubility is expected to be intrinsically linked to the pH of the medium.

Core Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 1187927-09-8[1][2][3]
Molecular Formula C₇H₆ClFN₂·HCl[1][2]
Molecular Weight 209.05 g/mol [1][2]
Appearance Yellow crystalline powder[1][2]
Purity ≥96% (HPLC)[1][2][4]
Storage Conditions 0-8°C[1][2][4]

Foundational Principles of Solubility

Understanding the solubility of a compound requires distinguishing between two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[5][6] This is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (e.g., 24 hours or more).[6][7][8]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[2][9] The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is common in early drug discovery for rapid screening but can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[10]

The Critical Influence of pH on Amine Hydrochloride Salts

4-Chloro-2-fluoro-benzamidine is a weak base. As a hydrochloride salt, its solubility in aqueous media is fundamentally governed by the pH of the solution.

The dissolution process involves the dissociation of the salt into the protonated benzamidinium cation and a chloride anion. The protonated form is typically much more water-soluble than the neutral free base. The equilibrium between the protonated form (BH⁺) and the free base (B) is described by the Henderson-Hasselbalch equation, which links pH, the compound's pKa (the pH at which 50% of the compound is ionized), and the ratio of the two species.

The solubility of basic salts increases as the pH decreases (becomes more acidic).[11] However, for hydrochloride salts, a phenomenon known as the common ion effect can lead to a decrease in solubility at very low pH values (i.e., in the presence of high concentrations of hydrochloric acid).[12][13][14] This occurs because the excess chloride ions from the acidic medium can suppress the dissolution of the salt.[12][13] This can result in a parabolic pH-solubility profile, with maximum solubility occurring at a specific acidic pH rather than at the lowest pH.[12]

Experimental Protocols for Solubility Determination

The absence of published data necessitates a robust experimental approach. The following protocols provide a self-validating framework for characterizing the solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility and is recommended by regulatory agencies like the FDA.[8][15][16]

Objective: To determine the maximum equilibrium concentration of the compound in a specific buffer.

Materials & Equipment:

  • This compound (solid powder)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, citrate buffer pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system set to a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical balance

  • HPLC-UV system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or roller. Allow the mixture to equilibrate for at least 24 hours at a constant temperature to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard calibration curve (see Protocol 3.3).[6][17]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Buffer A->B C Seal and Shake (24h at constant T) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm) D->E F Quantify by HPLC-UV E->F Kinetic_Solubility_Workflow A Prepare DMSO Stock Solution C Add Stock Solution to Buffer (Serial Dilution) A->C B Dispense Buffer to 96-Well Plate B->C D Incubate with Shaking (1-2h) C->D E Measure Precipitate (Nephelometry or UV-Vis) D->E F Determine Solubility Concentration E->F

References

Methodological & Application

synthesis of nNOS inhibitors using 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Potent and Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Utilizing 4-Chloro-2-fluoro-benzamidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: The Critical Role of nNOS in Neuropathology and the Imperative for Selective Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, from vasodilation and immune responses to neurotransmission.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1][3] While eNOS is vital for maintaining cardiovascular homeostasis and iNOS is a key component of the immune response, nNOS is predominantly found in the nervous system, where it plays a significant role in synaptic plasticity and neurovascular regulation.[1][4]

However, the overproduction of NO by nNOS is a double-edged sword. Excessive NO and its reactive nitrogen species byproducts, such as peroxynitrite, contribute to cellular damage and neurotoxicity.[5] This pathological cascade has been implicated in the progression of severe neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][2][3][5][6] Consequently, the selective inhibition of nNOS presents a highly promising therapeutic strategy to mitigate neurodegeneration while preserving the essential functions of eNOS and iNOS.[5][7] The primary challenge lies in designing inhibitors that can distinguish between the highly homologous active sites of the NOS isoforms, as non-selective inhibition can lead to significant side effects, such as hypertension from eNOS inhibition.[8][9]

Core Tenet: this compound as a Privileged Scaffold

The strategic design of selective nNOS inhibitors often begins with a scaffold that can effectively mimic the enzyme's natural substrate, L-arginine. This compound has emerged as a versatile and valuable starting material in this endeavor.[10][11] Its utility is rooted in several key structural and chemical properties:

  • Bioisosteric Mimicry: The positively charged benzamidine group serves as an excellent bioisostere for the guanidinium group of L-arginine. This allows it to form critical hydrogen bonds and salt bridge interactions with key residues, such as a conserved glutamate, within the nNOS active site, establishing the foundation for competitive inhibition.[5]

  • Tunable Physicochemical Properties: The presence of chlorine and fluorine substituents on the phenyl ring provides medicinal chemists with precise control over the molecule's electronic and lipophilic character.[10][11] These halogens can enhance binding affinity through favorable interactions and improve pharmacokinetic properties like membrane permeability.

  • Synthetic Versatility: This compound is a key intermediate, serving as a robust building block for more complex molecular architectures.[10][11][12] The phenyl ring can be further functionalized, allowing for the introduction of additional moieties that can exploit subtle structural differences between the NOS isoforms to achieve high selectivity.

This guide provides a detailed protocol for a representative synthesis of a potential nNOS inhibitor using this compound, followed by methods for its characterization and biochemical evaluation.

Experimental Design & Protocols

Part 1: Synthesis of a Phenyl-Linked Bis-Amidine nNOS Inhibitor

This protocol details a representative synthesis of a hypothetical, yet plausible, nNOS inhibitor. The strategy involves the palladium-catalyzed Suzuki coupling of 4-Chloro-2-fluoro-benzamidine with a suitable boronic acid derivative. This approach is a cornerstone of modern medicinal chemistry for constructing C-C bonds.

Reaction Scheme:

Synthetic_Scheme start 4-Chloro-2-fluoro-benzamidine HCl catalyst Pd(PPh3)4 K2CO3, Dioxane/H2O start->catalyst reagent1 Pyridine-4-boronic acid reagent1->catalyst product Hypothetical nNOS Inhibitor (4-(pyridin-4-yl)-2-fluoro-benzamidine) catalyst->product Suzuki Coupling

Caption: Synthetic workflow for an nNOS inhibitor via Suzuki coupling.

Materials and Reagents

ReagentSupplierPurityCAS Number
This compoundCommercial Source≥96%1187927-09-8
Pyridine-4-boronic acidCommercial Source≥98%1692-25-7
Tetrakis(triphenylphosphine)palladium(0)Commercial Source99%14221-01-3
Potassium Carbonate (K₂CO₃)Commercial Source≥99%584-08-7
1,4-Dioxane (Anhydrous)Commercial Source≥99.8%123-91-1
Deionized Water (Degassed)In-houseN/AN/A
Ethyl Acetate (EtOAc)Commercial SourceHPLC141-78-6
Saturated Sodium Bicarbonate Solution (NaHCO₃)In-houseN/AN/A
BrineIn-houseN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source≥97%7487-88-9
Silica Gel for Column ChromatographyCommercial Source60 Å7631-86-9

Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is the base required to activate the boronic acid for transmetalation.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The solvent mixture is critical for dissolving both the organic and inorganic reagents.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of inert gas.

    • Rationale: A 5 mol% catalyst loading is typical for Suzuki couplings. Adding it under inert gas preserves its catalytic activity.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).

    • Rationale: The washes remove inorganic salts and unreacted water-soluble components. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol (e.g., 100:0 to 95:5) to isolate the pure product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a potential carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 2: Structural and Purity Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect to see characteristic shifts for the aromatic protons and carbons, with splitting patterns consistent with the substitution on the phenyl and pyridine rings.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 3: Biochemical Protocol for nNOS Inhibition Assay

The inhibitory potency of the synthesized compound is determined by measuring its effect on nNOS enzyme activity. A common method is the Griess assay, which measures nitrite, a stable oxidation product of NO.

Principle of the Assay

The assay quantifies nNOS activity by monitoring the conversion of L-arginine to L-citrulline and NO. The NO produced rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). Nitrate is first reduced to nitrite by nitrate reductase, and the total nitrite concentration is then measured colorimetrically using the Griess reagent.

Materials

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine

  • NADPH

  • Calcium Chloride (CaCl₂)

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Nitrate Reductase

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplates

Assay Protocol

  • Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-arginine, NADPH, CaCl₂, calmodulin, and BH₄.

  • Pre-incubation: Add the serially diluted inhibitor or vehicle (DMSO) to the wells and pre-incubate with the nNOS enzyme for 15 minutes at 37 °C.

    • Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-arginine.

  • Incubation: Incubate the plate at 37 °C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Nitrite Measurement: a. Add nitrate reductase and its cofactor to each well to convert any nitrate to nitrite. Incubate as required. b. Add the Griess reagent to each well. A pink/violet azo dye will form in the presence of nitrite. c. Measure the absorbance at 540 nm using a microplate reader.

  • Selectivity Screening: Repeat the assay using purified eNOS and iNOS enzymes to determine the compound's selectivity profile.

Data Analysis and Interpretation

Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition nNOS_A nNOS Active Site Products NO + L-Citrulline nNOS_A->Products Catalyzes Arginine L-Arginine Arginine->nNOS_A Binds nNOS_B nNOS Active Site No_Reaction No Reaction nNOS_B->No_Reaction Inhibitor Benzamidine Inhibitor Inhibitor->nNOS_B Binds & Blocks

Caption: Competitive inhibition of nNOS by a benzamidine-based inhibitor.

The absorbance data is used to calculate the percentage of nNOS inhibition for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

EnzymeHypothetical IC₅₀ (nM)
nNOS25
eNOS2,500
iNOS1,200

Selectivity Index (nNOS vs. eNOS) = IC₅₀(eNOS) / IC₅₀(nNOS) = 100-fold Selectivity Index (nNOS vs. iNOS) = IC₅₀(iNOS) / IC₅₀(nNOS) = 48-fold

Conclusion and Future Directions

This guide outlines a comprehensive framework for the synthesis and evaluation of nNOS inhibitors starting from the versatile intermediate, this compound. The provided protocols for synthesis, characterization, and biochemical assaying represent a robust workflow for researchers in drug discovery. The benzamidine core ensures potent binding to the active site, while the strategic functionalization enabled by the chloro- and fluoro- substituents allows for the optimization of selectivity and pharmacokinetic properties. The ultimate goal is the development of highly selective nNOS inhibitors that can advance into clinical trials as novel therapeutics for devastating neurodegenerative diseases.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-fluoro-benzamidine Hydrochloride in Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utility and handling of 4-Chloro-2-fluoro-benzamidine hydrochloride. This versatile chemical intermediate is a crucial building block in the synthesis of potent and selective protease inhibitors, a class of drugs vital for treating a wide array of diseases.

Introduction: The Critical Role of the Amidine Moiety in Protease Inhibition

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for countless physiological processes. Their dysregulation is a hallmark of numerous pathologies, including viral infections (e.g., HIV, SARS-CoV-2), cancer, and cardiovascular diseases.[1][2][3] Consequently, protease inhibitors represent a cornerstone of modern therapeutics.

A significant number of potent protease inhibitors, particularly those targeting serine proteases like thrombin or trypsin, feature a highly basic functional group to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket. The benzamidine moiety is a classic pharmacophore that serves as a highly effective mimic of the protonated guanidinium side chain of arginine, a natural substrate for these enzymes.[4][5] This bioisosteric relationship allows benzamidine-containing inhibitors to anchor tightly within the active site, leading to potent inhibition.

This compound offers distinct advantages as a synthetic precursor. The presence of halogen substituents—chlorine and fluorine—on the phenyl ring provides chemists with powerful tools to modulate the molecule's physicochemical properties.[6] These substitutions can influence:

  • Binding Affinity: Altering the electronic properties and lipophilicity of the inhibitor to fine-tune interactions with the target enzyme.

  • Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

  • Oral Bioavailability: The basicity of the amidine group can lead to poor absorption.[4][7] Strategic modifications, often facilitated by precursors like this, are key to developing orally active drugs.

Physicochemical & Handling Data

Proper characterization and handling are paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 1187927-09-8[8]
Molecular Formula C₇H₇Cl₂FN₂[8]
Molecular Weight 209.05 g/mol [8]
Appearance White to off-white crystalline powder-
Purity ≥96% (HPLC)[9]
Storage Conditions Store at 0-8°C, desiccated[9]

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Application: From Nitrile to Amidine

The most prevalent and reliable method for synthesizing benzamidine hydrochlorides is the Pinner reaction . This two-step process transforms the corresponding benzonitrile into the desired product with high fidelity.

Workflow Overview: The Pinner Reaction Pathway

Pinner_Workflow Nitrile 4-Chloro-2-fluoro- benzonitrile Reagent1 Anhydrous EtOH, Anhydrous HCl (g) Nitrile->Reagent1 Imidate Ethyl 4-chloro-2-fluoro- benzimidate HCl (Pinner Salt) Reagent2 NH₃ in EtOH or NH₄Cl Imidate->Reagent2 Amidine 4-Chloro-2-fluoro- benzamidine HCl Reagent1->Imidate Step 1: Imidate Formation Reagent2->Amidine Step 2: Ammonolysis

Caption: General workflow for the Pinner synthesis of benzamidines.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 4-Chloro-2-fluoro-benzonitrile to the target amidine hydrochloride.

Materials:

  • 4-Chloro-2-fluoro-benzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in EtOH) or Ammonium Carbonate

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Drying tube (CaCl₂)

  • Ice bath

Step-by-Step Procedure:

Part A: Formation of the Ethyl Benzimidate Hydrochloride (Pinner Salt)

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 4-Chloro-2-fluoro-benzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile).

  • Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution.

    • Causality Note: Anhydrous conditions are absolutely critical. Water will hydrolyze the nitrile starting material or the imidate intermediate to the corresponding amide or carboxylic acid, respectively, halting the desired reaction.

  • Reaction: After saturation with HCl, seal the flask and allow it to stir at room temperature. The reaction progress can be monitored by TLC or by the precipitation of the Pinner salt. The reaction typically takes 12-24 hours.

  • Isolation (Optional but Recommended): The Pinner salt often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with anhydrous diethyl ether to remove excess HCl and unreacted starting material.

Part B: Ammonolysis to the Benzamidine Hydrochloride

  • Reaction: The crude Pinner salt from the previous step is suspended in a fresh portion of cold (0°C) anhydrous ethanol.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the suspension until it is saturated. Alternatively, a saturated solution of ammonia in ethanol or a slight excess of ammonium carbonate can be added.[10]

    • Expert Insight: Using ammonia gas often results in a cleaner reaction. If using ammonium carbonate, the reaction may require gentle warming (e.g., to 30-40°C) to drive the release of ammonia and push the reaction to completion.[10]

  • Stirring: Seal the vessel and stir the mixture at room temperature for 10-18 hours. The reaction progress should be monitored by HPLC or TLC until the imidate intermediate is fully consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any inorganic salts (e.g., ammonium chloride).

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

Expected Results:

ParameterTypical Value
Yield 75-90%
Purity (Post-Recrystallization) >98% (by HPLC)
Appearance White crystalline solid

Mechanism Spotlight: The Pinner Reaction

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Pinner_Mechanism cluster_step1 Step 1: Protonation & Nucleophilic Attack cluster_step2 Step 2: Ammonolysis Nitrile R-C≡N ProtonatedNitrile [R-C≡N⁺-H] Nitrile->ProtonatedNitrile + H⁺ ImidateCation R-C(OEt)=N⁺H₂ ProtonatedNitrile->ImidateCation + EtOH - H⁺ PinnerSalt [R-C(OEt)=NH₂]⁺Cl⁻ EtOH EtOH H+ H⁺ Tetrahedral R-C(OEt)(NH₂)-NH₂ PinnerSalt->Tetrahedral + NH₃ Amidine [R-C(NH₂)=NH₂]⁺Cl⁻ Tetrahedral->Amidine - EtOH NH3 NH₃ EtOH_out EtOH Drug_Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_amidine Amidine Synthesis A Starting Material A Intermediate1 Key Intermediate 1 (e.g., Benzimidazole core) A->Intermediate1 B Starting Material B B->Intermediate1 Coupling Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) Intermediate1->Coupling C 4-Chloro-2-fluoro- benzonitrile AmidineHCl 4-Chloro-2-fluoro- benzamidine HCl C->AmidineHCl Pinner Reaction AmidineHCl->Coupling FinalProduct Final Protease Inhibitor Coupling->FinalProduct

References

Application Note & Experimental Protocol: Synthesis of Imidates via the Pinner Reaction with 4-Chloro-2-fluoro-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Pinner Reaction in Modern Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone of organic synthesis involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[1][2] These salts are highly valuable and versatile intermediates. Their true utility lies in their subsequent reactivity; they can be readily converted into a variety of important functional groups, including esters (via hydrolysis), amidines (via reaction with ammonia or amines), and orthoesters (via reaction with excess alcohol).[2][3][4]

This versatility makes the Pinner reaction particularly relevant in the field of drug discovery and development, where the synthesis of complex molecules containing ester and amidine functionalities is common. Amidines, for example, are prevalent structural motifs in many biologically active compounds.

This document provides a detailed protocol for the synthesis of an alkyl imidate hydrochloride from 4-Chloro-2-fluoro-benzonitrile. It is critical to note that the Pinner reaction commences with a nitrile functional group. The resulting imidate can then serve as a direct precursor to amidines such as 4-Chloro-2-fluoro-benzamidine hydrochloride. This guide will explain the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into critical process parameters.

Reaction Mechanism: Activating the Nitrile

The Pinner reaction proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism.[1] Understanding this mechanism is key to appreciating the necessity of the specific reaction conditions outlined in the protocol.

  • Protonation of the Nitrile : The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl). This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[1][4][5]

  • Nucleophilic Attack by Alcohol : The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the activated carbon of the protonated nitrile. This forms a protonated imidate intermediate.[1]

  • Formation of the Pinner Salt : Under the acidic conditions, the intermediate exists as the stable hydrochloride salt of the imidate, known as the Pinner salt, which often precipitates from the reaction mixture.[6][5]

Caption: The acid-catalyzed mechanism of the Pinner reaction.

Critical Experimental Parameters

The success of the Pinner reaction is highly dependent on careful control of the reaction conditions. The imidate salt product is both thermally and hydrolytically sensitive.

  • Anhydrous Conditions : The single most critical parameter is the exclusion of water. The reaction must be carried out using anhydrous solvents and reagents, and protected from atmospheric moisture (e.g., with drying tubes or under an inert atmosphere). Any significant presence of water will lead to the hydrolysis of the Pinner salt intermediate, yielding the corresponding ester as a major byproduct.[1][3]

  • Temperature Control : The reaction is typically conducted at low temperatures (0 °C to -10 °C). Imidate hydrochlorides are often thermodynamically unstable and can decompose at higher temperatures, primarily through rearrangement to an N-alkyl amide and alkyl chloride.[2][7] Maintaining a low temperature throughout the addition of HCl and the subsequent reaction period is vital for achieving a high yield of the desired Pinner salt.[7]

  • Acid Catalyst : Dry hydrogen chloride gas is the classic and most effective catalyst. Its gaseous nature allows for saturation of the reaction medium. Milder protocols exist, such as using a solution of HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME) or diethyl ether, which can offer better control and safety.[6][8]

  • Solvent Choice : The alcohol reactant often serves as the solvent. However, co-solvents like anhydrous diethyl ether, dioxane, or chloroform can also be used, particularly if the nitrile has limited solubility in the alcohol.[7][9]

Experimental Protocol: Synthesis of Methyl 4-Chloro-2-fluoro-benzimidate hydrochloride

This protocol details the reaction of 4-Chloro-2-fluoro-benzonitrile with anhydrous methanol.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )PropertiesSupplier/Grade
4-Chloro-2-fluoro-benzonitrile60702-69-4155.56Solid, M.P. ~50-53 °CHigh Purity (>98%)
Methanol (Anhydrous)67-56-132.04Liquid, B.P. 64.7 °C, <0.005% waterAnhydrous or HPLC grade
Hydrogen Chloride (HCl) gas7647-01-036.46Corrosive, toxic gasAnhydrous grade
Diethyl Ether (Anhydrous)60-29-774.12Flammable liquid, B.P. 34.6 °CAnhydrous grade
Round-bottom flask (3-neck)----
Gas dispersion tube----
Magnetic stirrer and stir bar----
Ice/salt bath----
Calcium chloride drying tubes----
Sintered glass funnel----
Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation : This experiment must be performed in a certified chemical fume hood due to the use of toxic and corrosive anhydrous HCl gas.

  • HCl Gas Handling : Anhydrous HCl is extremely corrosive to the respiratory tract. Ensure the gas cylinder is secured and use a proper regulator and tubing. A gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize excess HCl gas exiting the reaction vessel.

  • 4-Chloro-2-fluoro-benzonitrile : While specific toxicity data is limited, treat as a potentially hazardous substance. Avoid inhalation of dust and skin contact.[10]

  • Anhydrous Solvents : Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Step-by-Step Procedure
  • Reaction Setup : Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a gas dispersion tube, and a calcium chloride drying tube on the third neck. Flame-dry the glassware under vacuum or oven-dry it prior to use and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation : In the flask, dissolve 4-Chloro-2-fluoro-benzonitrile (e.g., 10.0 g, 64.3 mmol) in anhydrous methanol (e.g., 50 mL).

  • Cooling : Cool the stirred solution to between -5 °C and 0 °C using an ice/salt bath. It is crucial to maintain this temperature range throughout the addition of HCl.

  • HCl Gas Introduction : Slowly bubble dry HCl gas through the cooled, stirred solution via the gas dispersion tube.[3] The solution will become saturated. Continue the slow bubbling for approximately 1-2 hours. The Pinner salt may begin to precipitate as a white solid during this time.

  • Reaction Period : After the HCl addition is complete, seal the flask (replace the gas inlet with a glass stopper) and allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator at ~4 °C) for 24-48 hours.[11] The progress can be monitored by the precipitation of the product.

  • Product Isolation : Collect the precipitated white solid (the methyl 4-chloro-2-fluoro-benzimidate hydrochloride) by vacuum filtration using a sintered glass funnel. It is imperative to perform this step quickly to minimize exposure to atmospheric moisture.

  • Washing : Wash the collected solid with a small amount of cold, anhydrous diethyl ether. This removes any unreacted starting material and residual methanol without dissolving the desired salt product.

  • Drying : Dry the product under high vacuum in a desiccator containing a suitable drying agent (e.g., P₂O₅ or KOH) to yield the final Pinner salt. Do not heat the product as it may decompose.[2][7]

Pinner_Workflow A 1. Setup Flame-dry 3-neck flask under N2 atmosphere. B 2. Reagent Addition Dissolve 4-chloro-2-fluoro-benzonitrile in anhydrous methanol. A->B C 3. Cooling Cool stirred solution to 0°C in an ice/salt bath. B->C D 4. HCl Introduction Slowly bubble dry HCl gas through the solution for 1-2 hours. C->D E 5. Reaction Seal flask and store at 4°C for 24-48 hours. D->E F 6. Isolation Collect precipitate by vacuum filtration. E->F G 7. Washing & Drying Wash solid with cold anhydrous ether. Dry under high vacuum. F->G H Product Methyl 4-chloro-2-fluoro-benzimidate HCl G->H

Caption: Experimental workflow for the Pinner reaction.

Subsequent Conversion to Amidine

The isolated Pinner salt is the direct precursor to the corresponding amidine.

  • The imidate hydrochloride is suspended in a suitable solvent (e.g., absolute ethanol).

  • The suspension is treated with a solution of ammonia in alcohol at a controlled temperature.

  • The reaction mixture is stirred for several hours, during which ammonium chloride precipitates.

  • Filtration to remove ammonium chloride followed by evaporation of the solvent yields the crude amidine hydrochloride.[11]

Product Characterization

The identity and purity of the synthesized imidate hydrochloride should be confirmed using standard analytical techniques:

  • ¹H NMR : Expect characteristic peaks for the methoxy group (-OCH₃) and the aromatic protons, as well as a broad signal for the -N⁺H₂ protons.

  • IR Spectroscopy : Look for a strong C=N stretching band around 1650-1690 cm⁻¹.

  • Mass Spectrometry : To confirm the molecular weight of the free base after neutralization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yieldIncomplete reaction or decomposition of product.Extend reaction time at low temperature. Ensure HCl gas is dry and sufficiently bubbled through the solution.
Oily/gummy productPresence of moisture leading to hydrolysis.Use rigorously dried glassware and anhydrous solvents. Ensure a dry atmosphere is maintained.
Product is an esterHydrolysis of the Pinner salt during workup.Minimize exposure to air/moisture during filtration. Use anhydrous solvents for washing.
Product is an amideReaction temperature was too high.Carefully maintain the reaction temperature at or below 0 °C throughout the HCl addition and reaction period.[2][7]

Conclusion

The Pinner reaction provides a reliable and effective method for converting 4-Chloro-2-fluoro-benzonitrile into its corresponding methyl imidate hydrochloride. This intermediate is a key building block for the synthesis of the corresponding amidine and other derivatives of significant interest in pharmaceutical and chemical research. Success hinges on the strict adherence to anhydrous conditions and rigorous temperature control to prevent the formation of undesired byproducts. This protocol offers a self-validating system for the synthesis of this valuable intermediate.

References

Application Notes and Protocols for 4-Chloro-2-fluoro-benzamidine hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of 4-Chloro-2-fluoro-benzamidine hydrochloride as a Serine Protease Inhibitor

This compound is a versatile synthetic compound with significant potential in biochemical research, particularly in the exploration of enzyme inhibition.[1][2] Its chemical structure, featuring a benzamidine core substituted with chloro and fluoro moieties, suggests a strong candidacy as a modulator of enzyme activity. The benzamidine scaffold is a well-established pharmacophore known to target the active sites of serine proteases, a large and functionally diverse family of enzymes.[3][4] These proteases, including trypsin, thrombin, and plasmin, play critical roles in a myriad of physiological and pathological processes, from digestion and blood coagulation to inflammation and cancer progression.[3][4]

The positively charged amidinium group at physiological pH allows for strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, which are commonly found in the active sites of serine proteases. This structural mimicry of the side chains of arginine and lysine, the natural substrates for many of these enzymes, forms the basis of the inhibitory action of benzamidine derivatives. The specific halogen substitutions on the benzene ring of this compound are anticipated to modulate its binding affinity and selectivity for target enzymes, a concept supported by structure-activity relationship studies of substituted benzamidines.[4]

These application notes provide a comprehensive guide to utilizing this compound in biochemical assays. We will delve into detailed protocols for assessing its inhibitory activity against serine proteases, determining its inhibition constant (Kᵢ), and establishing its solubility profile. Furthermore, we will explore the broader biological context by examining the role of serine proteases in signaling pathways, particularly their activation of Protease-Activated Receptors (PARs).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in biochemical assays.

PropertyValueSource
CAS Number 1187927-09-8[1][2]
Molecular Formula C₇H₆ClFN₂ · HCl[1][2]
Molecular Weight 209.05 g/mol [1][2]
Appearance Yellow crystalline powder[2]
Purity ≥ 96% (HPLC)[1][2]
Storage 0-8°C[1][2]

Important Handling Considerations:

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Store in a tightly sealed container in a desiccator.

  • Stability: While generally stable, prolonged exposure to light and moisture should be avoided. For long-term storage, aliquoting the solid compound is recommended to minimize freeze-thaw cycles of stock solutions.

  • Safety: Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Determination of Aqueous Solubility

The solubility of an inhibitor is a critical parameter that dictates its utility in biological assays. This protocol provides a general method for determining the aqueous solubility of this compound.

Principle:

This method involves the preparation of a saturated solution of the compound in a relevant aqueous buffer, followed by the quantification of the dissolved compound.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of a Supersaturated Solution:

    • Weigh out an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.

    • Add a defined volume of the desired aqueous buffer (e.g., 1 mL).

  • Equilibration:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully collect a known volume of the supernatant, avoiding disturbance of the pellet.

    • Dilute the supernatant serially in the assay buffer.

    • Determine the concentration of the dissolved compound using a suitable analytical method:

      • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, measure the absorbance at its λₘₐₓ and calculate the concentration using a standard curve.

      • HPLC: This is a more accurate method. Inject the diluted supernatant onto a calibrated HPLC system and determine the concentration by comparing the peak area to a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mM based on the concentration of the saturated supernatant.

Protocol 2: In Vitro Serine Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of this compound against a model serine protease, such as bovine pancreatic trypsin, using a fluorogenic substrate.

Principle:

The assay measures the rate of cleavage of a fluorogenic peptide substrate by the serine protease. In the intact substrate, the fluorescence of a reporter group is quenched. Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this fluorescence increase.

Materials:

  • This compound

  • Serine Protease (e.g., Bovine Pancreatic Trypsin)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • DMSO (for preparing inhibitor stock solution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

    • Enzyme Working Solution: Prepare a working solution of the serine protease in assay buffer at a concentration that yields a linear reaction rate over the desired assay time. The optimal concentration should be determined empirically.

    • Substrate Working Solution: Prepare a working solution of the fluorogenic substrate in assay buffer. The final substrate concentration in the assay should ideally be at or below the Michaelis-Menten constant (Kₘ) for accurate determination of competitive inhibition.

  • Assay Setup (96-well plate):

    • Test Wells: Add 2 µL of various concentrations of the this compound stock solution (serially diluted in DMSO) to the wells.

    • Positive Control (No Inhibitor): Add 2 µL of DMSO to the wells.

    • Negative Control (No Enzyme): Add 2 µL of DMSO to the wells.

  • Pre-incubation:

    • Add 88 µL of the enzyme working solution to the test and positive control wells. Add 98 µL of assay buffer to the negative control wells.

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final assay volume will be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of the Inhibition Constant (Kᵢ)

For a more in-depth characterization of the inhibitor's potency, it is essential to determine the inhibition constant (Kᵢ). This protocol outlines a method for determining Kᵢ for a competitive inhibitor.

Principle:

The Kᵢ is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the apparent Michaelis-Menten constant (Kₘₐₚₚ) increases with increasing inhibitor concentration, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the Kᵢ can be calculated.

Procedure:

  • Perform a series of kinetic assays as described in Protocol 2, but with the following modifications:

    • Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘₐₚₚ and Vₘₐₓ.

    • Dixon Plot: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration at fixed substrate concentrations. The Kᵢ is the negative value of the x-intercept where the lines for different substrate concentrations intersect.

    • Cheng-Prusoff Equation: If the inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ value using the following equation:

      Where [S] is the substrate concentration used in the IC₅₀ determination and Kₘ is the Michaelis-Menten constant for the substrate.

Biological Context: Serine Proteases and Protease-Activated Receptor (PAR) Signaling

Serine proteases are not merely degradative enzymes; they are also critical signaling molecules that regulate cellular responses through the activation of a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[5][6][7] There are four members of this family, PAR1, PAR2, PAR3, and PAR4, which are activated by proteases such as thrombin and trypsin.[4]

The activation of PARs is a unique and irreversible process. A serine protease cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand."[5] This tethered ligand then binds to the body of the receptor, initiating intracellular signaling cascades.[5]

By inhibiting serine proteases, compounds like this compound can potentially modulate these signaling pathways, making them valuable tools for studying the physiological and pathological roles of PARs in conditions such as inflammation, thrombosis, and cancer.

Diagrams:

PAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleavage PAR_cleaved Cleaved PAR Tethered Ligand Tethered Ligand G-Protein G-Protein PAR_cleaved->G-Protein Activation PAR_cleaved:e->G-Protein:w Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activation Second Messengers Second Messengers Effector Enzyme->Second Messengers Production Cellular Response Cellular Response Second Messengers->Cellular Response 4-Chloro-2-fluoro-benzamidine HCl 4-Chloro-2-fluoro-benzamidine HCl 4-Chloro-2-fluoro-benzamidine HCl->Serine Protease Inhibition

Caption: PAR Signaling Pathway and Point of Inhibition.

Experimental_Workflow A Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) B Dispense Inhibitor/DMSO into 96-well Plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (Fluorescence) D->E F Data Analysis (V₀, % Inhibition, IC₅₀/Kᵢ) E->F

Caption: General Experimental Workflow for Inhibition Assay.

Conclusion and Future Directions

This compound represents a promising tool for researchers investigating the roles of serine proteases in health and disease. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity and exploring its effects on cellular signaling pathways. While this document provides a comprehensive starting point, it is important to note that assay conditions, including enzyme and substrate concentrations, may require optimization for specific serine proteases. Future studies could focus on elucidating the selectivity profile of this compound against a panel of serine proteases and evaluating its efficacy in cell-based models of diseases where these enzymes are implicated.

References

A Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-fluoro-benzamidine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity and stability critical for drug development and quality control[1]. The method utilizes reversed-phase chromatography with a gradient elution and UV detection, capable of separating the active pharmaceutical ingredient (API) from its degradation products generated under forced degradation conditions. This protocol is designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive framework for method implementation, system suitability, and validation considerations.

Introduction and Scientific Rationale

This compound is a substituted benzamidine derivative recognized for its role as a building block in medicinal chemistry, particularly in the development of enzyme inhibitors[1]. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and selectivity, but also necessitates rigorous analytical oversight to ensure its purity, stability, and quality throughout the manufacturing process and shelf life.

The development of a stability-indicating analytical method is a regulatory requirement and a critical component of drug development. Such methods must be able to unequivocally assess the drug substance in the presence of its potential degradation products, process impurities, and excipients[2]. High-performance liquid chromatography (HPLC), particularly in a reversed-phase gradient elution mode with UV detection, is the predominant technique for this purpose due to its high resolving power and sensitivity for chromophoric molecules like benzamidine derivatives[3].

Causality Behind Methodological Choices:

  • Reversed-Phase Chromatography (RPC): The analyte is a polar, aromatic compound. RPC, with its non-polar stationary phase (e.g., C18) and polar mobile phase, is the standard and most effective mode for separating such molecules[4].

  • Acidified Mobile Phase: The benzamidine functional group is basic. To ensure consistent protonation of the analyte into its cationic form, the mobile phase is maintained at a low pH. This minimizes peak tailing caused by interactions with residual silanols on the column's silica backbone and ensures reproducible retention times[5].

  • Gradient Elution: A gradient elution, where the organic content of the mobile phase is increased over time, is essential for a stability-indicating method. This approach provides the necessary peak capacity to separate the main analyte from both early-eluting polar degradants and late-eluting non-polar impurities within a reasonable analysis time[3].

  • UV Detection: The aromatic ring in the analyte's structure provides strong UV absorbance, making a photodiode array (PDA) or standard UV detector a sensitive and reliable choice for detection and quantification[3]. The parent compound, benzamidine hydrochloride, has a λmax at 229 nm, providing a logical starting point for wavelength selection[6].

Analyte Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource(s)
Chemical Structure
(Based on SMILES[7])
Molecular Formula C₇H₆ClFN₂·HCl[1][8]
Molecular Weight 209.05 g/mol [1][8]
Appearance Yellow crystalline powder[1][8]
Purity (Typical) ≥96% (by HPLC)[1][8][9]
Storage Conditions Refrigerate (0-8 °C)[1][8]

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column is a versatile starting point for most reversed-phase separations.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Hydrochloric Acid (HCl), ACS grade

    • Sodium Hydroxide (NaOH), ACS grade

    • Hydrogen Peroxide (H₂O₂), 30% solution, ACS grade

  • Reference Standard: this compound of known purity.

Protocol 1: Chromatographic Analysis

This protocol outlines the preparation of solutions and the instrumental conditions for the analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (0.1% v/v TFA in H₂O). Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

Step 2: Standard Solution Preparation

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (this mixture serves as the diluent). Mix thoroughly.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Step 3: Sample Solution Preparation

  • Prepare sample solutions (e.g., from a reaction mixture or formulation) at a target concentration of approximately 0.1 mg/mL using the same diluent as the working standard.

  • Filter all sample solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

Step 4: HPLC Instrument Conditions The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases A & B instrument_setup 4. Set Up HPLC Instrument Conditions prep_std 2. Prepare Standard Solution (0.1 mg/mL) injection 5. Inject Sample/ Standard prep_std->injection prep_sample 3. Prepare & Filter Sample Solution prep_sample->injection instrument_setup->injection separation 6. Chromatographic Separation injection->separation detection 7. UV Detection (230 nm) separation->detection integration 8. Integrate Peak Areas detection->integration calculation 9. Quantify Analyte & Impurities integration->calculation

Caption: Overall workflow from solution preparation to final quantification.

Protocol 2: System Suitability Testing (SST)

Before analyzing any samples, perform five replicate injections of the Working Standard Solution (0.1 mg/mL) to verify system performance.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape, free from excessive silanol interactions.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the system.
Protocol 3: Forced Degradation Study Protocol

This study is fundamental to establishing the stability-indicating nature of the method[2]. A stock solution of the analyte (e.g., 1 mg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to the target concentration.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid powder to direct sunlight or a photostability chamber (ICH Q1B conditions) for 48 hours. Dissolve and dilute to the target concentration.

Analyze a control (unstressed) sample and each stressed sample using the HPLC method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main analyte peak is spectrally pure in all stressed samples.

Forced Degradation and Specificity Validation

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API Analyte Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) API->Acid Base Base Hydrolysis (1 M NaOH, RT) API->Base Oxidation Oxidation (30% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (Solid, Light) API->Photo HPLC Analyze all stressed samples & control by HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Evaluation Evaluate Chromatograms: - Resolution of API from degradants - Peak Purity (PDA) HPLC->Evaluation Result Result: Method Specificity is Confirmed Evaluation->Result

Caption: Workflow demonstrating how forced degradation studies establish method specificity.

Method Validation Overview

While a full validation is beyond the scope of this note, the developed method should be validated according to ICH Q2(R1) guidelines. The forced degradation study forms the core of the Specificity validation. Other key parameters to validate include:

  • Linearity: Analyze a minimum of five concentrations across a range (e.g., 50-150% of the target concentration) to establish the relationship between concentration and peak area (R² > 0.999).

  • Accuracy: Determine the recovery of the analyte in a placebo matrix spiked at different concentrations (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst) by analyzing multiple preparations of a homogenous sample.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor variations.

Conclusion

The HPLC method presented in this application note is a precise, specific, and stability-indicating procedure for the analysis of this compound. The gradient reversed-phase method effectively separates the main compound from degradation products formed under various stress conditions. This protocol provides a solid foundation for routine quality control, stability testing, and impurity profiling in a drug development setting, ensuring the integrity and quality of this critical pharmaceutical intermediate.

References

Application Note: Structural Elucidation of 4-Chloro-2-fluoro-benzamidine hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-fluoro-benzamidine hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of bioactive molecules and enzyme inhibitors.[1][2] Its precise chemical structure, including the substitution pattern on the aromatic ring, is critical for its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural confirmation and purity assessment of such organic compounds. This application note provides a comprehensive, field-proven protocol for the acquisition and interpretation of high-resolution ¹H and ¹³C NMR spectra of this compound. We detail every step from sample preparation to data analysis, explaining the causality behind experimental choices to ensure reproducible, high-quality results for researchers in medicinal chemistry and drug development.

Introduction and Significance

The structural integrity of starting materials and synthetic intermediates is paramount in the drug discovery pipeline. This compound serves as a versatile building block, and its unique halogen substitution pattern enhances reactivity and selectivity in synthetic schemes.[1][2] Therefore, a robust and reliable method for its structural verification is essential. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals of the proton (¹H) and carbon-13 (¹³C) nuclei, we can confirm the molecular structure with a high degree of confidence. This guide establishes a self-validating system for acquiring and interpreting NMR data for this specific compound, enabling researchers to confidently verify its identity and purity.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 1187927-09-8[1][3][4]
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1][4]
Appearance Light Brown Solid / Yellow crystalline powder[1][3]
Purity ≥96% (HPLC)[1][5]
Storage Store at 0-8°C[1][5]

NMR Structural Analysis and Predicted Spectra

The key to interpreting an NMR spectrum is to first predict the expected signals based on the known molecular structure. The numbering scheme used for assignments is shown in the diagram below.

Molecular Structure and Atom Numbering

Caption: Structure of 4-Chloro-2-fluoro-benzamidine with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amidine group protons. The electron-withdrawing effects of the fluorine and chlorine atoms will deshield the aromatic protons, shifting them downfield.

  • Aromatic Protons (H3, H5, H6):

    • H6: This proton is ortho to the fluorine atom and will exhibit a doublet of doublets or triplet-like pattern due to coupling with both H5 (³JHH, ~8 Hz) and the fluorine atom (³JHF, ~8-10 Hz). It is expected to be the most downfield of the aromatic protons.

    • H5: This proton is meta to the fluorine and ortho to the chlorine. It will appear as a doublet of doublets due to coupling with H6 (³JHH, ~8 Hz) and H3 (⁴JHH, ~2-3 Hz).

    • H3: This proton is ortho to the chlorine and meta to the fluorine. It will appear as a doublet of doublets due to coupling with H5 (⁴JHH, ~2-3 Hz) and the fluorine atom (⁴JHF, ~4-6 Hz).

  • Amidine Protons (-C(NH₂)₂⁺): The four protons of the protonated amidine group are expected to be chemically equivalent due to resonance and rapid exchange. They will likely appear as one or two broad singlets in the 8.5-9.5 ppm region. Their broadness is due to quadrupolar relaxation from the ¹⁴N nuclei and chemical exchange with any trace water in the solvent.

Predicted ¹³C NMR Spectrum

The molecule is asymmetric, so seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbon signals will be significantly affected by the attached halogens, particularly the direct C-F coupling.

  • C1-C6 (Aromatic Carbons): These will appear in the typical aromatic region (110-160 ppm).

    • C2: This carbon is directly attached to fluorine and will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. It will be the most downfield of the substituted aromatic carbons.

    • C1 & C3: These carbons are two bonds away from the fluorine and will exhibit smaller two-bond C-F couplings (²JCF, ~20-25 Hz), appearing as doublets or triplets (if coupled to H3).

    • C4: This carbon is attached to chlorine and will be shifted downfield. It may also show a small four-bond C-F coupling (⁴JCF).

    • C5 & C6: These carbons will appear as standard aromatic CH signals, though C6 may show a small three-bond C-F coupling (³JCF).

  • C7 (Amidine Carbon): This quaternary carbon of the amidinium group is expected to appear significantly downfield, typically in the range of 160-170 ppm.[6]

Experimental Protocol

This section provides a step-by-step methodology for preparing the sample and acquiring high-quality NMR data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 25-50 mg for ¹³C) dissolve 2. Dissolve in ~0.6 mL DMSO-d₆ in a clean vial weigh->dissolve vortex 3. Vortex until fully dissolved (Homogeneous solution is critical) dissolve->vortex transfer 4. Transfer to 5 mm NMR tube (Filter if particulates are present) vortex->transfer insert 5. Insert sample into spectrometer transfer->insert setup 6. Load standard parameters, lock, tune, and shim insert->setup acquire_H 7. Acquire ¹H Spectrum setup->acquire_H acquire_C 8. Acquire ¹³C Spectrum acquire_H->acquire_C ft 9. Fourier Transform acquire_C->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (DMSO @ 2.50 / 39.52 ppm) baseline->reference integrate 13. Integrate (¹H) & Peak Pick (¹H, ¹³C) reference->integrate Analysis Final Structural Analysis integrate->Analysis

Caption: Standard workflow for NMR analysis of this compound.

Materials and Equipment
  • This compound (≥96% purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes[7]

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • Glass vials

  • Volumetric pipettes or micropipettes

  • Vortex mixer

  • Pasteur pipette and cotton wool (for filtration if needed)[8]

Sample Preparation Protocol

Causality: The quality of the NMR spectrum is critically dependent on the sample preparation. A homogeneous, particle-free solution is essential for achieving sharp, well-resolved peaks, as suspended solids can degrade the magnetic field homogeneity (shimming).[9] DMSO-d₆ is chosen as the solvent due to the hydrochloride salt's polar nature and to avoid the exchange of the labile amidine protons that would occur in D₂O.

  • Weighing: Accurately weigh the sample in a clean, dry glass vial.

    • For ¹H NMR: Use 10-20 mg of the compound.[7]

    • For ¹³C NMR: Use a higher concentration of 25-50 mg to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[7][9]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. This volume ensures a sufficient sample height of ~4-5 cm in a standard 5 mm NMR tube, which is crucial for optimal shimming.[8]

  • Homogenization: Cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The resulting solution must be transparent and free of any visible particles.[7]

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

    • Self-Validation Check: If any solid particles remain or the solution is cloudy, filter it through a small plug of cotton wool placed in a Pasteur pipette directly into the NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]

Instrument Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H Acquisition¹³C AcquisitionRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; 30° pulse with proton decoupling for ¹³C.
Spectral Width ~16 ppm~240 ppmCovers the full expected range of proton and carbon chemical shifts.[6][11]
Acquisition Time ~2.5 s~1.0 sBalances resolution and signal-to-noise for the given spectral width.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient T1 relaxation, especially important for quantitative ¹H integration.
Number of Scans (ns) 161024¹H requires few scans due to high sensitivity; ¹³C requires many more scans.[7]
Receiver Gain Auto-adjustedAuto-adjustedOptimizes the signal detection without causing ADC overflow.
Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. Set the residual solvent peak of DMSO-d₆ to 2.50 ppm for the ¹H spectrum and 39.52 ppm for the ¹³C spectrum. This internal referencing is crucial for data accuracy and comparability.[10]

  • Analysis: Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to identify the precise chemical shifts.

Data Interpretation: Expected Results

The following tables summarize the predicted chemical shifts, multiplicities, and assignments based on the structural analysis.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H67.8 - 8.0t or dd³J(H6-H5) ≈ 8.5; ³J(H6-F) ≈ 9.01H
H57.6 - 7.7dd³J(H5-H6) ≈ 8.5; ⁴J(H5-H3) ≈ 2.51H
H37.4 - 7.5dd⁴J(H3-F) ≈ 5.0; ⁴J(H3-H5) ≈ 2.51H
-C(NH₂)₂⁺8.8 - 9.4br s-4H
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (δ, ppm)Multiplicity (from C-F)Coupling Constant(s) (J, Hz)
C7 (Amidine)164 - 168s-
C2158 - 162d¹J(C2-F) ≈ 250
C4135 - 139s-
C6132 - 135d³J(C6-F) ≈ 3-5
C5128 - 131s-
C1118 - 122d²J(C1-F) ≈ 20-25
C3115 - 118d²J(C3-F) ≈ 20-25

Conclusion

This application note provides a detailed and robust protocol for the NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretation guidelines serve as a powerful tool for the unambiguous structural confirmation of this important pharmaceutical intermediate, ensuring the integrity and quality of materials used in research and drug development.

References

4-Chloro-2-fluoro-benzamidine hydrochloride as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-benzamidine hydrochloride in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a pivotal reagent in modern organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where it serves as a crucial building block for creating targeted, high-efficacy therapeutic agents.[1][2] This guide moves beyond simple procedural outlines to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the in-depth insights required for successful application.

Reagent Overview and Physicochemical Profile

This compound is a substituted aromatic amidine. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a highly valuable and versatile intermediate in the synthesis of bioactive molecules.[1][2] The amidine functional group is a key pharmacophore, particularly in the design of enzyme inhibitors, due to its ability to engage in specific hydrogen bonding interactions within protein active sites.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1187927-09-8[3][4]
Molecular Formula C₇H₇Cl₂FN₂[3][4]
Molecular Weight 209.05 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Storage Conditions Store at 0-8 °C, under an inert atmosphere[2][6]

Handling and Safety: As with similar benzamidine derivatives, this reagent should be handled with appropriate personal protective equipment. It is considered an irritant to the eyes, respiratory system, and skin.[6] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Core Application: Synthesis of Protein Arginine Deiminase (PAD) Inhibitors

A primary and high-impact application of this compound is its use as a foundational scaffold for the synthesis of Protein Arginine Deiminase (PAD) inhibitors.

Scientific Context: The Role of PAD Enzymes

The PAD family of enzymes catalyzes the post-translational modification of arginine residues to citrulline within proteins.[7] This process, known as citrullination or deimination, is critical in various physiological processes. However, dysregulated PAD activity is strongly implicated in the pathology of numerous inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers.[7][8] Consequently, the development of potent and selective PAD inhibitors is a major goal in therapeutic drug discovery.

Mechanism of Inhibition: A Tale of Molecular Mimicry

The benzamidine core of the reagent is a bioisostere of the guanidinium group of arginine, the natural substrate for PAD enzymes. This structural mimicry allows inhibitors derived from this reagent to bind effectively to the PAD active site.

A sophisticated strategy involves converting the benzamidine into a reactive "warhead," such as a fluoroacetamidine or chloroacetamidine group.[8][9] These modified inhibitors function as irreversible or covalent inactivators. The proposed mechanism involves the inhibitor binding to the active site, followed by a nucleophilic attack from a key cysteine residue (Cys645 in PAD4) on the electrophilic carbon of the warhead.[10] This forms a stable, covalent bond, thereby permanently inactivating the enzyme.

PAD_Inhibition_Mechanism Enzyme PAD Enzyme (with Active Site Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding & Recognition Inhibitor Benzamidine-derived Inhibitor (with Haloacetamidine Warhead) Inhibitor->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Nucleophilic Attack by Cys-SH caption Mechanism of PAD Enzyme Inactivation.

Figure 1: A diagram illustrating the proposed mechanism for irreversible inhibition of PAD enzymes by a benzamidine-derived inactivator.

Synthetic Protocols and Methodologies

The synthesis of advanced inhibitors from this compound typically involves standard peptide coupling or acylation reactions to append the desired specificity-determining groups and the reactive warhead.

Protocol: General Amide Coupling for Inhibitor Synthesis

This protocol describes a general method for coupling a carboxylic acid to the benzamidine moiety, a key step in building more complex inhibitors. This procedure is based on well-established amide bond formation techniques.[11]

Objective: To synthesize an N-acyl-4-chloro-2-fluoro-benzamidine derivative.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • Coupling Agent: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add the base (DIPEA, 3.0 eq) dropwise while stirring. The base is crucial for neutralizing the hydrochloride salt of the amidine and the acidic byproducts of the coupling reaction.

  • Activation & Coupling: In a separate flask, dissolve the coupling agent HBTU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[11] This removes unreacted starting materials and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final N-acyl derivative.

Synthetic_Workflow start Start: Reagents in Flask dissolve 1. Dissolve Reagents in Anhydrous DMF start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add Base (DIPEA) cool->add_base add_coupler 4. Add Coupling Agent (HBTU) add_base->add_coupler react 5. Stir 12-24h at RT (Monitor by TLC) add_coupler->react quench 6. Quench with Water react->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash Organic Layer (Acid, Base, Brine) extract->wash dry 9. Dry (Na2SO4) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify end End: Pure Product purify->end caption Workflow for Amide Coupling.

Figure 2: A generalized experimental workflow for the synthesis of N-acyl derivatives using this compound.

Broader Synthetic Utility

Beyond its prominent role in PAD inhibitor synthesis, this compound is a versatile intermediate with broader applications.

  • Pharmaceutical Development: It serves as a key starting material for a variety of pharmaceuticals that target other enzymes and cellular receptors.[1][12] The substituted phenyl ring allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • Biochemical Research: The compound and its derivatives are employed in biochemical assays to probe enzyme activity and inhibition mechanisms, providing invaluable insights into complex biological pathways.[1][2]

  • Materials Science: Its structural features have led to its exploration in the development of specialized materials, such as unique polymers and coatings with enhanced chemical or thermal properties.[1][12]

  • Diagnostics: The reagent has potential applications in the formulation of diagnostic tools and agents, where its ability to interact selectively with specific biomolecules can be leveraged for detection and quantification.[1][5]

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzamidine Moiety

The benzamidine functional group is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a protonated arginine side chain and engage in crucial hydrogen bonding interactions with biological targets.[1] As a consequence, benzamidine derivatives are integral components of numerous therapeutic agents, particularly as inhibitors of serine proteases such as thrombin and trypsin. The strategic derivatization of the benzamidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 4-Chloro-2-fluoro-benzamidine hydrochloride is a versatile building block, offering multiple reaction sites for diversification through modern cross-coupling methodologies. The presence of the ortho-fluoro and para-chloro substituents significantly influences the electronic properties of the aromatic ring, rendering the chloro position susceptible to palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this key intermediate, empowering researchers to efficiently generate diverse libraries of novel drug candidates.

Preliminary Step: Synthesis of this compound

For researchers starting from the commercially available nitrile, 4-chloro-2-fluorobenzonitrile, the Pinner reaction offers a classical and reliable method for the synthesis of the target benzamidine hydrochloride.[2][3][4] This two-step, one-pot procedure involves the formation of a Pinner salt (an imidate hydrochloride) followed by aminolysis.

Protocol 1: Synthesis of this compound via the Pinner Reaction

Materials:

  • 4-chloro-2-fluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Pinner Salt Formation:

    • Dissolve 4-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 mL per gram of nitrile) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic and should be maintained at a low temperature.

    • After saturation with HCl, seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The Pinner salt will precipitate as a white solid.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Aminolysis to form the Amidine Hydrochloride:

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble dry ammonia gas through the stirred suspension until the solid dissolves and the solution is saturated.

    • Seal the flask and stir at room temperature for 4-6 hours.

    • The product, this compound, will precipitate.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For an electron-deficient aryl chloride like this compound, a suitable palladium catalyst system with an electron-rich and bulky phosphine ligand is crucial for efficient oxidative addition of the C-Cl bond.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed. These ligands stabilize the palladium(0) active species and facilitate the challenging oxidative addition of the aryl chloride.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 80-100 °C for 12-24 hours. For microwave-assisted reactions, a temperature of 120-150 °C for 30-60 minutes may be sufficient.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzamidine derivative.

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂A stable and commonly used source of Pd(0) upon in-situ reduction.
Ligand SPhosA bulky, electron-rich biaryl phosphine that promotes the oxidative addition of aryl chlorides.
Base K₃PO₄A moderately strong base that facilitates the transmetalation step without promoting side reactions.
Solvent 1,4-Dioxane/Water (4:1)A polar aprotic solvent mixture that dissolves both organic and inorganic reagents.
Temperature 80-100 °C (conventional) or 120-150 °C (microwave)Provides the necessary energy to overcome the activation barrier for the C-Cl bond cleavage.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is of paramount importance in drug discovery for the synthesis of anilines and their derivatives. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of this compound relies on a carefully selected catalyst system.

Causality Behind Experimental Choices:
  • Catalyst System: Palladium precatalysts complexed with bulky, electron-rich phosphine ligands like XPhos or BrettPhos are highly effective for the amination of aryl chlorides.[6][7] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, forming the active palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reagents.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene (degassed)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add this compound (1 equivalent), Pd₂(dba)₃ (0.015 equivalents), XPhos (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add degassed, anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at 80-110 °C for 12-24 hours. For microwave-assisted reactions, a temperature of 120-150 °C for 30-90 minutes may be employed.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃A stable Pd(0) source that is widely used in cross-coupling reactions.
Ligand XPhosA highly effective, bulky, and electron-rich biaryl phosphine ligand for C-N bond formation.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required for the deprotonation of the amine coupling partner.
Solvent Anhydrous TolueneA non-polar, aprotic solvent that is compatible with the strong base and high reaction temperatures.
Temperature 80-110 °C (conventional) or 120-150 °C (microwave)Sufficient thermal energy to drive the catalytic cycle, particularly the reductive elimination step.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules. The traditional Sonogashira coupling utilizes a copper(I) co-catalyst, although copper-free conditions have also been developed.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, is the classic choice. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Solvent: A polar aprotic solvent like DMF or a non-polar solvent like toluene can be used, often in conjunction with the amine base.

Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous DMF (degassed)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add degassed, anhydrous DMF and triethylamine (3 equivalents) via syringe.

    • Finally, add phenylacetylene (1.5 equivalents) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at 60-80 °C for 6-12 hours. For microwave-assisted reactions, a temperature of 100-120 °C for 20-40 minutes can be effective.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium(II) precatalyst for Sonogashira reactions.
Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of a copper acetylide, which enhances the rate of transmetalation.
Base Triethylamine (TEA)Acts as a base to deprotonate the alkyne and as a scavenger for the generated HCl.
Solvent Anhydrous DMFA polar aprotic solvent that ensures the solubility of the reagents and catalyst.
Temperature 60-80 °C (conventional) or 100-120 °C (microwave)Mild heating is generally sufficient to promote the reaction.

Visualization of Key Processes

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Weighing Reagent Weighing Reaction Setup Reaction Setup Reagent Weighing->Reaction Setup Solvent Degassing Solvent Degassing Solvent Degassing->Reaction Setup Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Protocol for In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay with Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of nNOS and the Pursuit of Selective Inhibition

Neuronal nitric oxide synthase (nNOS), or NOS1, is a pivotal enzyme in the central nervous system, catalyzing the production of nitric oxide (NO), a transient and highly reactive signaling molecule.[1] NO plays a crucial role in a myriad of physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[2][3] However, the overproduction of NO by nNOS has been implicated in the pathophysiology of numerous neurological disorders, such as stroke, neuropathic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][4] This dual role of NO underscores the therapeutic potential of selectively inhibiting nNOS to mitigate the detrimental effects of excessive NO while preserving its essential physiological functions.

Benzamidine and its derivatives have emerged as a promising class of compounds for nNOS inhibition.[5][6] These molecules, containing an amidine functional group, often act as competitive inhibitors by mimicking the guanidino group of L-arginine, the natural substrate for nNOS.[6] The development and characterization of these inhibitors necessitate a robust and reliable in vitro assay to determine their potency and selectivity. This application note provides a comprehensive and detailed protocol for an in vitro nNOS inhibition assay, tailored for researchers, scientists, and drug development professionals working with benzamidine derivatives. We will delve into two primary methodologies: the direct measurement of NO production via its stable metabolites and the quantification of L-citrulline formation.

Scientific Principles: Unveiling nNOS Activity

The enzymatic activity of nNOS involves the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[7][8] This complex reaction requires several cofactors, including NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin.[9][10] The in vitro assessment of nNOS inhibition by compounds like benzamidine derivatives hinges on accurately measuring either the product, NO, or the co-product, L-citrulline.

Method 1: Quantifying Nitric Oxide Production via the Griess Assay

Due to its short half-life, direct measurement of NO in biological samples is challenging.[8] A more practical approach is to quantify its stable, downstream oxidation products: nitrite (NO₂⁻) and nitrate (NO₃⁻).[11][12] The Griess reaction is a well-established colorimetric method for detecting nitrite.[11][13] This assay involves a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a stable, intensely colored azo compound with a maximum absorbance at approximately 540 nm.[11] Since a significant portion of NO can be oxidized to nitrate, a crucial step for accurate total NO assessment is the enzymatic conversion of nitrate to nitrite by nitrate reductase prior to the Griess reaction.[12][14]

Method 2: Monitoring L-Citrulline Formation

A more direct and highly specific method for measuring NOS activity is to monitor the conversion of L-arginine to L-citrulline.[7][15][16] This is typically achieved using radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine). The reaction is stopped, and the radiolabeled L-citrulline product is separated from the unreacted radiolabeled L-arginine substrate using cation-exchange chromatography.[15][16] At a neutral pH, L-citrulline is uncharged and passes through the column, while the positively charged L-arginine is retained.[7] The radioactivity in the eluate, corresponding to the amount of [³H]L-citrulline, is then quantified by liquid scintillation counting. This method offers high sensitivity and specificity for NOS activity.[7]

Experimental Workflow & Visualization

A logical workflow is paramount for obtaining reproducible and reliable data. The following diagram illustrates the key stages of the in vitro nNOS inhibition assay using the Griess method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagent_prep Reagent & Inhibitor Preparation reaction_setup Reaction Setup: Enzyme, Cofactors, Inhibitor, Substrate reagent_prep->reaction_setup enzyme_prep nNOS Enzyme Dilution enzyme_prep->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation Start Reaction nitrate_reduction Nitrate Reduction (Optional but Recommended) incubation->nitrate_reduction griess_reaction Griess Reaction nitrate_reduction->griess_reaction readout Measure Absorbance (540 nm) griess_reaction->readout calculation Calculate % Inhibition & IC50 readout->calculation standard_curve Nitrite Standard Curve standard_curve->calculation

Caption: Experimental workflow for the nNOS inhibition assay using the Griess method.

Detailed Protocol: nNOS Inhibition Assay (Griess Method)

This protocol is designed for a 96-well plate format, which is suitable for screening multiple benzamidine derivatives at various concentrations.

Materials and Reagents
  • Recombinant human nNOS enzyme

  • Benzamidine derivative stock solutions (in a suitable solvent, e.g., DMSO)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (activator)

  • Calcium Chloride (CaCl₂)

  • NOS Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4)

  • Nitrate Reductase

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Reagent Preparation
  • NOS Assay Buffer: Prepare a 50 mM HEPES or Tris-HCl buffer at pH 7.4. Keep on ice.

  • L-arginine Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in NOS Assay Buffer.

  • Cofactor Mix: Prepare a fresh cocktail of cofactors in NOS Assay Buffer. The final concentrations in the reaction should be optimized, but typical starting points are:

    • NADPH: 1 mM

    • BH4: 10 µM

    • Calmodulin: 10 µg/mL

    • CaCl₂: 2 mM

  • nNOS Enzyme Working Solution: Dilute the recombinant nNOS enzyme in cold NOS Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Benzamidine Derivative Dilutions: Prepare a serial dilution of your benzamidine derivatives in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%).

  • Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in NOS Assay Buffer (e.g., from 100 µM to 0 µM) to generate a standard curve.

Assay Procedure
  • Reaction Setup: In a 96-well plate, add the following components in the order listed. It is recommended to prepare a master mix for common reagents to minimize pipetting errors.

ComponentVolume (µL)Description
NOS Assay BufferXTo bring the final volume to 100 µL
Benzamidine Derivative or Vehicle10Test compound or solvent control
Cofactor Mix20Provides necessary cofactors for enzyme activity
nNOS Enzyme Working Solution20
L-arginine Solution10Substrate, added to initiate the reaction
Total Volume 100
  • Controls: It is crucial to include the following controls in your experiment:

    • 100% Activity Control (No Inhibitor): Contains all reaction components except the inhibitor, with the vehicle (e.g., DMSO) added instead.

    • Background Control (No Enzyme): Contains all reaction components except the nNOS enzyme. This accounts for any non-enzymatic production of nitrite.

    • Background Control (No Substrate): Contains all reaction components except L-arginine. This control is important to assess any substrate-independent activity.

  • Initiate the Reaction: Add the L-arginine solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Nitrate Reduction (Optional but Recommended):

    • Add nitrate reductase and its necessary cofactors (as per the manufacturer's instructions) to each well.

    • Incubate at room temperature for 20-30 minutes to convert nitrate to nitrite.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent 2) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Nitrite Concentration: Use the standard curve equation to calculate the concentration of nitrite produced in each well.

  • Determine % Inhibition: Calculate the percentage of nNOS inhibition for each concentration of the benzamidine derivative using the following formula:

    % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_background) / (Absorbance_no_inhibitor - Absorbance_background)] * 100

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of nNOS activity).

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability and validity of your results, consider the following:

  • Linearity of the Reaction: Before conducting inhibitor screening, it is essential to determine the optimal enzyme concentration and incubation time that result in a linear rate of product formation. This can be achieved by running the assay with varying enzyme concentrations and measuring the product at different time points.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Positive Control: Include a known nNOS inhibitor (e.g., L-NAME or 7-nitroindazole) as a positive control to validate the assay's ability to detect inhibition.[3][4]

  • Solvent Effects: Always check the effect of the solvent used to dissolve the benzamidine derivatives on nNOS activity. Ensure the final solvent concentration is consistent across all wells and does not significantly affect the enzyme.

Expertise and Experience: Beyond the Protocol

  • Cofactor Stability: Be aware that NADPH and BH4 are unstable in solution. Prepare fresh solutions for each experiment and keep them on ice.

  • Protein Precipitation: If working with complex biological samples (e.g., tissue homogenates), a deproteinization step may be necessary before the Griess assay to avoid interference.[11]

  • Interference with Griess Reagent: Some compounds can interfere with the Griess reaction. It is advisable to test for any direct reaction between your benzamidine derivatives and the Griess reagents in the absence of the enzyme.

  • Choice of Assay Method: While the Griess assay is convenient for high-throughput screening, the radiolabeled L-citrulline formation assay offers higher specificity and is less prone to chemical interference.[7][17] The choice of method should be guided by the specific research question and available resources. For mechanistic studies, the citrulline assay is often preferred.

Mechanism of Inhibition: Benzamidine Derivatives

The following diagram illustrates the competitive inhibition of nNOS by a benzamidine derivative.

inhibition_mechanism cluster_nNOS nNOS Active Site Enzyme nNOS Products NO + L-Citrulline Enzyme->Products Catalyzes Reaction NoReaction No Reaction Enzyme->NoReaction Inhibited Arginine L-Arginine (Substrate) Arginine->Enzyme Binds to Active Site Benzamidine Benzamidine Derivative (Inhibitor) Benzamidine->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of nNOS by a benzamidine derivative.

Conclusion

This application note provides a detailed and robust protocol for the in vitro assessment of nNOS inhibition by benzamidine derivatives. By understanding the underlying scientific principles, adhering to a meticulous experimental workflow, and incorporating appropriate controls, researchers can obtain high-quality, reproducible data. This will ultimately aid in the identification and characterization of novel and selective nNOS inhibitors with therapeutic potential for a range of neurological disorders.

References

Application Note: 4-Chloro-2-fluoro-benzamidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Serine Protease Inhibition

4-Chloro-2-fluoro-benzamidine hydrochloride is a highly functionalized synthetic building block that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including the electron-withdrawing chloro and fluoro substituents on the phenyl ring and the basic amidine group, make it a valuable intermediate for the synthesis of potent and selective enzyme inhibitors.[1] This application note will delve into the utility of this compound, with a particular focus on its application as a precursor for the development of direct Factor Xa inhibitors, a critical class of anticoagulant drugs. We will explore the underlying mechanism of action, provide exemplary synthetic and assay protocols, and discuss the broader implications for drug discovery professionals.

The benzamidine moiety is a well-established pharmacophore that acts as a competitive, reversible inhibitor of various serine proteases.[2] These enzymes, characterized by a serine residue in their active site, play pivotal roles in numerous physiological and pathophysiological processes, including blood coagulation, fibrinolysis, and inflammation.[2][3] The positively charged amidinium group of benzamidine derivatives at physiological pH allows for strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor to the active site, effectively blocking substrate access.

Mechanism of Action: Targeting the Coagulation Cascade

The primary therapeutic application for inhibitors derived from this compound is in the modulation of the blood coagulation cascade. This complex series of enzymatic reactions is essential for hemostasis but can lead to pathological thrombosis when dysregulated. A key enzyme in this cascade is Factor Xa (FXa), a serine protease that occupies a central position by linking the intrinsic and extrinsic pathways.[4] FXa is responsible for the conversion of prothrombin to thrombin, the final effector enzyme that cleaves fibrinogen to form fibrin, the protein meshwork that stabilizes blood clots.

Direct inhibition of FXa is a highly attractive anticoagulant strategy. Unlike traditional anticoagulants such as warfarin or heparin, direct FXa inhibitors offer a more predictable pharmacokinetic and pharmacodynamic profile, a wider therapeutic window, and do not require routine monitoring. The benzamidine scaffold is a cornerstone for the design of such inhibitors.

Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and its inhibition by derivatives of this compound.

coagulation_cascade cluster_pathways Coagulation Pathways cluster_common Common Pathway cluster_inhibition Inhibition Intrinsic Pathway Intrinsic Pathway FXa Factor Xa Intrinsic Pathway->FXa Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->FXa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleavage Inhibitor FXa Inhibitor (Derived from 4-Chloro-2-fluoro-benzamidine) Inhibitor->FXa Inhibition

Figure 1: Role of Factor Xa in the coagulation cascade and its inhibition.

Applications in Drug Discovery: Synthesis of Factor Xa Inhibitors

This compound serves as a crucial starting material for the synthesis of more complex molecules that are potent and selective inhibitors of Factor Xa. A prominent example of a marketed drug in this class is Rivaroxaban. While various synthetic routes to Rivaroxaban exist, the core morpholinone-phenyl-oxazolidinone scaffold is often constructed through a multi-step process where a benzamidine-like precursor can be envisioned.[5][6]

The unique substitution pattern of this compound offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The chloro and fluoro groups can influence the pKa of the amidine group, as well as the lipophilicity and metabolic stability of the final compound.

  • Vector for Further Functionalization: The aromatic ring can be further substituted to explore interactions with other pockets of the enzyme active site, enhancing potency and selectivity.

The inhibitory potency of benzamidine derivatives against serine proteases is well-documented. The table below summarizes the inhibition constants (Ki) for a selection of benzamidine analogs against Factor Xa, illustrating the potential of this chemical class.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
BenzamidineFactor Xa~1-10 µM (Varies with conditions)[2]
SQ311 (1-aminoisoquinoline P1)Factor Xa0.33 nM[7]
Chloroaniline Isoxazoline DerivativeFactor Xa1.5 nM[4]

Experimental Protocols

This section provides representative protocols for the synthesis of a key intermediate and for the enzymatic assay of Factor Xa inhibition.

Protocol 1: Illustrative Synthesis of a Key Intermediate for FXa Inhibitors

This protocol describes a plausible, though not directly published, synthetic route from this compound to 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of Rivaroxaban.[8][9][10] This serves as an example of how the starting material can be elaborated into a more complex scaffold.

synthesis_workflow start 4-Chloro-2-fluoro- benzamidine HCl step1 Step 1: Hydrolysis to 4-Chloro-2-fluoro-benzonitrile start->step1 step2 Step 2: Nucleophilic Aromatic Substitution with Morpholine step1->step2 step3 Step 3: Reduction of Nitro Group to Amine step2->step3 product 4-(4-aminophenyl) morpholin-3-one step3->product

Figure 2: Synthetic workflow from 4-Chloro-2-fluoro-benzamidine HCl.

Step 1: Hydrolysis to 4-Chloro-2-fluoro-benzonitrile

  • Dissolve this compound in an aqueous acidic solution (e.g., 1 M HCl).

  • Heat the mixture under reflux for several hours to facilitate the hydrolysis of the amidine group to a nitrile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-fluoro-benzonitrile.

Step 2: Nucleophilic Aromatic Substitution with 2-Morpholinone

  • To a solution of 4-chloro-2-fluoro-benzonitrile in a polar aprotic solvent (e.g., DMSO or DMF), add 2-morpholinone and a strong base (e.g., sodium hydride).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) to facilitate the nucleophilic aromatic substitution of the fluorine atom.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(4-cyano-3-chlorophenyl)morpholin-3-one.

Step 3: Reduction of Nitrile Group to Amine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or HPLC).

  • Filter the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 4-(4-aminomethyl-3-chlorophenyl)morpholin-3-one.

Note: This is a representative synthetic scheme. The actual synthesis of Rivaroxaban intermediates may follow different routes.[5][11][12]

Protocol 2: In Vitro Factor Xa Inhibition Assay

This protocol is adapted from standard procedures for determining the inhibitory activity of compounds against Factor Xa using a chromogenic substrate.[13]

Materials:

  • Human Factor Xa (purified enzyme)

  • Chromogenic FXa substrate (e.g., Pefachrome® FXa)

  • Assay Buffer: 0.1 M phosphate buffer, pH 7.4

  • Test Compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute Factor Xa in assay buffer to the desired working concentration.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare serial dilutions of the test compound (derived from this compound) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Control (No Inhibitor): Factor Xa solution and assay buffer.

    • Test: Factor Xa solution and the desired concentration of the test compound.

  • Pre-incubation:

    • Add the Factor Xa solution and the inhibitor (or buffer for control) to the wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in absorbance over time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for the development of serine protease inhibitors. Its application as a precursor for potent and selective Factor Xa inhibitors highlights its importance in the design of modern anticoagulant therapies. The protocols and information provided in this application note are intended to guide researchers in harnessing the potential of this compound for the discovery of novel therapeutics.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-fluoro-benzamidine hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Synthetic Intermediate

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 4-Chloro-2-fluoro-benzamidine hydrochloride has emerged as a versatile and highly valuable building block in medicinal chemistry.[1] Its utility stems from a unique combination of structural features: a reactive amidine group poised for cyclization and derivatization, and a di-substituted phenyl ring. The presence of both chlorine and fluorine atoms provides medicinal chemists with critical tools to modulate the physicochemical properties of target molecules, such as lipophilicity, metabolic stability, and binding affinity, which are essential for enhancing drug efficacy and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of targeted enzyme inhibitors.

Core Application: A Gateway to Potent PARP Inhibitors

A primary and highly significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are crucial components of the cellular machinery for DNA repair. In oncology, particularly for cancers harboring mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, where cancer cells are unable to repair DNA damage, resulting in cell death.

The benzamidine moiety of this compound serves as a versatile precursor for constructing the heterocyclic cores characteristic of many potent PARP inhibitors.[3][4] The general strategy involves the condensation and cyclization of the amidine with a suitable reaction partner to form bicyclic systems, such as phthalazinones or pyridopyridazinones, which mimic the nicotinamide portion of the NAD+ cofactor that binds to the PARP active site.[3] The 4-chloro and 2-fluoro substituents on the phenyl ring are then strategically positioned to engage in key interactions within the enzyme's binding pocket or to serve as handles for further chemical modification.

Logical Workflow: From Building Block to Bioactive Inhibitor

The journey from this compound to a potential drug candidate follows a structured path. This workflow highlights the logical progression from initial reaction to the generation of a complex, biologically active molecule.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Biological Evaluation A 4-Chloro-2-fluoro- benzamidine hydrochloride C Cyclocondensation Reaction A->C B Dicarbonyl Compound (e.g., Keto-ester) B->C D Substituted Heterocyclic Core (e.g., Phthalazinone Precursor) C->D F Nucleophilic Aromatic Substitution (SNAr Reaction) D->F E Coupling Partner (e.g., Piperazine derivative) E->F G Final PARP Inhibitor Analogue F->G H In Vitro PARP Enzyme Assay G->H I Cell-Based Assays (e.g., BRCA-mutant cell lines) H->I J Lead Optimization I->J

Caption: Workflow from starting material to lead optimization.

Experimental Protocols: Synthesis of a Key Heterocyclic Intermediate

The following protocol details a representative cyclocondensation reaction to form a substituted chlorofluorophenyl-phthalazinone precursor, a common scaffold in PARP inhibitor development. This procedure is based on established synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of 6-(4-Chloro-2-fluorophenyl)-[1][3][5]triazolo[4,3-b]pyridazine

This reaction demonstrates the utility of the amidine group in forming a fused heterocyclic system, a core component of many enzyme inhibitors.

Physicochemical Properties of Starting Material
PropertyValueReference
CAS Number 1187927-09-8[5]
Molecular Formula C₇H₇ClFN₂ · HCl[6]
Molecular Weight 209.06 g/mol [6]
Appearance White to off-white crystalline powder[7]
Purity ≥96% (HPLC)[6]
Storage 4°C, desiccate[6]
Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmount
4-Chloro-2-fluoro-benzamidine HCl209.061.02.09 g (10 mmol)
3,6-Dichloropyridazine148.981.01.49 g (10 mmol)
Potassium Carbonate (K₂CO₃)138.212.53.45 g (25 mmol)
N,N-Dimethylformamide (DMF)73.09-50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.09 g, 10 mmol), 3,6-dichloropyridazine (1.49 g, 10 mmol), and potassium carbonate (3.45 g, 25 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. The use of an aprotic polar solvent like DMF is crucial for dissolving the reagents and facilitating the nucleophilic substitution reactions.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the initial substitution and subsequent intramolecular cyclization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-(4-Chloro-2-fluorophenyl)-[1][3][5]triazolo[4,3-b]pyridazine.

Causality and Mechanistic Insight

The reaction proceeds through a two-step sequence. The first step is an SNAr reaction where the amidine nitrogen displaces one of the chlorine atoms on the dichloropyridazine. The second, intramolecular step involves the other amidine nitrogen attacking the second chlorinated position on the pyridazine ring, leading to cyclization and formation of the fused triazole ring system. Potassium carbonate acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

G cluster_mechanism Reaction Mechanism A Amidine attacks Dichloropyridazine (SNAr) B Intermediate Adduct A->B -HCl C Intramolecular Cyclization B->C Rotation & Attack D Final Heterocyclic Product C->D -HCl

Caption: Simplified reaction mechanism for heterocycle formation.

Broader Applications in Kinase Inhibition

While its use in PARP inhibitor synthesis is prominent, the structural motifs accessible from this compound are also relevant to other enzyme families. The benzamidine group is a well-known pharmacophore for interacting with serine proteases. Furthermore, the resulting heterocyclic systems can serve as scaffolds for developing inhibitors of protein kinases, which are central players in cell signaling pathways and are frequently dysregulated in cancer and other diseases.[8][9][10][11] The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket, and the planar, aromatic systems derived from this starting material are well-suited for this purpose.[9][12]

Conclusion

This compound is a strategic and enabling reagent in medicinal chemistry. Its pre-installed halogen atoms provide a handle for both steric and electronic tuning, while the reactive amidine functionality offers a reliable entry into diverse and biologically relevant heterocyclic systems. The protocols and applications detailed herein underscore its importance, particularly in the rational design of enzyme inhibitors for targeted therapies, making it an indispensable tool for researchers and scientists in drug development.

References

Application Notes & Protocols: Leveraging 4-Chloro-2-fluoro-benzamidine hydrochloride for the Development of Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors that mimic the binding of arginine or lysine side chains in the S1 specificity pocket of many serine proteases.[1][2] This guide provides a comprehensive framework for utilizing 4-Chloro-2-fluoro-benzamidine hydrochloride as a foundational chemical scaffold for the discovery and development of potent and selective serine protease inhibitors. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for inhibitor characterization, and discuss the interpretation of key data to guide medicinal chemistry efforts.

Introduction: The Rationale for Targeting Serine Proteases

Serine proteases are characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site, which facilitates the hydrolysis of peptide bonds. Their activity is tightly regulated in vivo; an imbalance between proteases and their endogenous inhibitors can lead to chronic inflammatory diseases, cancer, and viral infections.[3] Consequently, the development of small-molecule inhibitors to restore this balance is a significant area of drug discovery.

The benzamidine moiety is a privileged scaffold in this context.[1] It is a strong base that is protonated at physiological pH, allowing it to form a salt bridge with the key aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, effectively blocking substrate access. This compound serves as an excellent starting point for inhibitor design due to several factors:

  • Validated Binding Moiety: The core benzamidine group provides a strong anchor into the S1 pocket of trypsin-like serine proteases.[4]

  • Vectors for Chemical Elaboration: The chloro and fluoro substituents provide distinct electronic properties and potential vectors for synthetic modification to explore the surrounding binding sites (secondary pockets), thereby enhancing both potency and selectivity.[5]

  • Favorable Physicochemical Properties: As a hydrochloride salt, the compound exhibits good solubility in aqueous buffers, simplifying its use in biochemical assays.[6]

This document outlines the strategic workflow for progressing from this initial fragment to a well-characterized inhibitor lead.

The Inhibitor Development Workflow

The path from a starting fragment to a preclinical candidate is a multi-step process focused on iteratively improving potency, selectivity, and drug-like properties. The overall workflow is designed to be a self-validating system where each stage provides critical data to inform the next.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic & Specificity Studies cluster_2 Phase 3: Lead Optimization A Primary Screening (Target Protease Assay) B IC50 Determination (Potency Assessment) A->B Hit Confirmation C Kinetic Analysis (Determine Ki & MOA) B->C Confirmed Potent Hit D Selectivity Profiling (Panel of Related Proteases) C->D Characterize Binding E Structure-Activity Relationship (SAR) Studies D->E Selective Hit Profile F In-Cell / In-Vivo Efficacy Models E->F Optimized Leads G Preclinical Candidate Selection F->G Proven Efficacy G y_axis_top 1/V₀ origin y_axis_top->origin x_axis_left x_axis_right 1/[S] x_axis_left->x_axis_right origin->y_axis_top origin->x_axis_right y_intercept 1/Vmax x1 -1/Km end1 x1->end1 No Inhibitor x2 end2 x2->end2 +[Inhibitor] x3 end3 x3->end3 ++[Inhibitor]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluoro-benzamidine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, primarily via the Pinner reaction. Our focus is on providing practical, experience-driven insights to ensure successful and reproducible outcomes.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable building block in medicinal chemistry, often synthesized from the corresponding nitrile, 4-chloro-2-fluorobenzonitrile. The most common synthetic route is the Pinner reaction, a two-step process. First, the nitrile reacts with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate ethyl 4-chloro-2-fluorobenzimidate hydrochloride (a Pinner salt). This intermediate is then subjected to ammonolysis to yield the desired amidine hydrochloride.

The presence of electron-withdrawing groups (chloro and fluoro) on the benzonitrile ring significantly influences the reaction, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack. However, these substituents also impact the stability of intermediates and the propensity for side reactions. This guide will delve into the nuances of this specific synthesis, providing you with the tools to navigate potential challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Formation

Q1: I am seeing very low conversion of my starting nitrile to the Pinner salt. What are the likely causes and how can I improve the yield?

A1: Low conversion in the first step of the Pinner reaction is a common issue, often related to reaction conditions and reagent quality. Here are the key factors to investigate:

  • Inadequate Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Any water present will hydrolyze the intermediate imidate, leading to the formation of the corresponding ester or amide as a byproduct.[1][2][3]

    • Troubleshooting:

      • Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

      • Use anhydrous alcohol (ethanol is common) and anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be freshly distilled over a suitable drying agent.

      • Use a sealed reaction setup with a drying tube or an inert gas blanket.

  • Insufficient HCl Saturation: Anhydrous hydrogen chloride is the catalyst and is crucial for activating the nitrile.

    • Troubleshooting:

      • Ensure that the alcohol/solvent mixture is saturated with dry HCl gas. You can monitor this by bubbling the gas through the solution until no more gas is absorbed, or by weighing the reaction vessel to confirm the desired amount of HCl has been added.

      • Low temperatures (0-5 °C) are recommended during HCl bubbling to increase its solubility in the alcohol.[1][2]

  • Reaction Temperature and Time: The formation of the Pinner salt can be slow.

    • Troubleshooting:

      • After HCl saturation at low temperature, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or by observing the precipitation of the Pinner salt.

      • For some less reactive nitriles, gentle heating (e.g., 40 °C) might be necessary, but be cautious as higher temperatures can promote side reactions.[1]

Identification and Mitigation of Side Products

Q2: I have obtained a product, but my NMR spectrum shows significant impurities. What are the most common side products in this synthesis?

A2: The most prevalent side products in the synthesis of this compound are the corresponding amide and ester, arising from hydrolysis of the intermediate imidate. The formation of an orthoester is also possible.

  • 4-Chloro-2-fluoro-benzamide: This is a very common byproduct resulting from the hydrolysis of the Pinner salt or the final amidine product.

    • Identification: Look for a characteristic amide C=O stretch in the IR spectrum (around 1660 cm⁻¹) and distinct aromatic and amide NH₂ signals in the ¹H NMR spectrum. The molecular weight can be confirmed by mass spectrometry.

    • Mitigation: Strict anhydrous conditions are paramount.[2][3] During workup, avoid prolonged exposure to aqueous or basic conditions.

  • Ethyl 4-chloro-2-fluorobenzoate: This ester forms if the Pinner salt is hydrolyzed in the presence of water before ammonolysis.

    • Identification: Characterized by an ester C=O stretch in the IR spectrum (around 1720 cm⁻¹) and the presence of an ethyl group (a quartet and a triplet) in the ¹H NMR spectrum.

    • Mitigation: Ensure the Pinner salt is isolated or used in situ under strictly anhydrous conditions before the addition of ammonia.

  • 1,1,1-Triethoxy-4-chloro-2-fluorobenzene (Orthoester): This can form if the Pinner salt reacts with excess ethanol.[4]

    • Identification: This compound will lack N-H protons in the ¹H NMR and will show multiple ethoxy group signals.

    • Mitigation: Use a stoichiometric amount of alcohol or avoid prolonged reaction times in the presence of a large excess of alcohol.

Q3: During the ammonolysis step, I am getting a low yield of the amidine and recovering unreacted imidate. How can I drive the reaction to completion?

A3: Incomplete ammonolysis can be due to several factors:

  • Insufficient Ammonia: Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the amidine product.

    • Troubleshooting: Use a saturated solution of ammonia in an alcohol (e.g., ethanolic ammonia) or bubble anhydrous ammonia gas through the reaction mixture.

  • Reaction Temperature: The reaction may be slow at room temperature.

    • Troubleshooting: Gentle heating of the reaction mixture during ammonolysis can increase the reaction rate. However, monitor for potential decomposition.

  • Steric Hindrance: While less of a concern for ammonia, if using a substituted amine, steric hindrance can slow down the reaction.

Product Purification and Stability

Q4: My final product, this compound, is difficult to purify. What is the best method?

A4: Recrystallization is the most common and effective method for purifying arylbenzamidine hydrochlorides.

  • Recommended Solvents: A mixture of a polar solvent in which the product is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble at room temperature (like diethyl ether or ethyl acetate) is often effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

    • Slowly add diethyl ether or ethyl acetate until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Dry the crystals under vacuum.

Q5: How stable is this compound? What are the optimal storage conditions?

A5: Arylbenzamidine hydrochlorides are generally stable solids at room temperature when stored in a dry environment. However, they are susceptible to hydrolysis.

  • Storage Recommendations:

    • Store in a tightly sealed container in a cool, dry place.

    • For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

    • Solutions of benzamidines are generally not stable and should be prepared fresh.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt)
  • Materials:

    • 4-chloro-2-fluorobenzonitrile

    • Anhydrous ethanol

    • Anhydrous diethyl ether

    • Anhydrous hydrogen chloride gas

  • Procedure:

    • Dissolve 4-chloro-2-fluorobenzonitrile (1 equivalent) in a minimal amount of anhydrous diethyl ether in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Add a stoichiometric amount of anhydrous ethanol (1 equivalent).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains saturated.

    • Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. The Pinner salt should precipitate as a white solid.

    • Collect the solid by vacuum filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Materials:

    • Ethyl 4-chloro-2-fluorobenzimidate hydrochloride

    • Anhydrous ethanol saturated with ammonia

  • Procedure:

    • Suspend the freshly prepared Pinner salt in a minimal amount of anhydrous ethanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Add a freshly prepared saturated solution of ammonia in anhydrous ethanol in excess.

    • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, remove the precipitated ammonium chloride by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization as described in Q4.

Visualizing the Workflow

Pinner Reaction and Side Reactions

Pinner_Reaction Nitrile 4-Chloro-2-fluorobenzonitrile Pinner_Salt Ethyl 4-chloro-2-fluorobenzimidate HCl (Pinner Salt) Nitrile->Pinner_Salt EtOH, HCl Amidine 4-Chloro-2-fluoro-benzamidine HCl Pinner_Salt->Amidine NH3 Ester Ethyl 4-chloro-2-fluorobenzoate Pinner_Salt->Ester H2O Orthoester Orthoester Pinner_Salt->Orthoester Excess EtOH Amide 4-Chloro-2-fluoro-benzamide Amidine->Amide H2O

Caption: Synthetic pathway of 4-Chloro-2-fluoro-benzamidine HCl and common side reactions.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_HCl Sufficient HCl Saturation? Check_Anhydrous->Check_HCl Yes Dry_Reagents Use Dry Solvents & Glassware Check_Anhydrous->Dry_Reagents No Check_Ammonolysis Complete Ammonolysis? Check_HCl->Check_Ammonolysis Yes Saturate_HCl Re-saturate with HCl at low temp Check_HCl->Saturate_HCl No Identify_Impurity Identify Impurities (NMR, MS) Check_Ammonolysis->Identify_Impurity Yes Increase_Ammonia Increase NH3 conc. or reaction time Check_Ammonolysis->Increase_Ammonia No Purify Recrystallize to remove Amide/Ester Identify_Impurity->Purify Dry_Reagents->Start Saturate_HCl->Start Increase_Ammonia->Start Success High Purity Product Purify->Success

References

Technical Support Center: Purification of 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the final purification step. The unique physicochemical properties of benzamidine hydrochlorides can present challenges, but with a systematic approach, high purity can be reliably achieved.

This document moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively. We will explore common issues encountered during the purification of this compound (CAS: 1187927-09-8), focusing on the most robust and scalable method: recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical specifications for this compound?

This compound is a versatile building block in medicinal chemistry, particularly for developing protease inhibitors.[1] Key specifications from commercial suppliers are summarized below.

PropertyTypical ValueSource(s)
CAS Number 1187927-09-8[1][2]
Molecular Formula C₇H₆ClFN₂·HCl[1][3]
Molecular Weight 209.05 g/mol [1][3]
Appearance Yellow crystalline powder[1][3]
Purity ≥ 96% (HPLC)[1][3][4]
Storage Conditions 0-8°C[1][4][5]
Q2: What are the likely impurities in my crude this compound?

Understanding potential impurities is the first step in designing a purification strategy. Given that amidines are most commonly synthesized from the corresponding nitrile (the Pinner reaction or similar methods being classic routes), the primary impurities are typically process-related.[6]

  • Unreacted Starting Material: 4-Chloro-2-fluoro-benzonitrile. This is a common impurity if the reaction has not gone to completion.

  • Hydrolysis Product: 4-Chloro-2-fluoro-benzamide. Amidines and their intermediates are susceptible to hydrolysis, especially under non-anhydrous or acidic/basic workup conditions.

  • Reaction Intermediates: Depending on the synthetic route, intermediates such as imidate salts may persist.[6]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: Why is recrystallization preferred over column chromatography for this compound?

While column chromatography is a powerful tool, it is often not ideal for highly polar, salt-like compounds such as benzamidine hydrochlorides. The strong ionic character of the molecule can lead to poor interaction with standard silica gel, resulting in streaking, low recovery, and inefficient separation. Recrystallization is a more effective and scalable technique for purifying crystalline solids, often yielding material of significantly higher purity than chromatography can achieve.[7]

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q4: My initial analysis (HPLC/NMR) shows a purity of <95%. What is the general purification workflow?

Low purity in the crude product is the most common challenge. The general approach is to use recrystallization to selectively isolate the desired product from soluble impurities.

G crude Crude Product (<95% Purity) solvent_screen Perform Solvent Screening (See Table 2) crude->solvent_screen dissolve Dissolve Crude in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature, then 0-4°C dissolve->cool crystals Crystals Formed? cool->crystals filter Filter & Wash with Cold Solvent crystals->filter Yes troubleshoot Troubleshoot: - Oiling Out - No Crystallization crystals->troubleshoot No dry Dry Under Vacuum filter->dry final_product Pure Product (>98% Purity) dry->final_product

Caption: General purification workflow.

Q5: I'm struggling to find a suitable solvent for recrystallization. How do I choose one?

The ideal solvent should dissolve the compound poorly at low temperatures but completely at elevated temperatures.[8] For a polar salt like this compound, polar protic solvents are excellent starting points.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from Table 2 dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe which solvent yields a good quantity of crystalline precipitate. This is your ideal solvent or a good candidate for a co-solvent system.

Solvent CategoryRecommended SolventsRationale & Comments
Primary Solvents Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)These polar alcohols often provide the ideal solubility profile for hydrochloride salts. Methanol may be too strong a solvent (high solubility even when cold), leading to lower yields. Isopropanol is often the best starting point.
Co-solvents (Anti-solvents) Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), TolueneUsed in combination with a primary solvent. If your compound is too soluble even in cold isopropanol, adding a less polar co-solvent will decrease solubility and induce crystallization.[9] Toluene can be particularly effective for azeotropically removing water if present.
Aqueous Systems WaterWhile water can dissolve the salt, amidine hydrochlorides can have significant aqueous solubility, potentially leading to poor recovery.[10] It should be used with caution, perhaps with the addition of an organic anti-solvent.
Q6: My product "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your compound (or an impure eutectic mixture).

  • Solution 1: Lower the Temperature. Use a lower-boiling solvent or a solvent mixture that allows dissolution at a temperature below the melting point.

  • Solution 2: Increase the Solvent Volume. Add more hot solvent to the oiled-out mixture until a clear solution is formed. Then, on cooling, the concentration may be in the correct range for crystallization rather than phase separation.

  • Solution 3: Agitation. Vigorous stirring as the solution cools can sometimes break up the oil and encourage nucleation.

Q7: My recrystallization yield is very low. How can I improve it?

Low yield is a common frustration, but it is often correctable.

G start Low Yield q1 Used minimum amount of hot solvent? start->q1 s1 Re-concentrate solution and cool again. Use less solvent next time. q1->s1 No q2 Cooled solution slowly and sufficiently? q1->q2 Yes a1_yes Yes a1_no No end Improved Yield s1->end s2 Allow more time for cooling. Use ice bath (0-4°C) for final stage. q2->s2 No q3 Is product very soluble in the chosen solvent? q2->q3 Yes a2_yes Yes a2_no No s2->end s3 Add a miscible anti-solvent (e.g., EtOAc, Et₂O) to the cold solution to precipitate more product. q3->s3 Yes q3->end No a3_yes Yes a3_no No s3->end

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol

Protocol 1: Recrystallization of this compound from Isopropanol (IPA)

This protocol assumes IPA has been identified as a suitable solvent.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of IPA (e.g., 10 mL) and heat the mixture to a gentle reflux (~80°C) with stirring.

  • Achieve Saturation: Continue to add hot IPA in small portions until the solid has just completely dissolved. Note the total volume of solvent used. Avoid adding a large excess of solvent, as this will reduce your yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold IPA to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a fine, yellow crystalline powder.[1][3]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method is suitable for assessing the purity of the final product.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: Purity is typically reported as the area percentage of the main product peak. The starting material (benzonitrile) will be significantly less polar (eluting later), while the hydrolysis product (benzamide) will have a similar polarity.

By following this structured guide, you will be well-equipped to purify this compound to the high degree of purity required for your research and development endeavors.

References

Technical Support Center: 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other bioactive molecules.[1] The amidine functional group is, however, susceptible to hydrolysis, particularly in aqueous solutions. Understanding and controlling the stability of this compound is paramount for obtaining reproducible and reliable experimental results. This guide provides an in-depth analysis of the factors influencing its stability and practical steps to mitigate degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, with a focus on identifying the root cause and implementing effective solutions.

Issue 1: Inconsistent Assay Results or Loss of Compound Activity Over Time

Symptoms:

  • Decreasing compound potency in biological assays.

  • Poor reproducibility between experiments run on different days.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause: The most probable cause is the hydrolytic degradation of the benzamidine moiety to the corresponding benzamide. This reaction is accelerated in basic aqueous solutions.[2][3][4]

Solution Workflow:

cluster_0 Troubleshooting Workflow A Inconsistent Results Observed B Hypothesis: Compound Degradation A->B C Step 1: pH Assessment Measure pH of stock and working solutions. B->C D Is pH > 7? C->D E Action: Prepare fresh solutions in an acidic buffer (pH < 6.5). Consider non-aqueous solvents for stock solutions. D->E Yes F Step 2: Temperature Control Store solutions at recommended temperatures (2-8°C). Avoid freeze-thaw cycles. D->F No E->F G Step 3: Time-Course Analysis Analyze aliquots of the solution by HPLC at T=0 and subsequent time points. F->G H Is degradation still observed? G->H I Action: Use freshly prepared solutions for each experiment. Limit time in aqueous buffer. H->I Yes J Resolution: Consistent results achieved. H->J No I->J

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Precipitate Formation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in your working solution.

Potential Causes:

  • Poor Solubility: The hydrochloride salt form generally enhances aqueous solubility, but the free base may be less soluble. If the buffer is basic, it could neutralize the hydrochloride, leading to precipitation of the free base.

  • Degradation Product: The degradation product, 4-chloro-2-fluoro-benzamide, may have lower solubility in your buffer system than the parent compound.

Solutions:

  • pH Adjustment: Ensure your buffer pH is in the acidic range (ideally pH 4-6) to maintain the protonated and more soluble amidinium form.

  • Solvent Choice: For stock solutions, consider using organic solvents like DMSO or ethanol, where the compound is more soluble.[5] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

  • Concentration: You may be exceeding the solubility limit of the compound in your specific buffer. Try working at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the amidine group to form 4-chloro-2-fluoro-benzamide. This reaction is catalyzed by hydroxide ions and therefore proceeds more rapidly at higher pH.[2][6] The protonated benzamidinium ion, which is the predominant species at acidic pH, is significantly less susceptible to hydrolysis.[2]

Caption: General hydrolysis of benzamidine to benzamide.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For maximum stability:

  • Solid Form: Store the solid hydrochloride salt at the recommended temperature, typically 2-8°C.[7][8]

  • Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic organic solvent like DMSO or ethanol.[5] Store these at -20°C or -80°C.

  • Aqueous Solutions: Aqueous solutions are not recommended for long-term storage.[5] If they must be prepared in advance, use an acidic buffer (pH < 6.5) and store at 2-8°C for no more than 24 hours. For critical applications, always use freshly prepared solutions.

Q3: How does pH affect the stability of this compound?

A3: pH is the most critical factor. As the pH increases, the concentration of the more reactive neutral benzamidine species increases, leading to faster hydrolysis. Studies on unsubstituted benzamidinium have shown a dramatic decrease in half-life as the pH increases from 9 to 13.[2][4] Therefore, to ensure stability, solutions should be maintained at a pH well below the pKa of the amidinium group (typically around 10-11 for benzamidines), preferably in the acidic range.

Q4: Should I be concerned about the photostability of this compound?

Stability Data Summary

The following table presents hypothetical stability data based on the known behavior of benzamidine derivatives. This data is for illustrative purposes only. You must perform your own stability studies for your specific experimental conditions.

ConditionTemperature (°C)pHSolvent/BufferHypothetical Half-life (t½)
1254.050 mM Acetate Buffer> 1 year
2257.450 mM Phosphate Buffer~ 1-2 weeks
3259.050 mM Borate Buffer~ 1-2 days
447.450 mM Phosphate Buffer~ 1-2 months

Note: The presence of halogens (Chloro, Fluoro) on the benzene ring can influence the electronic properties and, consequently, the precise rate of hydrolysis.

Experimental Protocol: Assessing Solution Stability via HPLC

This protocol provides a framework for determining the stability of this compound in your buffer of choice.

Objective: To quantify the degradation of this compound over time under specific solution conditions.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)

  • Your chosen aqueous buffer (filtered and degassed)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in your chosen organic solvent to make a concentrated stock solution (e.g., 10 mg/mL).

  • Working Solution Preparation:

    • Dilute the stock solution with your pre-equilibrated (at the desired temperature) aqueous buffer to the final working concentration (e.g., 100 µg/mL).

  • Time-Point Sampling (T=0):

    • Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial.

    • Inject onto the HPLC system and acquire the chromatogram. This is your T=0 reference.

  • Incubation:

    • Store the remaining working solution under the desired conditions (e.g., 25°C protected from light).

  • Subsequent Time-Point Sampling:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots, transfer to vials, and analyze by HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

cluster_protocol Stability Study Workflow A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Prepare Working Solution (e.g., 100 µg/mL in Buffer) A->B C T=0 Analysis Inject immediately onto HPLC B->C D Incubate Solution (Controlled Temperature & Light) C->D E Sample at Intervals (e.g., 1, 4, 8, 24h) D->E F HPLC Analysis of Samples E->F G Data Processing (Peak Area vs. Time) F->G H Determine Degradation Rate / Half-life G->H

References

Technical Support Center: 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-2-fluoro-benzamidine hydrochloride (CAS No. 1187927-09-8).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Proper storage and handling are paramount for reproducible experimental outcomes, as this compound's utility as a synthetic intermediate and biochemical tool is directly linked to its purity.[1]

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Recommended Storage & Handling Protocols

Q1: What are the ideal long-term storage conditions for this compound?

The stability of this compound is contingent on strict control of its environment. As a hydrochloride salt that appears as a yellow crystalline powder, it is particularly susceptible to degradation from atmospheric moisture and light.[1][3][4] The amidine functional group can be prone to hydrolysis, which would compromise the compound's structural integrity and reactivity in downstream applications.

For optimal long-term stability and to ensure the highest quality, we have established the following storage protocol, summarized in the table below.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale & Expert Insight
Temperature Refrigerate at 2-8°C (36-46°F) .[1]Storing at refrigerated temperatures significantly slows the rate of potential decomposition reactions. While some suppliers may ship the product at ambient temperature, long-term storage should always be under refrigeration.[5]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon) .[4][6][7]This compound is moisture-sensitive.[3][4][6] An inert atmosphere displaces both oxygen and water vapor, preventing oxidative degradation and hydrolysis of the amidine group. This is the single most critical factor for preserving purity.
Light Exposure Protect from light .[3][4]Store the container in a dark location or use an amber vial. Photodegradation is a known risk for many complex organic molecules, and exposure can lead to the formation of impurities.
Container Keep in the original, tightly sealed container .[3][6][8][9]The manufacturer's container is designed for product stability. Ensure the cap is securely tightened after each use to prevent moisture and air ingress.
Q2: How should I handle the compound upon receiving it and for routine use?

Proper handling technique is just as crucial as long-term storage. Many stability issues arise from brief but repeated exposure to suboptimal conditions during routine lab work.

Step-by-Step Handling Protocol
  • Equilibrate Before Opening: Before opening the container for the first time or for subsequent uses, allow it to warm to ambient room temperature for at least 30-60 minutes.

    • Causality: Opening a cold container in a warmer, ambient environment will cause atmospheric moisture to immediately condense onto the cold powder, compromising the entire stock. This is a primary vector for moisture contamination.

  • Minimize Atmospheric Exposure: If possible, handle the powder in a glove box or an environment purged with nitrogen or argon. If this is not feasible, work quickly and efficiently. Avoid leaving the container open on the bench.

  • Use Clean, Dry Tools: Use only clean, dry spatulas and weighing instruments. Do not introduce any tools that may have residual moisture or chemical contaminants.

  • Seal Tightly and Promptly: Immediately after dispensing the required amount, securely tighten the container cap. For added protection, consider wrapping the cap threads with paraffin film.

  • Return to Storage: Promptly return the sealed container to its designated refrigerated, dark storage location.[1][3][4]

Section 2: Troubleshooting Guide

Inconsistent experimental results can often be traced back to reagent integrity. This section provides a logical framework for troubleshooting issues related to this compound.

Q3: My experimental results are inconsistent. Could improper storage of the benzamidine derivative be the cause?

Absolutely. This compound is often a key building block in medicinal chemistry or a specific inhibitor in biochemical assays.[1] If the compound has degraded, its effective concentration will be lower than calculated, and the impurities generated could interfere with your reaction or assay.

  • In Synthesis: You may observe lower yields, the formation of unexpected side-products, or a complete failure of the reaction. This is often due to the hydrolysis of the amidine, rendering it inactive for its intended coupling or condensation reaction.

  • In Biochemical Assays: As a protease inhibitor, its activity is highly dependent on its structure.[10] Degraded compound will show reduced inhibitory effect, leading to misleading data on enzyme kinetics or protein stability.

The following flowchart provides a visual guide to diagnosing potential reagent-based issues.

G A Inconsistent or Failed Experimental Results B Is 4-Chloro-2-fluoro-benzamidine hydrochloride a key reagent? A->B C Visually Inspect Reagent Vial B->C D Does the powder appear clumped, sticky, or discolored? C->D E HIGH PROBABILITY of Reagent Degradation D->E  Yes I Powder appears as a free-flowing, yellow crystalline solid. D->I  No F Review Storage & Handling Logs. Was it left out? Opened while cold? E->F G Source of degradation identified. Moisture and/or light exposure likely. F->G H ACTION: Procure and use a fresh vial. Implement strict handling protocols. G->H J Reagent is likely stable. Investigate other experimental parameters (solvents, pH, other reagents, instrumentation). I->J

Caption: Troubleshooting experimental issues.

Q4: The powder has changed in appearance (e.g., clumping, discoloration). What does this mean and what should I do?

A change in physical appearance is a strong indicator of chemical degradation.

  • Clumping or Stickiness: This is the most common sign of moisture absorption.[3][4][6] The hydrochloride salt is hygroscopic and readily attracts water from the air. This moisture can then initiate hydrolysis.

  • Discoloration: A significant change from its typical yellow crystalline appearance could indicate degradation due to light exposure, oxidation, or reaction with impurities.[1]

Recommended Action: It is scientifically unsound to proceed with experiments using a reagent that shows visible signs of degradation. The purity is unknown, and any results obtained would be unreliable. We strongly advise discarding the compromised vial according to your institution's waste disposal guidelines and using a fresh, unopened stock.[6]

Q5: I accidentally left the container on the bench overnight. Is it still usable?

This exposes the compound to three primary risks: elevated temperature, ambient humidity, and light. The extent of the damage is difficult to quantify without analytical testing (e.g., HPLC, NMR).

  • If the container was tightly sealed: The primary risk is temperature. A single night at room temperature is unlikely to cause catastrophic degradation, but it is not ideal.

  • If the container was not perfectly sealed: The risk of moisture absorption is high, and this is the more significant concern.

Authoritative Recommendation: For critical applications like GMP synthesis or quantitative biochemical assays, the risk is too high. Use a new vial. For less sensitive, exploratory research, you might proceed with caution, but be aware that any unexpected results could be due to the compromised reagent.

Section 3: Frequently Asked Questions (FAQs)

Q6: Why is an inert atmosphere (nitrogen/argon) so strongly recommended? An inert atmosphere is crucial because it addresses two degradation pathways simultaneously. First, it displaces atmospheric moisture, directly preventing the hydrolysis of the amidine group, which is a primary stability concern.[4][6] Second, it displaces oxygen, preventing potential long-term oxidative degradation of the molecule.

Q7: What happens chemically if the compound absorbs moisture? Upon absorbing water, the amidine functional group, C(=NH)NH₂, can undergo hydrolysis. This reaction cleaves the carbon-nitrogen double bond, converting the amidine into the corresponding benzamide (C(=O)NH₂). This new compound has completely different chemical properties and will not function as intended in your experiments, effectively acting as a significant impurity.

Q8: Can I store solutions of this compound? If so, how? As a general best practice, we recommend preparing solutions of this compound fresh for each experiment. The stability of the compound in various solvents has not been extensively characterized and can be highly variable. If you must prepare a stock solution:

  • Use a dry, anhydrous aprotic solvent.

  • Store the solution at -20°C or -80°C in small, single-use aliquots.

  • Before use, thaw an aliquot and use it immediately. Do not subject solutions to multiple freeze-thaw cycles.

  • Crucially, you must validate the stability of your solution for your specific application and timeframe.

Q9: What are the main incompatible materials to avoid? You should avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4][6] These materials can cause vigorous and potentially hazardous reactions, leading to complete decomposition of the compound.

References

Technical Support Center: Troubleshooting Coupling Reactions with Halogenated Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving halogenated benzamidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your coupling reactions. Each issue is presented in a question-and-answer format, delving into the root causes and offering step-by-step guidance.

Problem 1: Low or No Product Yield

Question: I am not getting any, or very little, of my desired coupled product. What are the likely causes and how can I fix it?

Answer: Low or non-existent product yield is a frequent and frustrating issue. The problem can typically be traced back to one of three key areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.

1. Inactive Catalyst System:

  • Cause: The active Pd(0) species, which is essential for the catalytic cycle to begin, may not be forming efficiently from the Pd(II) precatalyst.[1] Additionally, the chosen ligand may not be suitable for your specific substrate. Electron-rich and bulky phosphine ligands are often necessary to facilitate the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[1][2]

  • Troubleshooting Steps:

    • Catalyst Screening: If you have access to a variety of palladium catalysts and ligands, performing a screen is the most effective approach. Buchwald's biaryl phosphine ligands are often a good starting point for challenging substrates.[3]

    • Pre-catalyst Choice: Consider using a pre-catalyst that readily forms the active Pd(0) species.[3]

    • Ligand Selection: For electron-deficient halogenated benzamidines, a more electron-rich ligand might be required to promote oxidative addition.[4][5] Conversely, for electron-rich systems, a less donating ligand might be optimal.

2. Suboptimal Reaction Conditions:

  • Cause: The temperature, solvent, and base are all critical parameters that can significantly impact reaction efficiency. An inadequate temperature may lead to a sluggish reaction, while an inappropriate solvent can hinder solubility and catalyst performance. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[6]

  • Troubleshooting Steps:

    • Temperature Adjustment: Carefully increase the reaction temperature in increments of 10-20 °C. Reaction temperatures for Suzuki-Miyaura couplings can range from room temperature to 120 °C, with 60-85 °C being a common starting point.[7]

    • Solvent System: Ensure your starting materials are soluble in the chosen solvent. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water.[1][7] For Buchwald-Hartwig aminations, toluene and dioxane are frequently used.[8]

    • Base Selection: The choice of base is critical. For Suzuki couplings, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][7][9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often employed.[10][11]

3. Starting Material Degradation:

  • Cause: Boronic acids, a key component in Suzuki-Miyaura couplings, are susceptible to decomposition, particularly through protodeboronation, where the carbon-boron bond is cleaved.[12][13] This is especially prevalent with heteroaromatic boronic acids.[4]

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your halogenated benzamidine and coupling partner (e.g., boronic acid) by NMR or LC-MS.

    • Boronic Acid Stability: If you suspect protodeboronation, consider using a boronic ester (e.g., a pinacol ester) which can be more stable and release the boronic acid in situ.[12]

    • Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and sensitive reagents.[1][7]

Problem 2: Formation of Side Products

Question: My reaction is producing significant amounts of byproducts, such as dehalogenated starting material or homocoupled products. How can I suppress these side reactions?

Answer: The formation of side products is a clear indication that undesired reaction pathways are competing with your desired transformation. Understanding the mechanisms of these side reactions is key to mitigating them.

1. Dehalogenation of the Starting Material:

  • Cause: Dehalogenation occurs when the halogen on your benzamidine is replaced by a hydrogen atom. This is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[3][4] Electron-deficient aryl halides are more susceptible to this side reaction.[3]

  • Troubleshooting Steps:

    • Choice of Halide: If possible, use the least reactive halide that still provides sufficient reactivity for the coupling. The general order of reactivity (and propensity for dehalogenation) is I > Br > Cl.[3]

    • Anhydrous Conditions: If using a non-aqueous system, ensure all reagents and solvents are rigorously dry.

    • Base Selection: A weaker base may reduce the rate of Pd-H formation.

    • Ligand Choice: Certain bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.

2. Homocoupling of the Boronic Acid:

  • Cause: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[14]

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[7]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[1][7]

3. Amidine-Related Side Reactions:

  • Cause: The benzamidine functionality itself can potentially complicate the reaction. The nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[3] Additionally, under certain conditions, the C-N bond of the amidine could be a site for unwanted reactions.[15][16]

  • Troubleshooting Steps:

    • Protecting Groups: If you suspect the amidine is interfering, consider protecting it, although this adds extra synthetic steps.

    • Ligand Screening: Certain ligands may be less prone to inhibitory interactions with the amidine.

Problem 3: Difficulty in Product Purification

Question: I have successfully formed my product, but I am struggling to isolate it from the reaction mixture. What purification strategies are effective for polar, benzamidine-containing compounds?

Answer: The polar nature of the benzamidine group can indeed make purification challenging. Standard normal-phase silica gel chromatography may not be effective.

  • Cause: Highly polar compounds often either streak on silica gel or fail to elute from the column with common solvent systems.[17] Conversely, they may not be retained on standard C18 reversed-phase columns.[18]

  • Troubleshooting Steps:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds. It uses a polar stationary phase (like silica or an amine-functionalized phase) with a reversed-phase solvent system (typically acetonitrile and water).[17][19]

    • Aqueous Reversed-Phase Chromatography: For moderately polar compounds, reversed-phase chromatography with a high percentage of water in the mobile phase may be effective. Specialized aqueous C18 columns are designed to prevent phase collapse under these conditions.[18]

    • Ion Exchange Chromatography: Since benzamidines are basic, cation exchange chromatography can be a powerful purification method.

    • Acid/Base Extraction: An initial workup using acid/base extractions can help to remove non-basic impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is best suited for my halogenated benzamidine?

A1: The choice of coupling reaction depends on the bond you wish to form.

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds, particularly for creating biaryl structures. It is widely used due to the commercial availability and low toxicity of boronic acids.[1]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds, allowing the coupling of your halogenated benzamidine with a wide variety of amines.[20][21]

  • Sonogashira Coupling: Used to form carbon-carbon bonds between your halogenated benzamidine and a terminal alkyne.[22][23]

Q2: My halogenated benzamidine is an aryl chloride. Are there any special considerations?

A2: Yes, aryl chlorides are generally less reactive than aryl bromides or iodides in oxidative addition.[4] To achieve a successful coupling, you will likely need:

  • More active catalysts: Often, specialized palladium pre-catalysts and bulky, electron-rich phosphine ligands (such as those developed by Buchwald) are required.[24]

  • Higher temperatures: Reactions with aryl chlorides typically require more forcing conditions.[24]

Q3: How can I be sure my reaction is proceeding under truly inert conditions?

A3: Establishing and maintaining an inert atmosphere is crucial.

  • Proper Technique: Use Schlenk line techniques or a glovebox for setting up your reaction.

  • Degassing: Degas all solvents prior to use.[7]

  • Positive Pressure: Maintain a slight positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Q4: What is the role of the ligand in these coupling reactions?

A4: The ligand is arguably one of the most important components of the catalyst system. It plays several critical roles:

  • Stabilizes the catalyst: Prevents the palladium from precipitating as palladium black.

  • Modulates reactivity: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination.[1] Bulky, electron-donating ligands generally accelerate these key steps.[2]

Visualizing the Process

To aid in your troubleshooting efforts, the following diagrams illustrate key concepts.

Troubleshooting Workflow

G start Low or No Product Yield catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes solution1 Screen Catalysts & Ligands catalyst->solution1 No reagents Are Starting Materials Intact? conditions->reagents Yes solution2 Adjust Temperature, Solvent, Base conditions->solution2 No solution3 Verify Reagent Purity / Use Boronic Ester reagents->solution3 No end Successful Coupling reagents->end Yes solution1->end solution2->end solution3->end G SM Ar-X (Halogenated Benzamidine) + R-B(OH)₂ PdCycle Pd(0)/Pd(II) Catalytic Cycle SM->PdCycle Desired Desired Product Ar-R Dehalogenation Dehalogenation Ar-H Homocoupling Homocoupling R-R PdCycle->Desired Reductive Elimination PdCycle->Dehalogenation via Pd-H Intermediate PdCycle->Homocoupling O₂ Mediated

References

avoiding hydrolysis of benzamidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for benzamidine hydrochloride and its derivatives. As a Senior Application Scientist, I've seen firsthand the incredible potential of these molecules, particularly as serine protease inhibitors in drug discovery and development.[1] However, their utility is often challenged by a critical vulnerability: hydrolysis. The central amidine group, key to their biological activity, is susceptible to cleavage by water, leading to loss of function and compromised experimental results.

This guide is designed to provide you, our fellow researchers, with the in-depth knowledge and practical tools needed to mitigate this issue. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Real-World Scenarios

This section addresses specific issues you may encounter during your experiments.

Question 1: "I've dissolved my benzamidine derivative in a standard PBS buffer (pH 7.4), but I'm seeing a rapid loss of compound integrity and activity. What's happening?"

This is a classic and frequent issue. The problem lies with the pH of your buffer. While physiological pH is necessary for many biological assays, it is suboptimal for the stability of benzamidine derivatives.

  • The Underlying Cause: The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions. At neutral to basic pH (≥7), the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), is significant. This hydroxide ion readily attacks the electrophilic carbon of the amidine group, initiating the hydrolysis cascade that ultimately cleaves it into an inactive benzoic acid derivative and ammonia.[2][3] A recent study demonstrated that while hydrolysis is slow at pH 9 (half-life of ~300 days), it becomes dramatically faster as the pH increases, with a half-life of only 6 days at pH 11.[2]

  • Immediate Solutions & Protocol:

    • Prepare Fresh Solutions: Always prepare your working solutions in aqueous buffer immediately before use. Do not store benzamidine derivatives in neutral or basic buffers for any extended period.

    • Use Degassed Buffers: While oxidation is a lesser concern than hydrolysis, using water or buffers that have been degassed can be a good practice, especially for long-term storage of concentrated stocks.[4]

    • Acidic Stock Solutions: Prepare your primary stock solution in an acidic environment. Dissolving the hydrochloride salt in water will naturally yield a slightly acidic solution. For long-term stability, storing stock solutions at a pH below 7 is recommended.[5]

    • pH Adjustment Timing: If your final experimental conditions must be at a pH greater than 7, add the benzamidine derivative from your acidic stock to the final buffer as the very last step before starting your assay.[5]

Question 2: "My stock solution is prepared in DMSO, but I'm still losing compound over time, especially after multiple uses. Why isn't the organic solvent protecting it?"

While using an organic solvent like DMSO correctly avoids the primary issue of water-driven hydrolysis, it introduces a different vulnerability: moisture contamination.

  • The Underlying Cause: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Each time you open the vial, you introduce a small amount of water. This trapped water can then cause slow hydrolysis of your compound, even when stored frozen. Repeated freeze-thaw cycles can also introduce moisture through condensation.[6]

  • Best Practices for Organic Stocks:

    • Use Anhydrous Solvent: Start with a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO for preparing your primary stock solution.[6]

    • Aliquot for Single Use: The most critical step is to aliquot the primary stock solution into smaller, single-use volumes in low-retention tubes. This minimizes the number of times the main stock is exposed to air and prevents repeated freeze-thaw cycles.

    • Proper Storage: Store the aliquots at -20°C or -80°C, protected from light.[7] For maximal stability, some sources suggest storing solutions under an inert gas like nitrogen or argon, though this is often unnecessary if single-use aliquots are made.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of benzamidine hydrolysis?

A1: Benzamidine hydrolysis can be catalyzed by both acid and base, but is significantly more rapid under basic conditions. The process involves the nucleophilic attack of water or a hydroxide ion on the central carbon of the amidine group. This forms an unstable tetrahedral intermediate, which then collapses, ultimately leading to the cleavage of the C-N bond and the formation of a benzoic acid derivative and ammonia. The protonated form of the amidine (the amidinium ion), which is prevalent at acidic pH, is significantly more resistant to this nucleophilic attack, explaining its greater stability in acidic solutions.[2]

Caption: The chemical pathways for benzamidine hydrolysis.

Q2: What are the ideal conditions for preparing and storing a benzamidine hydrochloride stock solution?

A2: The ideal conditions balance solubility and stability. The following table summarizes the key parameters.

ParameterRecommendationRationale
Solvent 1. Anhydrous DMSO or Ethanol: For highest concentration and stability.[8] 2. Water (for HCl salt): Good for immediate use or acidic storage.Organic solvents prevent hydrolysis if kept dry. Water is acceptable if pH is acidic and storage is short-term or properly frozen.
pH (Aqueous) < 7.0 The protonated amidinium ion is more stable and resistant to hydrolysis.[5]
Temperature -20°C or -80°C for long-term. [7]Reduces the rate of any residual chemical degradation.
Handling Aliquot into single-use volumes. Prevents contamination and degradation from repeated freeze-thaw cycles.[5]
Container Tightly sealed, low-retention vials.Minimizes evaporation and exposure to atmospheric moisture.

Q3: How can I experimentally verify if my benzamidine derivative is degrading?

A3: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The parent benzamidine derivative and its hydrolyzed product (the corresponding benzoic acid derivative) will have different polarities and thus different retention times on the column. For example, a study quantifying the ligand on a benzamidine affinity column used ion-pair RP-HPLC to separate p-aminobenzamidine from its hydrolysis product, p-aminobenzoic acid.[9][10] By running a sample of your solution and looking for the appearance of a new peak corresponding to the degradation product over time, you can directly monitor the stability of your compound.

Experimental Protocols & Workflows
Protocol: Preparation of a Stable 100 mM Stock Solution

This protocol is designed to maximize the shelf-life of your valuable benzamidine derivative.

  • Pre-Requisites: Allow the powdered benzamidine hydrochloride derivative to warm to room temperature before opening the container to prevent condensation.

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous, inhibitor-free DMSO.

  • Dissolution: In a sterile environment, weigh the required amount of your benzamidine derivative and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. Ensure complete dissolution; gentle vortexing may be required.

  • Aliquotting: Immediately dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment (e.g., 10-20 µL).

  • Sealing and Labeling: Securely cap each aliquot. Label clearly with the compound name, concentration, date, and solvent.

  • Storage: Place the labeled aliquots in a freezer box and store at -80°C for long-term stability.[7] For solutions stored in water, stability of one month at -20°C and up to a year at -80°C is often cited.[6]

Troubleshooting Workflow

If you suspect compound instability, follow this logical workflow to diagnose the issue.

Caption: A decision tree for troubleshooting benzamidine derivative stability.

References

Technical Support Center: Optimization of Reaction Conditions for nNOS Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these critical therapeutic agents. Overproduction of nitric oxide by nNOS is implicated in a range of neurodegenerative disorders, making the development of selective nNOS inhibitors a key area of research.[1][2] However, the synthesis of potent and selective nNOS inhibitors is often fraught with challenges, from achieving isoform selectivity to overcoming bioavailability issues.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of nNOS inhibitor synthesis. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in nNOS inhibitor synthesis can stem from several factors. Firstly, incomplete reactions are a common culprit. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Secondly, side reactions can consume starting materials and generate impurities, reducing the yield of the desired product. The choice of solvent and catalyst can significantly influence the prevalence of side reactions. Finally, product degradation during the reaction or workup process can also lead to lower yields. This is particularly relevant for compounds that are sensitive to pH, temperature, or air.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Improving reaction selectivity requires a multi-faceted approach. Careful selection of protecting groups for reactive functional groups not involved in the desired transformation is crucial. Optimizing the reaction temperature is also key; often, lowering the temperature can favor the desired kinetic product over thermodynamic side products. The choice of catalyst and solvent system can dramatically influence selectivity. Screening a range of catalysts and solvents is often a necessary step in optimization. Additionally, controlling the stoichiometry of your reactants, particularly the limiting reagent, can help minimize side reactions.

Q3: My purified product shows poor solubility, making biological assays difficult. What can I do?

A3: Poor aqueous solubility is a known challenge for many nNOS inhibitors, primarily due to the polar nature of the nNOS active site they are designed to mimic.[1] To address this, consider introducing more polar or ionizable functional groups into the molecule, if compatible with its inhibitory activity. Prodrug strategies, where a more soluble moiety is attached and later cleaved in vivo, can also be effective. For immediate use in assays, formulating the compound with solubilizing agents such as DMSO, cyclodextrins, or co-solvents may be necessary. However, be mindful of the potential for these agents to interfere with your biological assay.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a rapid and simple method for qualitative monitoring of most organic reactions. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. These techniques can separate starting materials, intermediates, products, and byproducts, providing a clear picture of the reaction's progress and the formation of any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of nNOS inhibitors.

Problem 1: Low Reaction Conversion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The isolated yield of the product is significantly lower than expected.

Potential Causes & Solutions:

CauseProposed SolutionScientific Rationale
Insufficient Reagent Activity Verify the quality and purity of all reagents, especially catalysts and moisture-sensitive compounds. If necessary, purify or freshly prepare key reagents.Impurities or degradation of reagents can inhibit catalytic activity or participate in unwanted side reactions.
Suboptimal Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress.Many chemical reactions have a significant activation energy barrier. Increasing the temperature provides more kinetic energy to the molecules, increasing the rate of reaction.
Inadequate Mixing Ensure vigorous and efficient stirring, especially for heterogeneous reactions. Consider switching to a mechanical stirrer for viscous reaction mixtures.Proper mixing ensures that reactants are in close proximity, facilitating molecular collisions and increasing the reaction rate.
Catalyst Poisoning Identify and remove potential catalyst poisons from the starting materials or solvent. This may involve pre-treating materials with activated carbon or passing them through a column of alumina.Certain functional groups or impurities can bind to the catalyst's active sites, rendering it inactive.

Experimental Workflow for Optimizing Reaction Temperature:

G start Difficult Purification Encountered q1 Are product and impurities separable by standard column chromatography? start->q1 a1_yes Proceed with standard chromatography q1->a1_yes Yes a1_no Explore alternative methods q1->a1_no No q2 Is the product stable on silica/alumina? a1_no->q2 a2_yes Optimize chromatography conditions (e.g., solvent system) q2->a2_yes Yes a2_no Use alternative stationary phase or flash chromatography q2->a2_no No q3 Is the product an oil? a2_yes->q3 a2_no->q3 a3_yes Attempt crystallization, salt formation, or co-crystallization q3->a3_yes Yes a3_no Purification should be more straightforward q3->a3_no No

References

Technical Support Center: Synthesis of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of substituted benzamidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to overcome the common and nuanced challenges in your synthetic workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzamidines, offering potential causes and validated solutions.

Issue 1: Low or No Yield in Pinner Synthesis

Question: I am attempting a Pinner synthesis to convert my substituted benzonitrile to a benzamidine hydrochloride, but I'm getting very low yields or no product at all. What's going wrong?

Answer: The Pinner reaction, while classic, is highly sensitive to reaction conditions. Low yields typically stem from one of several critical areas.[1][2][3]

Possible Causes & Solutions:

  • Presence of Moisture: The primary culprit is often water. The intermediate alkyl imidate hydrochloride (Pinner salt) is extremely moisture-sensitive.[4] Any trace of water will hydrolyze the Pinner salt to the corresponding ester, which is a common and frustrating byproduct.[3][5]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., absolute ethanol, anhydrous dioxane) and fresh, high-quality reagents.[2] The hydrogen chloride gas must be thoroughly dried by bubbling it through concentrated sulfuric acid.

  • Incomplete Formation of the Pinner Salt: The reaction between the nitrile and alcohol requires saturation with dry HCl gas and can be slow.

    • Solution: Cool the alcohol/nitrile mixture to 0°C before bubbling in HCl gas to saturation. After saturation, seal the vessel tightly and allow it to stand at a low temperature (e.g., 4°C) for an extended period (24-48 hours) to ensure complete formation of the crystalline Pinner salt.[4] Monitor for the formation of a white precipitate.

  • Decomposition of the Pinner Salt: Pinner salts are thermodynamically unstable and can decompose upon warming, rearranging into N-substituted amides and alkyl chlorides.[2][5]

    • Solution: Maintain low temperatures throughout the formation and isolation of the Pinner salt.[2] Work quickly during filtration and washing steps to minimize exposure to ambient temperature and moisture.

  • Poor Nitrile Reactivity: Electron-donating groups on the benzonitrile ring can decrease the electrophilicity of the nitrile carbon, making it less reactive to the initial acid-catalyzed alcohol addition.[4]

    • Solution: For electron-rich systems, you may need more forcing conditions, such as longer reaction times or slightly elevated temperatures (use with caution due to salt instability). Alternatively, consider a different synthetic route, such as starting from the corresponding thioamide.[6]

G start Low or No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 res1 Implement rigorous drying: - Oven-dry glassware - Use anhydrous solvents - Dry HCl gas q1->res1 No q2 Did a precipitate (Pinner Salt) form during the first step? q1->q2 Yes s1_yes Yes s1_no No res1->q2 res2 Increase reaction time (24-48h) at low temp (0-4°C). Ensure full HCl saturation. q2->res2 No q3 Was the reaction kept cold (<5°C) throughout? q2->q3 Yes s2_yes Yes s2_no No res2->q3 res3 Maintain cold temperatures to prevent Pinner salt decomposition. Use pre-chilled solvents for washes. q3->res3 No q4 Does the benzonitrile have strong electron-donating groups? q3->q4 Yes s3_yes Yes s3_no No res3->q4 res4 Consider alternative routes: - Thioamide conversion - Benzamidoxime reduction q4->res4 Yes end Re-evaluate with optimized conditions q4->end No s4_yes Yes s4_no No res4->end

Step-by-Step Methodology:

  • Preparation: Place 4-chlorobenzonitrile (13.75 g, 0.1 mol) and anhydrous ethanol (15 mL, ~0.25 mol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • HCl Saturation: Cool the flask in an ice-salt bath to 0°C. Bubble dry hydrogen chloride gas through the solution with gentle stirring. Continue until the solution is fully saturated and white fumes are observed.

  • Pinner Salt Formation: Seal the flask tightly and store it in a refrigerator (4°C) for 48 hours. A dense white crystalline mass of the Pinner salt should form.

  • Isolation of Pinner Salt (Optional but recommended): Quickly filter the solid precipitate under vacuum. Wash the crystals with a small amount of pre-chilled anhydrous diethyl ether to remove excess HCl and unreacted starting materials. Dry briefly under vacuum.

  • Ammonolysis: Transfer the crude Pinner salt to a beaker. Add approximately 50 mL of ethanol to form a slurry. While cooling in an ice bath, slowly add concentrated aqueous ammonia (~20 mL) with vigorous stirring until the solution is strongly basic.

  • Product Formation: Stir the mixture at room temperature for 2-3 hours. A precipitate of ammonium chloride may form.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the ammonium chloride byproduct. [7] * Evaporate the filtrate under reduced pressure to obtain the crude benzamidine free base.

    • Dissolve the crude product in a minimal amount of 2M HCl.

    • Cool the acidic solution in an ice bath to crystallize the 4-chlorobenzamidine hydrochloride.

    • Filter the white crystals, wash with a small amount of ice-cold water, and dry in a desiccator. Typical yield: 70-85%.

Protocol 2: Synthesis of N-Benzylbenzamidine from Thiobenzamide

This protocol demonstrates a modern, high-yield conversion using a silver(I) promoter. [6] Step-by-Step Methodology:

  • Reactant Setup: To a solution of thiobenzamide (1.37 g, 10 mmol) in methanol (40 mL), add benzylamine (1.29 g, 12 mmol, 1.2 equiv.).

  • Addition of Promoter: To the stirred solution, add silver acetate (AgOAc) (2.0 g, 12 mmol, 1.2 equiv.) in one portion. A black precipitate of silver sulfide (Ag₂S) will begin to form immediately.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the thiobenzamide starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver sulfide precipitate. Wash the pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude N-benzylbenzamidine.

  • Purification:

    • The crude product can often be purified by recrystallization. Dissolve the crude material in a minimal amount of hot isopropanol and allow it to cool slowly.

    • Alternatively, for an HCl salt, dissolve the crude free base in diethyl ether and add a 1M solution of HCl in ether dropwise until precipitation is complete. Filter and dry the resulting white solid.

References

Technical Support Center: Analytical Methods for Impurity Detection in 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chloro-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the analytical testing of this pharmaceutical intermediate.

Introduction to the Analyte

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity is critical to ensure the safety and efficacy of the final drug product.[3] The presence of impurities, which can originate from starting materials, by-products of the synthesis, or degradation products, must be carefully monitored and controlled.[4] This guide will focus on the practical aspects of detecting and quantifying these impurities using modern analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most widely used and effective technique for impurity profiling of pharmaceutical intermediates like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[5] For structural elucidation and identification of unknown impurities, Mass Spectrometry (MS) is indispensable.[4][6] Gas Chromatography (GC) may also be employed for the analysis of volatile organic impurities, such as residual solvents.[5]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can be introduced at various stages of the manufacturing process and storage.[4] Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions occurring during the synthesis.

  • Degradation products: Decomposition of the active pharmaceutical ingredient (API) or intermediates over time or under stress conditions (e.g., light, heat, humidity).

  • Catalysts and solvents: Residual amounts of substances used during the synthesis.

Q3: What are the regulatory guidelines I should follow for impurity analysis?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides key guidelines for impurity testing. Specifically, ICH Q3A(R2) deals with impurities in new drug substances, and ICH Q2(R1) covers the validation of analytical procedures.[7][8][9] These guidelines outline the thresholds for reporting, identifying, and qualifying impurities.

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry.[5] However, various issues can arise during method development and routine analysis. This section provides a structured approach to troubleshooting common HPLC problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing or fronting factor outside the acceptable range (typically 0.8-1.5).[10]

Potential Causes & Solutions:

Cause Explanation Solution
Secondary Interactions The highly polar nature of this compound can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[11]- Use a modern, high-purity, end-capped HPLC column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).[12] - Add a competing base, like triethylamine (TEA), to the mobile phase to mask silanol interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[13]- Reduce the sample concentration or injection volume.[13] - Use a column with a larger internal diameter.[12]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.- Dissolve the sample in the initial mobile phase whenever possible. - If a stronger solvent is necessary, inject a smaller volume.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for the main peak and impurities shift between injections or analytical runs.[11]

Potential Causes & Solutions:

Cause Explanation Solution
Mobile Phase Composition Inaccurate preparation or changes in the mobile phase composition over time (e.g., evaporation of a volatile component) can lead to retention time drift.[12][14]- Ensure accurate and consistent mobile phase preparation. - Use a mobile phase bottle cap that minimizes evaporation. - Degas the mobile phase properly to prevent bubble formation in the pump.[14]
Column Temperature Fluctuations Even small changes in column temperature can affect retention times.[12]- Use a column oven to maintain a constant and uniform temperature.
Pump Issues Problems with the HPLC pump, such as faulty check valves or leaks, can lead to an inconsistent flow rate.[13]- Perform regular pump maintenance, including seal and check valve replacement. - Prime the pump to remove any air bubbles.
Issue 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in the blank injection.

Potential Causes & Solutions:

Cause Explanation Solution
Contaminated Mobile Phase or System Impurities in the mobile phase solvents or carryover from previous injections can result in ghost peaks.- Use high-purity HPLC-grade solvents. - Flush the system and injector thoroughly between runs. - Ensure the autosampler wash solution is appropriate and clean.
Late Eluting Peaks A peak from a previous injection may elute during a subsequent run, especially in gradient analysis.- Increase the run time or the gradient slope to ensure all components from the previous injection have eluted.
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its impurities. Method validation should be performed according to ICH Q2(R1) guidelines.[7][15]

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase to achieve a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Spiked Sample: To confirm the separation of known impurities, a sample can be spiked with available impurity standards.[7]

3. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

  • The percentage of each impurity can be calculated using the area normalization method.

Workflow for Impurity Identification

For impurities that are not identified using available reference standards, a systematic approach is required for structural elucidation.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Acquisition cluster_2 Structure Elucidation cluster_3 Confirmation Unknown_Peak Unknown Peak Detected in HPLC-UV LC_MS LC-MS Analysis Unknown_Peak->LC_MS High_Res_MS High-Resolution MS (e.g., Q-TOF) for Accurate Mass LC_MS->High_Res_MS MS_MS MS/MS for Fragmentation Pattern LC_MS->MS_MS Molecular_Formula Determine Molecular Formula High_Res_MS->Molecular_Formula Propose_Structure Propose Putative Structure(s) MS_MS->Propose_Structure Database_Search Search Databases (e.g., SciFinder, Reaxys) Molecular_Formula->Database_Search Database_Search->Propose_Structure Synthesis Synthesize Proposed Structure Propose_Structure->Synthesis NMR_Analysis NMR Analysis (if isolated) Propose_Structure->NMR_Analysis Compare_Data Compare with Analytical Data of Unknown Synthesis->Compare_Data NMR_Analysis->Compare_Data

Caption: Workflow for the identification of unknown impurities.

High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing accurate mass measurements that can help determine the elemental composition of an impurity.[16] Tandem mass spectrometry (MS/MS) provides fragmentation data that offers clues about the impurity's structure.[6]

References

Technical Support Center: Enhancing the Selectivity of Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges of improving the selectivity of benzamidine-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have when working to improve the selectivity of benzamidine-based inhibitors.

Q1: My benzamidine-based inhibitor is potent, but shows significant off-target activity. What is the most common reason for this lack of selectivity?

A1: The primary reason for the lack of selectivity in many benzamidine-based inhibitors stems from the highly conserved nature of the active sites of their target enzymes, which are often serine proteases. The benzamidine moiety itself is a strong pharmacophore that mimics the guanidinium group of arginine, a common substrate residue. This allows it to bind to the S1 pocket of numerous trypsin-like serine proteases, leading to broad-spectrum inhibition.[1][2][3] Off-target effects can also arise from interactions with other proteins that have binding pockets amenable to the benzamidine scaffold, such as certain kinases.[4]

Q2: What are the key initial strategies to consider for improving the selectivity of a promising benzamidine-based hit compound?

A2: The initial strategies should focus on a multi-pronged approach that combines structural modifications with a thorough understanding of the target and off-target enzymes:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold of your inhibitor and assess the impact on both on-target and off-target activity. This is a cornerstone of medicinal chemistry and helps in identifying structural features that drive selectivity.[4][5][6]

  • Exploiting Differences in Binding Pockets: Even within the same enzyme family, subtle differences exist in the amino acid composition and topology of the binding sites. Designing modifications that capitalize on these differences is a powerful strategy.

  • Modulating Physicochemical Properties: Properties like lipophilicity, solubility, and pKa play a crucial role in selectivity.[7][8][9][10][11] Often, highly lipophilic compounds tend to be less selective.

  • Bioisosteric Replacement: Consider replacing the benzamidine group with other basic moieties that can still form the desired interactions with the target but may have a different off-target profile.[12][13][14]

Q3: How can I leverage computational tools to guide my efforts in improving inhibitor selectivity?

A3: Computational methods are invaluable for providing insights that can guide experimental work:

  • Molecular Docking and Dynamics: These techniques can help visualize the binding mode of your inhibitor in the active site of both the target and off-target proteins. This allows you to identify key interactions and potential sites for modification to enhance selectivity.[15][16][17]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): This method can build predictive models that correlate the 3D properties of your compounds with their biological activity, helping to rationalize SAR data and design more selective analogs.[15][16]

  • Virtual Screening: Computational screening of compound libraries can help in identifying novel scaffolds that may offer better selectivity profiles.[18][19]

II. Troubleshooting Guides

This section provides practical advice for specific experimental problems you might encounter.

Problem 1: My novel benzamidine analog shows increased potency but a worse selectivity profile than the parent compound.
  • Possible Cause: The modifications introduced may have increased binding affinity in a non-specific manner, for instance, through enhanced hydrophobic interactions that are common to the binding sites of both the target and off-target enzymes.[2]

  • Troubleshooting Steps:

    • Re-evaluate the SAR: Analyze the structural changes that led to increased potency. Are they interacting with a region of the binding pocket that is highly conserved across the off-target enzymes?

    • Computational Analysis: Perform molecular docking or molecular dynamics simulations of your new analog with both the target and key off-target enzymes. This can reveal if the increased potency is due to interactions with conserved residues.[17]

    • Focus on Non-conserved Regions: Design new modifications that specifically target non-conserved residues or regions of the binding pocket.

    • Physicochemical Profiling: Measure the lipophilicity (LogP/LogD) of your new analog. A significant increase in lipophilicity could be a contributing factor to reduced selectivity.[10][11]

Problem 2: I am struggling to find a suitable bioisostere for the benzamidine group that maintains potency.
  • Possible Cause: The benzamidine group forms a strong salt bridge with a key acidic residue (often an aspartate) in the S1 pocket of many serine proteases. A successful bioisostere must be able to replicate this crucial interaction.[12]

  • Troubleshooting Steps:

    • Consider Less Basic Amines: While a strong basic group is often required, explore alternatives with a lower pKa. This can sometimes improve selectivity and pharmacokinetic properties. For example, 1-aminoisoquinoline has been used as a bioisosteric replacement for benzamidine in thrombin inhibitors.[12][13]

    • Explore Neutral P1 Groups: In some cases, neutral or weakly basic P1 groups can achieve high affinity and selectivity, often through different binding modes that rely more on shape complementarity and van der Waals interactions.[17]

    • Utilize Structure-Based Design: Use the crystal structure of your target enzyme to guide the design of bioisosteres that can form optimal interactions.

    • Multivalent Approach: If a monovalent bioisostere is not potent enough, consider a multivalent approach where multiple weaker-binding fragments are linked together to achieve higher avidity and potentially improved selectivity.[1][20]

Problem 3: My inhibitor shows unexpected cellular toxicity that doesn't correlate with its known on-target activity.
  • Possible Cause: The observed toxicity is likely due to potent off-target effects, such as inhibition of a critical kinase or interaction with an ion channel like hERG.[4]

  • Troubleshooting Steps:

    • Broad Kinase Profiling: Screen your compound against a large panel of kinases to identify any unintended targets.[21][22] This is a common off-target for many small molecule inhibitors.

    • hERG Channel Assay: Test your compound for inhibition of the hERG channel, a common cause of cardiotoxicity.[23]

    • Phenotypic Screening: Profile your compound against a panel of different cell lines to see if the toxicity is widespread or specific to certain cell types, which can provide clues about the off-target pathway.

    • Use a Structurally Unrelated Inhibitor: If available, use a known selective inhibitor of your primary target with a different chemical scaffold. If this second inhibitor does not cause the same toxicity, it strongly suggests an off-target effect of your benzamidine compound.[4]

III. Detailed Experimental Protocols

Here are step-by-step protocols for key experiments in the development of selective benzamidine-based inhibitors.

Protocol 1: Establishing a Structure-Activity Relationship (SAR) for Selectivity

This protocol outlines a systematic approach to understanding how structural modifications affect inhibitor selectivity.

  • Parent Compound Profiling:

    • Synthesize and purify your starting benzamidine-based inhibitor.

    • Determine its IC50 or Ki value against the primary target enzyme.

    • Profile it against a panel of relevant off-target enzymes (e.g., other serine proteases, kinases).

  • Design and Synthesis of Analogs:

    • Identify key positions on the inhibitor scaffold for modification (e.g., the P1 group, linker, and other substituents).

    • Design a library of analogs with systematic variations at these positions. Consider modifications that alter size, shape, electronics, and physicochemical properties.

  • Screening of Analogs:

    • Screen the analog library against the primary target and the panel of off-target enzymes at a single high concentration (e.g., 10 µM) to identify initial hits and non-binders.

  • Dose-Response Analysis:

    • For promising analogs that show improved selectivity in the initial screen, perform full dose-response experiments to determine their IC50 or Ki values against the target and key off-targets.

  • Data Analysis and Interpretation:

    • Calculate a selectivity index for each compound (e.g., IC50 for off-target / IC50 for target).

    • Correlate the structural changes with the observed changes in potency and selectivity to build your SAR model.[6]

Protocol 2: In Vitro Selectivity Profiling Using a Kinase Panel

This protocol describes how to assess the selectivity of your inhibitor against a broad range of kinases.

  • Compound Preparation:

    • Prepare a stock solution of your inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Format Selection:

    • Choose a suitable kinase assay format. Common methods include radiometric assays (measuring phosphorylation of a substrate) or competitive binding assays (measuring displacement of a known ligand).[24][25]

  • Tiered Screening Approach:

    • Tier 1 (Single Concentration Screen): Screen your compound at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >100).[21] The results are typically expressed as percent inhibition.

    • Tier 2 (IC50 Determination): For any kinases that show significant inhibition (e.g., >70%) in the Tier 1 screen, perform a full dose-response analysis to determine the IC50 value.[21]

  • Data Visualization and Analysis:

    • Visualize the selectivity data using a kinase dendrogram or a selectivity score. The selectivity score can be calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[21]

IV. Advanced Strategies for Enhancing Selectivity

For challenging projects where traditional SAR approaches are insufficient, consider these advanced strategies.

Targeting Allosteric Sites

Allosteric sites are regulatory sites on an enzyme that are distinct from the active site.[26][27]

  • Why it works: Allosteric sites are generally less conserved across enzyme families than the highly conserved active sites.[28][29] This provides a greater opportunity to develop highly selective inhibitors.

  • How to approach it:

    • Identify Allosteric Pockets: Use computational methods or experimental techniques like X-ray crystallography to identify potential allosteric binding sites on your target enzyme.[28][30]

    • High-Throughput Screening: Screen compound libraries for molecules that inhibit the enzyme in a non-competitive manner with respect to the substrate, which is indicative of allosteric binding.

    • Structure-Based Design: Once an allosteric site is identified, use structure-based design to develop inhibitors that specifically target this site.

Multivalent Inhibitors

This strategy involves linking multiple inhibitor fragments together on a common scaffold.[1][20]

  • Why it works: Multivalency can lead to a significant increase in binding avidity (effective binding strength) due to statistical rebinding effects.[1] Selectivity can be enhanced if the spatial arrangement of the linked fragments is optimized for the target enzyme over off-targets.

  • How to approach it:

    • Identify Weak-Binding Fragments: Identify fragments that bind to different subsites of the target enzyme.

    • Linker Design: Use linkers of varying lengths and flexibility to connect the fragments.

    • Optimization: Systematically vary the valency (number of fragments) and linker length to optimize both potency and selectivity.[1][20]

V. Data and Workflow Visualizations

Tables for Data Summarization

Table 1: Example SAR Data for Benzamidine Analogs Against Target and Off-Target Proteases

CompoundR1-GroupTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (vs OT1)
Parent H501502003
Analog 1 Me401201803
Analog 2 OMe6060080010
Analog 3 Cl25751003
Analog 4 CF330900120030

Diagrams for Conceptual Understanding

Selectivity_Strategy_Workflow Start Potent but Non-Selective Benzamidine Hit SAR Structure-Activity Relationship (SAR) Studies Start->SAR Comp_Design Computational Design (Docking, 3D-QSAR) Start->Comp_Design Selectivity_Profiling Selectivity Profiling (Enzyme/Kinase Panels) SAR->Selectivity_Profiling PhysChem Optimize Physicochemical Properties SAR->PhysChem Comp_Design->SAR Selectivity_Profiling->SAR Iterate Design Advanced_Strategies Advanced Strategies (Allosteric, Multivalency) Selectivity_Profiling->Advanced_Strategies If selectivity is still poor Optimized_Inhibitor Selective Inhibitor Lead Selectivity_Profiling->Optimized_Inhibitor Selectivity Goal Met PhysChem->Selectivity_Profiling Advanced_Strategies->Selectivity_Profiling

Caption: Iterative workflow for improving inhibitor selectivity.

Orthosteric_vs_Allosteric cluster_orthosteric Orthosteric Inhibition (Less Selective) cluster_allosteric Allosteric Inhibition (More Selective) Enzyme_O Inhibitor_O Benzamidine Inhibitor Inhibitor_O->Enzyme_O Binds to Conserved Active Site Enzyme_A Inhibitor_A Allosteric Inhibitor Inhibitor_A->Enzyme_A Binds to Less Conserved Allosteric Site

Caption: Orthosteric vs. Allosteric inhibition for selectivity.

VI. References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. 7

  • Technical Support Center: Managing Off-Target Effects of Benzamide Inhibitors. Benchchem. 4

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. 8

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. 9

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed. 26

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. 1

  • Drugs for Allosteric Sites on Receptors. PMC - PubMed Central. 27

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. 10

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. 21

  • Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. PMC - PubMed Central. 28

  • Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. (2023). The Royal Society of Chemistry. 11

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. 15

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. 12

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. 24

  • Toward the Design of Allosteric Effectors: Gaining Comprehensive Control of Drug Properties and Actions. ACS Publications. 29

  • Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem. 31

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. 22

  • Allosteric Site Unifies Activation and Inhibition in TRPM5. (2026). BIOENGINEER.ORG. 32

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. 25

  • Inhibitor Selectivity. (2019). Scholarly Publications Leiden University. 33

  • Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues. Benchchem. 5

  • Recent advances in computational methods for studying ligand binding kinetics Authors. (2022). arXiv. 34

  • Computer based screening of compound databases: 1. Preselection of benzamidine-based thrombin inhibitors. (2000). PubMed. 18

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2022). PubMed. 20

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO -UFRJ. 13

  • Improving the Selectivity of PACE4 Inhibitors Through Modifications of the P1 Residue. (2018). ACS Publications. 35

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. 36

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. 16

  • Inhibition of four human serine proteases by substituted benzamidines. (1981). PubMed. 2

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. 14

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. 37

  • Selective angiotensin II AT2 receptor agonists: Benzamide structure-activity relationships. (2008). Bioorganic & Medicinal Chemistry. 38

  • Novel Non-Covalent Azaphenylalanine Thrombin Inhibitors with an Aminomethyl or Amino Group at the P1 Position. (2025). ResearchGate. 39

  • Interactions of thrombin with benzamidine-based inhibitors. (1992). PubMed. 3

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. 40

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. (2025). PubMed Central. 41

  • Emerging Computational Methods for the Rational Discovery of Allosteric Drugs. Chemical Reviews. 30

  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. (2025). Creative Enzymes. 6

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. 42

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. 43

  • Selectivity of neutral/weakly basic P1 group inhibitors of thrombin and trypsin by a molecular dynamics study. (2008). PubMed. --INVALID-LINK--

  • Category - Case Studies. Drug Hunter. 44

  • Computational methods in drug discovery. (2017). Beilstein Journal of Organic Chemistry. 19

  • Synthesis and Structure-Activity Relationships of N-(4-Benzamidino)-Oxazolidinones: Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6. (2020). PubMed. 45

  • Different Strategies to Improve Drug Tissue Selectivity for Better Efficacy/Toxicity Profile. University of Michigan Library. 46

  • off-target effects of drugs. (2020). YouTube. 23

  • Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity. (2025). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Managing the Hygroscopic Nature of Amidine Salts in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of amidine salts in chemical reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Water

Amidines and their corresponding salts (amidinium salts) are exceptionally useful molecules in organic synthesis, acting as strong, non-nucleophilic bases, catalysts, and precursors for a vast array of heterocycles.[1][2] However, their utility is often complicated by a significant physical property: hygroscopicity . Amidine salts readily absorb moisture from the atmosphere, which can lead to a host of experimental problems including poor reproducibility, low yields, and the formation of unwanted side-products.[3] This guide is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of amidine salts.

Q1: My amidine salt has turned into a sticky solid or deliquesced. Can I still use it?

A1: This is a clear indication of significant water absorption. Using the salt directly is highly discouraged as the exact water content is unknown, which will affect reaction stoichiometry and potentially inhibit the reaction. The salt should be dried rigorously before use. For guidance, refer to the --INVALID-LINK-- section below. If the salt cannot be effectively dried, it is best to use a fresh, unopened bottle.

Q2: How does water actually interfere with my reaction involving an amidine salt?

A2: Water can interfere in several critical ways:

  • Hydrolysis: The most direct interference is the hydrolysis of the amidinium salt to form an amide and an amine.[4][5] This reaction consumes your active reagent and introduces new, potentially reactive species into your mixture. The mechanism involves the nucleophilic attack of water on the amidinium carbon.

  • Competition as a Nucleophile: In reactions where the amidine is used to activate a substrate or as a catalyst, water can act as a competing nucleophile, leading to undesired hydrolysis of starting materials or intermediates.

  • Alteration of Basicity and Catalytic Activity: The presence of water can solvate the amidinium cation and alter the effective basicity of the corresponding amidine base.[6] In some catalytic cycles, water can interfere with the regeneration of the active catalyst. For instance, while trace amounts of water have been reported to have a beneficial effect in some DBU-catalyzed reactions, an excess will hinder the reaction.[7]

  • Inhibition of Water-Sensitive Reagents: If your reaction involves other water-sensitive reagents (e.g., organometallics, acid chlorides, or certain Lewis acids), the water introduced by the hygroscopic amidine salt will decompose them.[7]

Q3: How should I store my amidine salts to prevent water absorption?

A3: Proper storage is the first line of defense.

  • Airtight Containers: Always store amidine salts in tightly sealed containers.[8] Consider using containers with high-quality seals, such as those with Sure/Seal™ caps.

  • Inert Atmosphere: For highly sensitive applications, store the salt inside a desiccator containing a suitable desiccant (e.g., Drierite®, phosphorus pentoxide) or within an inert atmosphere glovebox.

  • Paranilm: For standard screw-cap bottles, wrapping the cap securely with Parafilm® can provide an additional barrier to moisture ingress.

  • Minimize Exposure: When weighing out the salt, do so as quickly as possible and reseal the main container immediately. For the most sensitive reactions, weighing should be performed inside a glovebox.[8]

Q4: How can I know for sure how much water is in my amidine salt?

A4: The most accurate and widely accepted method for determining water content in chemical reagents is Karl Fischer (KF) titration .[9] This technique is highly specific to water and can detect even trace amounts (ppm level).[10] Both volumetric and coulometric KF methods are suitable, depending on the expected water content.[10] Coulometric KF is particularly useful for samples with very low moisture levels. It has been noted that amidines can be used as components in Karl Fischer reagents themselves, highlighting their compatibility with this analytical method.[11][12][13]

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured advice for specific experimental scenarios where the hygroscopic nature of amidine salts is a critical factor.

Scenario 1: Low Yield in a Pinner Reaction to Synthesize an Amidine

The Pinner reaction, which converts a nitrile into an amidine via an imidate salt intermediate, is notoriously sensitive to moisture.[14]

Symptoms:

  • Low or no yield of the desired amidine hydrochloride.

  • Formation of a significant amount of the corresponding ester or amide as a byproduct.

Root Cause Analysis: The Pinner reaction proceeds through a highly electrophilic nitrilium cation, which reacts with an alcohol to form an imidate salt (the Pinner salt).[6] This intermediate is then treated with an amine to form the amidine. Water present in the reaction mixture can hydrolyze the Pinner salt intermediate to form an ester, or hydrolyze the final amidine product.[5][15][16][17]

Troubleshooting Workflow:

G cluster_0 Pinner Reaction Troubleshooting Start Low Amidine Yield Hydrolysis_Suspected Ester/Amide Byproduct Detected? Start->Hydrolysis_Suspected Check_Reagents Verify Anhydrous Reagents & Solvents? Check_Glassware Glassware Properly Dried? (Oven/Flame-Dried) Check_Reagents->Check_Glassware Yes Implement_Anhydrous Implement Strict Anhydrous Techniques: - Dry solvents over molecular sieves - Use fresh, anhydrous alcohol - Handle all reagents under inert gas Check_Reagents->Implement_Anhydrous No Check_Atmosphere Reaction Under Inert Atmosphere? (N2 or Ar) Check_Glassware->Check_Atmosphere Yes Dry_Glassware Oven-dry glassware at 125°C overnight or flame-dry under vacuum Check_Glassware->Dry_Glassware No Check_HCl Used Anhydrous HCl Gas/Solution? Check_Atmosphere->Check_HCl Yes Setup_Inert Use Schlenk line or glovebox Check_Atmosphere->Setup_Inert No Use_Anhydrous_HCl Generate HCl gas in situ or use a commercial anhydrous solution Check_HCl->Use_Anhydrous_HCl No Success Reaction Successful Check_HCl->Success Yes (Re-run experiment) Hydrolysis_Suspected->Check_Reagents Yes Hydrolysis_Suspected->Success No (Other issues likely) Implement_Anhydrous->Check_Glassware Dry_Glassware->Check_Atmosphere Setup_Inert->Check_HCl Use_Anhydrous_HCl->Success G Amidinium Amidinium Salt (Active Reagent) Intermediate Tetrahedral Intermediate Amidinium->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Amide Amide (Byproduct) Intermediate->Amide Proton Transfer & Leaving Group Departure Amine Protonated Amine (Byproduct) Intermediate->Amine

References

Validation & Comparative

Validating nNOS Inhibition by 4-Chloro-2-fluoro-benzamidine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of neuronal nitric oxide synthase (nNOS) by 4-Chloro-2-fluoro-benzamidine hydrochloride and its derivatives. While specific inhibitory data for this particular derivative is not extensively available in the public domain, this document will establish a robust validation workflow by drawing comparisons with structurally related benzamidine and other well-characterized nNOS inhibitors. The methodologies and comparative data presented herein will serve as a rigorous guide for the evaluation of novel nNOS-targeting compounds.

The Critical Role of nNOS and the Rationale for its Inhibition

Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO), a pleiotropic signaling molecule in the nervous system.[1] NO produced by nNOS is involved in a wide range of physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[2] However, the overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, stroke, and neuropathic pain.[1] This makes the selective inhibition of nNOS a promising therapeutic strategy. The primary challenge lies in achieving selectivity over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS), as off-target inhibition can lead to undesirable side effects, such as hypertension from eNOS inhibition.[3]

Mechanism of Action: Benzamidine Derivatives as Arginine Mimetics

Benzamidine-based compounds are a class of competitive inhibitors that target the active site of NOS enzymes.[4] Their mechanism of action stems from their structural similarity to L-arginine, the natural substrate for NOS. The positively charged amidinium group of the benzamidine moiety mimics the guanidinium group of L-arginine, allowing it to bind to the substrate-binding site of the enzyme and prevent the synthesis of NO. Halogenation of the benzamidine scaffold, as seen in this compound, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties by altering its electronic and steric characteristics.

Comparative Landscape of nNOS Inhibitors

To effectively validate a novel inhibitor, its performance must be benchmarked against established compounds. The following table summarizes the inhibitory potency (IC50 or Ki values) and selectivity profiles of several well-characterized nNOS inhibitors, providing a reference point for the evaluation of this compound derivatives.

Inhibitor ClassCompoundnNOS (IC50/Ki)eNOS (IC50/Ki)iNOS (IC50/Ki)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
Non-Selective L-NAME~15 nM (Ki)~39 nM (Ki)~4.4 µM (Ki)~2.6-fold~293-fold
Arginine-Based Nω-Propyl-L-arginine57 nM (Ki)HighHighHighModerate[1]
Acetamidine-Based 1400W Derivative (Compound 42)PotentModestModest~100-foldModerate[1]
Benzamidine-Based 1b (benzenesulfonamide derivative)65 nM (IC50)InactiveHigh>1500-foldHigh[4]
Dipeptide Mimetics d-Phe-d-Arg-NO2-OMe2 µM (Ki)HighHigh~1800-foldHigh[1]

Note: Data for this compound derivatives is not currently available in public literature and requires experimental determination.

Experimental Validation of nNOS Inhibition: A Step-by-Step Approach

A thorough validation of a novel nNOS inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic assays, cell-based models, and in vivo studies.

In Vitro Validation: Direct Assessment of Enzymatic Inhibition

The initial step in validating a new inhibitor is to determine its direct effect on the purified enzyme. This provides crucial information on its potency and selectivity.

This colorimetric assay is a widely used method to measure the production of nitrite, a stable oxidation product of NO.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • This compound derivatives and control inhibitors

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Nitrate Reductase (for total NO measurement)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin (for nNOS and eNOS).

  • Add varying concentrations of the test inhibitor or a known control inhibitor to the reaction mixture.

  • Initiate the enzymatic reaction by adding the purified NOS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction.

  • To measure total NO production (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase.

  • Add Griess Reagent to the samples and incubate to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a standard curve.

  • Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Validation: Assessing Efficacy in a Physiological Context

Cell-based assays are essential to evaluate the inhibitor's ability to penetrate cell membranes and inhibit nNOS activity in a more complex biological environment.

This protocol utilizes a cell line overexpressing nNOS to assess inhibitor efficacy.

Materials:

  • HEK293 cells stably transfected with nNOS (or a relevant neuronal cell line)

  • Cell culture medium and supplements

  • Calcium ionophore (e.g., A23187) to stimulate nNOS activity

  • This compound derivatives and control inhibitors

  • Griess Reagent

Procedure:

  • Plate the nNOS-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test inhibitor or control inhibitor for a specific duration.

  • Stimulate nNOS activity by adding a calcium ionophore to the culture medium.

  • Incubate for a defined period to allow for NO production.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess assay as described in Protocol 1.

  • Determine the cellular IC50 value for the inhibitor.

In Vivo Validation: Demonstrating Therapeutic Potential

In vivo studies are the final and most critical step in validating an nNOS inhibitor, providing insights into its pharmacokinetic properties, efficacy in disease models, and potential side effects.

This protocol outlines a general approach to evaluate the in vivo efficacy of an nNOS inhibitor.

Materials:

  • Animal model of neuropathic pain (e.g., chronic constriction injury model in rodents)

  • This compound derivative formulated for in vivo administration

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia)

  • Equipment for monitoring physiological parameters (e.g., blood pressure)

Procedure:

  • Induce neuropathic pain in the animal model.

  • Administer the test inhibitor or vehicle control through an appropriate route (e.g., intraperitoneal, oral).

  • Assess pain-related behaviors at different time points post-administration.

  • Monitor for potential side effects, particularly changes in blood pressure, to assess eNOS inhibition.[3]

  • At the end of the study, collect tissues (e.g., spinal cord, brain) to measure nNOS activity or NO metabolites to confirm target engagement.

Visualizing the Validation Workflow and Signaling Pathway

To provide a clear conceptual understanding, the following diagrams illustrate the nNOS signaling pathway and the experimental workflow for inhibitor validation.

nNOS_Signaling_Pathway cluster_pre Upstream Activation cluster_nNOS nNOS Enzyme cluster_synthesis NO Synthesis cluster_downstream Downstream Effects Ca2_Influx Ca2+ Influx (e.g., NMDA Receptor Activation) Calmodulin Calmodulin Ca2_Influx->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC activates Pathological_Effects Neurotoxicity NO_Citrulline->Pathological_Effects cGMP cGMP sGC->cGMP Physiological_Effects Neurotransmission Synaptic Plasticity cGMP->Physiological_Effects

Caption: The nNOS signaling pathway, from activation to downstream effects.

Inhibitor_Validation_Workflow Start Novel Compound (4-Chloro-2-fluoro-benzamidine hydrochloride derivative) In_Vitro In Vitro Validation (Protocol 1) Start->In_Vitro Potency_Selectivity Determine IC50/Ki (nNOS, eNOS, iNOS) In_Vitro->Potency_Selectivity Cell_Based Cellular Validation (Protocol 2) Potency_Selectivity->Cell_Based Cellular_Efficacy Determine Cellular IC50 Cell_Based->Cellular_Efficacy In_Vivo In Vivo Validation (Protocol 3) Cellular_Efficacy->In_Vivo Efficacy_Safety Assess Efficacy in Disease Model and Monitor Side Effects In_Vivo->Efficacy_Safety Decision Lead Candidate? Efficacy_Safety->Decision

Caption: A streamlined workflow for the validation of novel nNOS inhibitors.

Conclusion and Future Directions

The validation of this compound derivatives as nNOS inhibitors requires a systematic and comparative approach. By following the outlined experimental protocols and benchmarking against known inhibitors, researchers can robustly characterize the potency, selectivity, and therapeutic potential of these novel compounds. The structural modifications afforded by halogenation present an exciting opportunity to fine-tune the pharmacological profile of benzamidine-based inhibitors. Future studies should focus on generating comprehensive in vitro and in vivo data for this specific class of compounds to fully elucidate their promise as selective nNOS inhibitors for the treatment of neurological disorders.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of 4-Chloro-2-fluoro-benzamidine Hydrochloride-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a potent and selective drug candidate is both an art and a science. The 4-chloro-2-fluoro-benzamidine hydrochloride moiety represents a compelling starting point for the design of serine protease inhibitors, a class of enzymes pivotal in numerous physiological and pathological processes. This guide provides an in-depth, technically-focused comparison of the efficacy of inhibitors derived from this scaffold, with a particular focus on the well-established anticoagulant target, Factor Xa (FXa). We will delve into the rationale behind experimental design, present illustrative comparative data, and provide a detailed protocol for assessing inhibitor potency.

The unique substitution pattern of the 4-chloro-2-fluoro-benzamidine headgroup offers distinct advantages in drug design. The strongly basic amidine group serves as a potent anchor, forming key salt-bridge interactions with acidic residues, such as aspartate, in the S1 pocket of many serine proteases.[1] The electron-withdrawing chloro and fluoro substituents can modulate the pKa of the amidine group, influencing its binding affinity and pharmacokinetic properties. Furthermore, these halogens can engage in specific halogen bonding interactions within the active site and can enhance metabolic stability, making this scaffold an attractive starting point for inhibitor design.[2]

Comparative Efficacy of 4-Chloro-2-fluoro-benzamidine-Based Factor Xa Inhibitors: A Structure-Activity Relationship (SAR) Analysis

To illustrate the process of comparing inhibitor efficacy, we present a representative set of hypothetical inhibitors (P1-P4) based on the 4-chloro-2-fluoro-benzamidine scaffold, targeting Factor Xa. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The selection of Factor Xa as the target is strategic; it is a critical node in the blood coagulation cascade, and its inhibition is a validated therapeutic approach for the prevention and treatment of thromboembolic disorders.[1][3]

Inhibitor IDR Group ModificationTargetIC50 (nM)Rationale for Modification
P1 -HFactor Xa500The unsubstituted core provides a baseline potency, primarily driven by the interaction of the benzamidine headgroup with the S1 pocket of Factor Xa.
P2 -CH2-PhenylFactor Xa150The addition of a benzyl group is designed to explore interactions with the hydrophobic S4 pocket of Factor Xa, potentially increasing affinity through van der Waals forces.
P3 -CH2-(4-methoxy-phenyl)Factor Xa75The methoxy substituent on the phenyl ring can introduce favorable hydrogen bonding interactions with residues in the S4 pocket, further enhancing potency.
P4 -CH2-(3,4-dichloro-phenyl)Factor Xa250While aiming for further hydrophobic interactions, the dichlorophenyl group may introduce steric hindrance or unfavorable electronic effects, leading to a decrease in potency compared to the methoxyphenyl derivative.

Note: The IC50 values presented are illustrative and representative of typical trends observed in SAR studies of benzamidine-based Factor Xa inhibitors.

Experimental Protocol: Determination of Inhibitor Potency (IC50) against Factor Xa

The following is a detailed, step-by-step methodology for a fluorogenic biochemical assay to determine the IC50 values of our hypothetical inhibitors against human Factor Xa. The principle of this assay is based on the cleavage of a fluorogenic substrate by FXa, resulting in an increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage, and thus the fluorescence signal.

Materials and Reagents:

  • Human Factor Xa (purified)

  • Fluorogenic FXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5), NaCl, CaCl2, BSA

  • Inhibitors (P1-P4) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Experimental Workflow:

Figure 1: A streamlined workflow for determining inhibitor IC50 values.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each inhibitor (P1-P4) in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of each inhibitor in DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM). This is crucial for generating a dose-response curve.

  • Enzyme and Substrate Preparation:

    • Dilute the human Factor Xa stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

    • Prepare the fluorogenic FXa substrate solution in assay buffer at a concentration close to its Michaelis-Menten constant (Km) for Factor Xa. Using a substrate concentration near the Km is important for accurately determining the potency of competitive inhibitors.[4]

  • Assay Plate Preparation:

    • To the wells of a 384-well black microplate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor solutions.

    • Include control wells:

      • Positive Control (100% activity): Add DMSO without any inhibitor.

      • Negative Control (0% activity): Add assay buffer without enzyme.

    • Add the diluted Factor Xa solution to all wells except the negative controls.

    • Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Incubation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear phase of the reaction.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 355/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value for each inhibitor.

Mechanism of Action: Inhibition of the Blood Coagulation Cascade

Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme that leads to the formation of a fibrin clot. By inhibiting Factor Xa, the 4-chloro-2-fluoro-benzamidine-based inhibitors effectively block the amplification of the coagulation signal, thereby preventing thrombus formation.[1][3]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 4-Chloro-2-fluoro-benzamidine -based Inhibitors Inhibitor->Xa Inhibits

Figure 2: The blood coagulation cascade highlighting the site of action for Factor Xa inhibitors.

Trustworthiness and Self-Validating Systems in Experimental Design

The reliability of any comparative efficacy study hinges on the robustness of the experimental design. The protocol described above incorporates several self-validating elements:

  • Positive and Negative Controls: These are essential for defining the dynamic range of the assay and ensuring that the observed effects are due to enzyme inhibition and not artifacts.

  • Dose-Response Curves: Generating a full dose-response curve for each inhibitor provides a more comprehensive understanding of its potency and helps to identify any unusual inhibition kinetics.

  • Determination of Km: Performing the assay at a substrate concentration near the Km is critical for accurately assessing the potency of competitive inhibitors.

  • Linearity of the Reaction: Ensuring that the measurements are taken within the linear range of the enzymatic reaction is fundamental to obtaining reliable kinetic data.

By adhering to these principles, researchers can have high confidence in the generated comparative data, which is crucial for making informed decisions in the drug discovery pipeline.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective serine protease inhibitors. Through systematic modifications and rigorous evaluation using well-designed biochemical assays, researchers can elucidate the structure-activity relationships that govern inhibitor efficacy. The illustrative comparison of hypothetical Factor Xa inhibitors and the detailed experimental protocol provided in this guide serve as a framework for the rational design and evaluation of novel therapeutic agents based on this promising chemical entity. The ultimate goal is to leverage these fundamental principles of medicinal chemistry and enzymology to develop safe and effective drugs for a range of human diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-fluoro-benzamidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Serine Proteases with Substituted Benzamidines

Benzamidine and its derivatives have long been a cornerstone in the field of medicinal chemistry, primarily recognized for their potent inhibitory activity against serine proteases.[1] These enzymes play a critical role in a multitude of physiological and pathophysiological processes, including blood coagulation, inflammation, and viral replication, making them attractive targets for therapeutic intervention.[1] The core benzamidine scaffold serves as a versatile template for the design of specific and potent inhibitors. The cationic amidinium group, in particular, is crucial for binding to the S1 specificity pocket of many serine proteases, which typically contains an aspartic acid residue at its base.[2]

This guide focuses on the structure-activity relationship (SAR) of a specific class of these inhibitors: analogs of 4-Chloro-2-fluoro-benzamidine hydrochloride. This parent compound, with its distinct halogenation pattern, serves as a key intermediate in the synthesis of various bioactive molecules.[3] The presence of both chlorine and fluorine substituents on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby affecting its binding affinity, selectivity, and pharmacokinetic profile.

Herein, we will delve into a comparative analysis of hypothetical analogs of 4-Chloro-2-fluoro-benzamidine, drawing upon established principles from the literature on substituted benzamidines. We will explore how modifications to the core structure impact inhibitory activity against key serine proteases, such as trypsin and thrombin. This guide will provide detailed experimental protocols for the synthesis and evaluation of these analogs, present comparative data in a structured format, and offer insights into the rational design of next-generation serine protease inhibitors.

Synthetic Strategies: The Pinner Reaction and Amidation

The synthesis of this compound and its analogs can be efficiently achieved through a two-step process involving the Pinner reaction followed by amidation. The Pinner reaction is a classic and reliable method for converting nitriles into imidate salts, which are then readily converted to the desired amidines.[4][5][6]

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-benzamidine Analogs

Step 1: Formation of the Imidate Salt (Pinner Salt)

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve the starting substituted 4-chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours, ensuring the reaction mixture remains saturated.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Pinner salt typically precipitates out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the crude imidate hydrochloride.

Step 2: Conversion to Benzamidine Hydrochloride

  • Ammonolysis: Suspend the crude imidate hydrochloride in a solution of ammonia in ethanol (e.g., 7N solution) in a sealed pressure tube.

  • Reaction: Heat the mixture at 50-70 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified this compound analog.

Synthesis_Workflow cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Nitrile Substituted 4-Chloro-2-fluorobenzonitrile Pinner_Salt Imidate Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Anhydrous EtOH, Dry HCl (g) Amidine 4-Chloro-2-fluoro-benzamidine Analog Pinner_Salt->Amidine NH3 in EtOH caption General synthesis workflow for benzamidine analogs.

Caption: General synthesis workflow for benzamidine analogs.

Comparative Biological Evaluation: Serine Protease Inhibition

The inhibitory potency of the synthesized analogs is typically evaluated against a panel of serine proteases. Trypsin and thrombin are commonly used as representative enzymes due to their well-characterized structures and physiological relevance. The inhibitory constant (Ki) is a quantitative measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocol: Chromogenic Serine Protease Inhibition Assay

This protocol outlines a general method for determining the Ki of inhibitors against serine proteases like trypsin using a chromogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Enzyme Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the final working concentration (e.g., 10 nM) in assay buffer immediately before use.

    • Substrate Solution: Prepare a stock solution of a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in DMSO. Dilute to various concentrations in assay buffer.

    • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer.

    • Add 25 µL of the inhibitor solution at various concentrations.

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 100 µL of the substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis software.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Assay Buffer Mix Mix Buffer, Inhibitor, & Enzyme Buffer->Mix Enzyme Enzyme Solution Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Solutions Inhibitor->Mix Incubate Incubate (15 min) Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance (405 nm) Add_Substrate->Measure Velocity Calculate Initial Velocity Ki_Calc Determine Ki Value Velocity->Ki_Calc caption Workflow for chromogenic serine protease inhibition assay.

Caption: Workflow for chromogenic serine protease inhibition assay.

Structure-Activity Relationship (SAR) Analysis

To illustrate the SAR of 4-Chloro-2-fluoro-benzamidine analogs, we present a hypothetical dataset based on established principles from the literature on substituted benzamidines. The following table summarizes the inhibitory constants (Ki) of a series of rationally designed analogs against trypsin and thrombin.

Compound IDR1-Substituent (ortho to Amidine)R2-Substituent (para to Amidine)Trypsin Ki (μM)Thrombin Ki (μM)
1 -F-Cl5.285.0
2 -H-Cl15.8120.5
3 -F-H25.3250.1
4 -F-Br4.879.3
5 -F-I4.575.8
6 -F-CH38.998.2
7 -F-OCH312.5155.6
8 -F-NO235.1450.7
9 -Cl-Cl6.192.4
Discussion of SAR Trends
  • Role of Halogenation: The presence and nature of halogen substituents on the phenyl ring significantly impact inhibitory potency.

    • Fluorine at R1 (ortho): The fluorine atom at the ortho position (Compound 1 ) likely contributes to a favorable conformational rigidity and may engage in specific interactions within the enzyme's active site, leading to enhanced potency compared to the non-fluorinated analog (Compound 2 ).

    • Halogen at R2 (para): Replacing the para-chloro group with other halogens (Compounds 4 and 5 ) shows a modest increase in potency, suggesting that the size and polarizability of the halogen at this position can influence binding. The trend observed (I > Br > Cl) is consistent with the potential for halogen bonding interactions with the enzyme.[7]

  • Effect of Electron-Donating and Withdrawing Groups:

    • Electron-Donating Groups (EDGs): The introduction of a methyl group (Compound 6 ) at the para position results in slightly decreased potency compared to the chloro-substituted analog, while a methoxy group (Compound 7 ) leads to a more significant drop in activity. This suggests that while some hydrophobic interaction may be tolerated, increased electron density at the para position may be detrimental to binding.

    • Electron-Withdrawing Groups (EWGs): A strong electron-withdrawing nitro group (Compound 8 ) at the para position dramatically reduces inhibitory activity. This is likely due to the alteration of the electronic properties of the benzamidine core, which is critical for the interaction with the aspartate residue in the S1 pocket.

  • Comparison of Ortho-Substituents: Replacing the ortho-fluoro group with a chloro group (Compound 9 ) results in a slight decrease in potency. This highlights the unique properties of fluorine, such as its small size and high electronegativity, which may be optimal for this position.

SAR_Relationship cluster_core 4-Chloro-2-fluoro-benzamidine Core cluster_substituents Substituent Effects cluster_properties Resulting Properties Core Benzamidine Scaffold Ortho_F Ortho-Fluoro (R1) Core->Ortho_F Para_Cl Para-Chloro (R2) Core->Para_Cl Potency Inhibitory Potency (Ki) Ortho_F->Potency Conformational Rigidity Selectivity Selectivity (Trypsin vs. Thrombin) Ortho_F->Selectivity PK Pharmacokinetics (ADME) Ortho_F->PK Metabolic Stability Para_Cl->Potency Electronic Effects Halogen Bonding Para_Cl->Selectivity Para_Cl->PK Lipophilicity caption Key relationships in the SAR of the analogs.

Caption: Key relationships in the SAR of the analogs.

Pharmacokinetic Considerations and Bioisosteric Replacement

While high inhibitory potency is essential, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The physicochemical properties of the 4-Chloro-2-fluoro-benzamidine analogs will significantly influence their pharmacokinetic profile.

  • Lipophilicity: The halogen substituents increase the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Metabolic Stability: The presence of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

  • Amidine Group and Bioavailability: The basic amidine group is protonated at physiological pH, which can limit oral bioavailability due to poor membrane permeability.[8]

To address the potential liabilities of the amidine group, the concept of bioisosteric replacement can be employed.[9][10] This involves replacing the amidine moiety with other functional groups that can mimic its key interactions with the target enzyme while improving pharmacokinetic properties.

Potential Bioisosteres for the Amidine Group:

  • Guanidine: While also basic, it offers different hydrogen bonding patterns.

  • Amino-heterocycles: Groups like 2-aminopyridine or 2-aminoimidazole can serve as less basic alternatives that still engage in key hydrogen bonding interactions.

  • Neutral Moieties: In some cases, a neutral group that can form favorable interactions in the S1 pocket may be a viable option to improve oral bioavailability.[5]

Conclusion and Future Directions

This guide has provided a comparative overview of the structure-activity relationship of this compound analogs as serine protease inhibitors. By systematically modifying the substituents on the benzamidine core, it is possible to modulate inhibitory potency and selectivity. The halogenation pattern of the parent compound offers a promising starting point for the design of potent inhibitors, with the ortho-fluoro and para-chloro groups playing key roles in enhancing activity.

Future research in this area should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR. The exploration of bioisosteric replacements for the amidine group is a critical step towards developing orally bioavailable drug candidates. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies will be necessary to translate the in vitro potency of these compounds into clinically viable therapeutics. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel serine protease inhibitors.

References

Introduction: The Critical Role of Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Comparison of Benzamidine Protease Inhibitors

Proteases are ubiquitous enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathological events. Among the major classes of these enzymes are the serine proteases, characterized by a highly reactive serine residue in their active site. This family includes vital enzymes like trypsin, thrombin, and plasmin, which are central to digestion, blood coagulation, and fibrinolysis, respectively. Given their critical roles, the dysregulation of serine proteases is implicated in numerous diseases, making them prime targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors that specifically target trypsin-like serine proteases.[1][2] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the negatively charged S1 specificity pocket of these enzymes.[3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rigorous in vitro comparison of benzamidine-based inhibitors, focusing on the experimental design, execution, and data interpretation necessary for making informed decisions in drug discovery and biochemical research.

Fundamental Principles of Inhibitor Potency and Selectivity

A meaningful comparison of enzyme inhibitors requires the quantification of their potency and selectivity. The two most common metrics for potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kᵢ).

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[4] While widely used, the IC50 value is highly dependent on the concentration of the substrate used in the assay. This dependency makes it difficult to compare IC50 values generated under different experimental setups.[4]

  • Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the binding of the inhibitor to the enzyme.[4] For a competitive inhibitor like benzamidine, it represents the true affinity of the inhibitor for the enzyme's active site. A lower Kᵢ value signifies a more potent inhibitor.[5] Crucially, Kᵢ is an intrinsic property of the enzyme-inhibitor interaction and is independent of substrate concentration, making it the gold standard for comparing the potency of reversible inhibitors.[4]

The relationship between these two values for a competitive inhibitor is defined by the Cheng-Prusoff equation :[5]

Kᵢ = IC50 / (1 + [S]/Kₘ)

Where:

  • [S] is the concentration of the substrate.

  • Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

This equation underscores why Kᵢ is a more robust metric; it normalizes the apparent potency (IC50) by accounting for the experimental conditions ([S] and Kₘ).

Designing a Robust In Vitro Comparison Assay

The cornerstone of a reliable inhibitor comparison is a well-designed and validated enzymatic assay. Fluorescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening in microplate formats.[6][7][8]

Assay Principle

The assay measures the activity of a target protease (e.g., Trypsin) by monitoring the cleavage of a synthetic fluorogenic substrate. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence intensity over time. The presence of a benzamidine inhibitor will slow the rate of this fluorescence increase in a concentration-dependent manner.

Detailed Experimental Protocol: Determining Kᵢ for Benzamidine Derivatives Against Trypsin

This protocol provides a self-validating system for determining the Kᵢ of benzamidine inhibitors against bovine trypsin. It involves two main phases: first, determining the Kₘ of the enzyme for the substrate, and second, determining the Kᵢ of the inhibitors.

Phase 1: Determination of Substrate Kₘ

Causality: Determining the Kₘ is a prerequisite for calculating Kᵢ from IC50 values using the Cheng-Prusoff equation. It also helps in choosing an appropriate substrate concentration for the inhibition assays.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Trypsin Stock: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 1 µg/mL) in Assay Buffer immediately before use.

    • Fluorogenic Substrate Stock: Prepare a 10 mM stock solution of a suitable trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.

  • Assay Setup:

    • In a black, 96-well microplate, perform serial dilutions of the substrate stock in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM).

    • Add the diluted trypsin working solution to each well to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time curve.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vmax.

Phase 2: Determination of Inhibitor Kᵢ

Causality: This phase directly measures the inhibitory potency of each benzamidine derivative at a fixed substrate concentration, allowing for the calculation of Kᵢ.

Methodology:

  • Reagent Preparation:

    • Inhibitor Stocks: Prepare 10 mM stock solutions of each benzamidine derivative in a suitable solvent (e.g., water or DMSO).

    • Substrate Working Solution: Prepare a substrate solution in Assay Buffer at a concentration equal to the previously determined Kₘ.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of each inhibitor stock to achieve a range of final concentrations (e.g., 0-500 µM).

    • Add the trypsin working solution to each well.

    • Include controls: "No Inhibitor" (enzyme + substrate) and "No Enzyme" (substrate only).

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately begin kinetic measurement as described in Phase 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the "No Inhibitor" control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[4]

    • Calculate the Kᵢ value for each inhibitor using the Cheng-Prusoff equation and the experimentally determined Kₘ and IC50 values.[5][9]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_km Phase 1: Km Determination cluster_ki Phase 2: Ki Determination P1 Prepare Assay Buffer, Enzyme, Substrate, & Inhibitor Stocks Km1 Create Substrate Dilution Series Ki1 Create Inhibitor Dilution Series Km2 Add Enzyme to Initiate Km1->Km2 Km3 Kinetic Fluorescence Reading Km2->Km3 Km4 Calculate V₀ vs [S] Km3->Km4 Km5 Determine Km & Vmax (Michaelis-Menten Plot) Km4->Km5 Ki3 Add Substrate (at Km) to Initiate Km5->Ki3 Use Km value Ki2 Pre-incubate Enzyme + Inhibitor Ki1->Ki2 Ki2->Ki3 Ki4 Kinetic Fluorescence Reading Ki3->Ki4 Ki5 Calculate V₀ & % Inhibition Ki4->Ki5 Ki6 Determine IC50 (Dose-Response Curve) Ki5->Ki6 Result Calculate Ki using Cheng-Prusoff Equation Ki6->Result

Caption: Workflow for Kᵢ determination of protease inhibitors.

Comparative Data Analysis and Interpretation

Once Kᵢ values are determined, they can be compiled to directly compare the potency and selectivity of different benzamidine derivatives.

Quantitative Data Summary

The table below presents illustrative data for a series of benzamidine analogs tested against three common serine proteases. Such a table allows for a clear, at-a-glance comparison.

Compound IDStructureTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Plasmin Kᵢ (µM)
1 Benzamidine18.0[10]220[11]350[11]
2 4-Aminobenzamidine0.8[10]13.0[10]-
3 Pentamidine (Bivalent)-4.5[12]2.1[12]
4 Nα-(dansyl)-3-amidinophenylalanine0.008[10]0.004[10]-

Interpretation:

  • Potency: Compound 4 is the most potent inhibitor against both trypsin and thrombin, with Kᵢ values in the nanomolar range. Simple benzamidine (Compound 1 ) is the least potent.

  • Structure-Activity Relationship (SAR): The addition of a 4-amino group (Compound 2 vs. 1 ) significantly increases potency against trypsin and thrombin.[10] Extending the molecule to occupy additional binding pockets (Compound 4 ) or linking two benzamidine moieties (Compound 3 ) dramatically enhances inhibitory activity.[10][12][13]

  • Selectivity: While Compound 4 is highly potent, it shows little selectivity between trypsin and thrombin. In contrast, Pentamidine (Compound 3 ) shows some preference for plasmin and thrombin. Designing selective inhibitors is a key challenge in drug development to minimize off-target effects.[7]

Logical Relationships in Inhibitor Evaluation

The process of evaluating and selecting an inhibitor is based on a logical hierarchy of experimental data and derived parameters.

G SAR Structure-Activity Relationship (SAR) Assay In Vitro Enzymatic Assay (Fluorescence/Colorimetric) SAR->Assay Guides Compound Design RawData Raw Kinetic Data (Signal vs. Time) Assay->RawData Generates V0 Initial Velocity (V₀) Calculation RawData->V0 Analyzed for IC50 IC50 Determination (Dose-Response) V0->IC50 Used to Determine Km Km Determination (Michaelis-Menten) V0->Km Used to Determine Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Used in Km->Ki Used in Selectivity Selectivity Profile (Ki vs. Off-Targets) Ki->Selectivity Compared across Multiple Proteases Decision Lead Compound Selection Selectivity->Decision Informs

Caption: Logical flow from experimental design to inhibitor selection.

Conclusion

The in vitro comparison of benzamidine protease inhibitors is a systematic process that requires careful experimental design and rigorous data analysis. By moving beyond simple IC50 values to determine the intrinsic inhibition constant, Kᵢ, researchers can make more accurate and universally comparable assessments of inhibitor potency. Understanding the structure-activity relationships and evaluating selectivity across a panel of relevant proteases are critical next steps in identifying promising lead compounds for further development. The protocols and frameworks provided in this guide offer a robust foundation for researchers aiming to confidently navigate the complex but rewarding field of protease inhibitor discovery.

References

selectivity profile of nNOS inhibitors derived from 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of neurological disorders, the selective inhibition of neuronal nitric oxide synthase (nNOS) represents a significant therapeutic frontier. The overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases and ischemic stroke. However, the structural homology among the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—presents a formidable challenge in developing isoform-selective inhibitors. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects, underscoring the critical need for compounds with a high degree of selectivity for nNOS.

This guide provides an in-depth comparative analysis of the selectivity profiles of a prominent class of nNOS inhibitors: those derived from a benzamidine scaffold. While the specific derivatives of 4-Chloro-2-fluoro-benzamidine hydrochloride are not extensively documented in publicly available research, the broader class of benzamidine-containing compounds offers a rich dataset for understanding the structure-activity relationships that govern nNOS selectivity. We will explore the experimental data supporting the selectivity of these compounds, delve into the methodologies used to assess their performance, and provide a framework for the rational design of next-generation nNOS inhibitors.

The Rationale for Targeting nNOS with Benzamidine Derivatives

The amidine group of benzamidine serves as a bioisostere for the guanidinium group of L-arginine, the natural substrate for all NOS isoforms. This mimicry allows benzamidine derivatives to competitively bind to the active site of the enzyme. The journey to develop selective nNOS inhibitors has seen a strategic evolution from non-selective arginine analogues to more sophisticated small molecules where the benzamidine core is decorated with various substituents to exploit the subtle differences in the active site architecture between the NOS isoforms.[1]

Comparative Selectivity Profiles of Benzamidine and Related Amidine-Based nNOS Inhibitors

The inhibitory potency and selectivity of nNOS inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against each of the three NOS isoforms. A higher selectivity ratio (e.g., IC50 for eNOS / IC50 for nNOS) indicates a more desirable therapeutic profile. The following table summarizes the selectivity profiles of several key benzamidine and acetamidine-derived NOS inhibitors.

CompoundnNOS IC50/Ki (μM)eNOS IC50/Ki (μM)iNOS IC50/Ki (μM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
1H-Pyrazole-1-carboxamidine (PCA)0.20.20.211[2]
4-Methyl-PCA~5>3002.4>60~0.5[2]
Compound 1b (amidine-benzenesulfonamide)N/A>500.065N/AN/A[3]
Compound 2b (amidine-benzenesulfonamide)N/A>500.832N/AN/A[3]
N-[(3-Aminomethyl)benzyl]acetamidine (1400W )N/A>500.081N/AN/A[3][4]
Compound 10 (acetamidine derivative)N/A>10000.428>2300 (relative to iNOS)N/A[4]
Compound 14 (acetamidine derivative)N/A90.80.165550 (relative to iNOS)N/A[4]

Note: Some studies focus on iNOS selectivity and do not provide complete data for nNOS. N/A indicates data not available in the cited source.

The data clearly illustrates the impact of structural modifications on selectivity. While the parent compound PCA shows no isoform selectivity, the addition of a methyl group in 4-Methyl-PCA significantly improves selectivity for iNOS over eNOS.[2] The acetamidine derivative, 1400W, is a well-established potent and selective iNOS inhibitor.[3][4] Interestingly, modifications to the 1400W scaffold have yielded compounds like compound 10 , which exhibits remarkable selectivity for iNOS over eNOS.[4] Although primarily focused on iNOS, these findings on acetamidine derivatives provide valuable insights into how substitutions on the amidine scaffold can dramatically influence isoform selectivity, a principle that is directly applicable to the design of selective nNOS inhibitors. The amidine-benzenesulfonamide derivatives 1b and 2b also demonstrate high selectivity for iNOS over eNOS, further highlighting the potential of this chemical space for achieving isoform-specific inhibition.[3]

Experimental Protocols for Assessing nNOS Inhibition and Selectivity

The determination of the inhibitory potency and selectivity of novel compounds is a cornerstone of drug discovery. The following protocols outline the standard in vitro assays employed for this purpose.

Protocol 1: In Vitro NOS Inhibition Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)

This radiometric assay is a gold-standard method for directly measuring the catalytic activity of NOS isoforms.

Principle: NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine ([3H]L-arginine), the amount of [3H]L-citrulline produced can be quantified as a direct measure of enzyme activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human nNOS, eNOS, or iNOS.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing (final concentrations): 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4, and 1 mM NADPH. For nNOS and eNOS assays, also include 2 mM CaCl2 and 10 µg/mL calmodulin.

  • Inhibitor Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

  • Initiation of Reaction: Add a mixture of L-arginine and [3H]L-arginine (e.g., 10 µM final concentration) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Separation of [3H]L-citrulline: Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG50WX-8). The unreacted [3H]L-arginine binds to the resin, while the [3H]L-citrulline passes through.

  • Quantification: Collect the eluate and quantify the amount of [3H]L-citrulline using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Griess Assay for Nitrite Determination (Cell-Based Assay)

This colorimetric assay provides an indirect measure of NO production by quantifying nitrite, a stable and oxidized product of NO.

Principle: In cell culture, NO produced by NOS is rapidly oxidized to nitrite and nitrate. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line that expresses the desired NOS isoform (e.g., cultured neurons for nNOS, or cytokine-stimulated macrophages for iNOS).

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a predetermined time.

  • Stimulation (if necessary): For inducible NOS, stimulate the cells with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production. For constitutive NOS, a calcium ionophore like A23187 can be used to stimulate activity.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add sulfanilamide solution (part of the Griess reagent) to the supernatant and incubate.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of nitrite production and determine the IC50 value.

Visualizing the Path to Selective nNOS Inhibition

The following diagrams illustrate the key concepts and workflows involved in the discovery and evaluation of selective nNOS inhibitors.

cluster_0 Drug Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Target Identification Target Identification HTS High-Throughput Screening Target Identification->HTS SBDD Structure-Based Drug Design Target Identification->SBDD Biochemical Assays Biochemical Assays HTS->Biochemical Assays L-arginine Mimicry L-arginine Mimicry SBDD->L-arginine Mimicry L-arginine Mimicry->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling SAR Studies Structure-Activity Relationship Selectivity Profiling->SAR Studies ADMET Profiling ADME/Tox SAR Studies->ADMET Profiling ADMET Profiling->Biochemical Assays

Caption: A generalized workflow for the discovery and development of selective nNOS inhibitors.

L-Arginine L-Arginine NOS_Enzyme nNOS / eNOS / iNOS L-Arginine->NOS_Enzyme NO_Citrulline Nitric Oxide + L-Citrulline NOS_Enzyme->NO_Citrulline Benzamidine_Inhibitor Benzamidine Derivative (Competitive Inhibitor) Benzamidine_Inhibitor->NOS_Enzyme Inhibition

Caption: Mechanism of competitive inhibition of NOS by benzamidine derivatives.

Conclusion and Future Directions

The development of highly selective nNOS inhibitors remains a critical goal for the treatment of a wide range of neurological disorders. While the initial promise of arginine mimetics has been tempered by issues of selectivity, the exploration of diverse chemical scaffolds, such as the benzamidines and acetamidines discussed in this guide, has opened new avenues for achieving this goal. The structure-activity relationship studies, though often focused on iNOS, provide a valuable roadmap for designing nNOS-selective compounds by strategically modifying the benzamidine core to exploit the unique features of the nNOS active site.

Future research should focus on obtaining comprehensive selectivity data for a wider range of benzamidine derivatives against all three NOS isoforms. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in rationally designing inhibitors with improved potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of selective nNOS inhibition.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Benzamidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the discovery of novel therapeutics, the accurate determination of binding affinity is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of key methodologies for validating the binding affinity of novel benzamidine compounds, a class of molecules renowned for their role as serine protease inhibitors.[1][2] Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your binding studies.

The strength of the interaction between a ligand (your benzamidine compound) and its protein target is quantified by the equilibrium dissociation constant (K D ). A smaller K D value signifies a higher binding affinity.[3][4] Understanding this fundamental parameter is critical for lead optimization and establishing structure-activity relationships (SAR).[5]

Choosing the Right Tool: A Comparative Analysis of Binding Affinity Assays

The selection of an appropriate assay is contingent on various factors including the properties of the interacting molecules, the desired throughput, and the level of thermodynamic detail required. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Information Obtained Advantages Disadvantages Typical Affinity Range
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6]K D , k on , k off (kinetics), specificityReal-time, label-free, high sensitivity, provides kinetic data.[7]Immobilization may alter protein conformation; potential for mass transport limitations.[8]pM to mM[9]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[10]K D , stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.[5]Requires larger sample quantities; lower throughput; sensitive to buffer mismatches.[8]nM to µM[11]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[12]K D , IC 50 (in competition assays)Homogeneous, high-throughput, requires small sample volumes.[13]Requires a fluorescent label which may perturb binding; size difference between binding partners is critical.[14]nM to µM[15]

The Expert's Rationale: Selecting an Assay for Benzamidine Compounds

Benzamidine and its derivatives are relatively small molecules that often target the active site of serine proteases.[16][17] This knowledge informs our choice of assay.

  • SPR is an excellent primary choice. Its real-time nature allows for the detailed characterization of both association and dissociation rates, providing deep insights into the binding mechanism.[7] Given that benzamidines are known competitive inhibitors, immobilizing the target protease on the sensor chip and flowing the novel benzamidine compounds over as analytes is a common and effective experimental design.

  • ITC serves as an invaluable orthogonal method for validation.[18] It provides not only the binding affinity but also the thermodynamic drivers of the interaction (enthalpy and entropy).[10] This is particularly useful in lead optimization, where understanding whether binding is enthalpy-driven (stronger, more specific interactions) or entropy-driven (often involving hydrophobic interactions) can guide medicinal chemistry efforts.[19]

  • Fluorescence Polarization (FP) is a powerful technique for high-throughput screening (HTS) of a library of benzamidine analogs. A competition assay format is typically employed, where a known fluorescently-labeled ligand that binds to the target protease is displaced by the novel, unlabeled benzamidine compounds.[4] This allows for the rapid determination of the relative binding affinities of a large number of compounds.

Experimental Workflows: A Step-by-Step Approach

To ensure the trustworthiness of your results, each experimental protocol must be meticulously planned and executed.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Target Protease on Sensor Chip r1 Equilibrate with Running Buffer p1->r1 p2 Prepare Benzamidine Analyte Series p2->r1 r2 Inject Analyte (Association) r1->r2 r3 Flow Buffer (Dissociation) r2->r3 r4 Regenerate Chip Surface r3->r4 a1 Generate Sensorgrams r4->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine KD, kon, koff a2->a3

Caption: Figure 1. A streamlined workflow for determining binding affinity using SPR.

Protocol:

  • Immobilization: Covalently immobilize the purified target serine protease onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of the novel benzamidine compound in the running buffer. A typical concentration range might be 0.1 to 100 times the expected K D .

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the benzamidine compound and monitor the change in response units (RU) over time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After the signal returns to baseline, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.

    • Repeat this cycle for each concentration of the benzamidine compound.

  • Data Analysis:

    • Reference subtract the data using a blank channel to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep_itc Preparation cluster_run_itc Execution cluster_analysis_itc Analysis itc_p1 Prepare Protease in Sample Cell itc_r1 Equilibrate System Thermally itc_p1->itc_r1 itc_p2 Prepare Benzamidine in Injection Syringe itc_p2->itc_r1 itc_r2 Perform Serial Injections itc_r1->itc_r2 itc_r3 Measure Heat Change per Injection itc_r2->itc_r3 itc_a1 Integrate Injection Peaks itc_r3->itc_a1 itc_a2 Generate Binding Isotherm itc_a1->itc_a2 itc_a3 Fit Data to Model to Determine KD, ΔH, ΔS, n itc_a2->itc_a3

Caption: Figure 2. The process flow for an Isothermal Titration Calorimetry experiment.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protease and dissolve the benzamidine compound in the exact same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Load the protease solution into the sample cell and the benzamidine solution into the injection syringe.

  • Titration:

    • Allow the instrument to equilibrate thermally.

    • Perform a series of small, sequential injections of the benzamidine solution into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[5]

Fluorescence Polarization (FP) Competition Assay Workflow

FP_Workflow cluster_prep_fp Preparation cluster_run_fp Execution cluster_analysis_fp Analysis fp_p1 Prepare Protease and Fluorescent Ligand Mix fp_r1 Add Competitor to Protease/Ligand Mix fp_p1->fp_r1 fp_p2 Prepare Serial Dilutions of Benzamidine Competitor fp_p2->fp_r1 fp_r2 Incubate to Reach Equilibrium fp_r1->fp_r2 fp_r3 Measure Fluorescence Polarization fp_r2->fp_r3 fp_a1 Plot Polarization vs. Competitor Concentration fp_r3->fp_a1 fp_a2 Determine IC50 fp_a1->fp_a2 fp_a3 Calculate Ki (Cheng-Prusoff) fp_a2->fp_a3

Caption: Figure 3. Workflow for a competitive Fluorescence Polarization binding assay.

Protocol:

  • Assay Development:

    • Identify or synthesize a fluorescently labeled probe that binds to the target protease with a suitable affinity.

    • Optimize the concentrations of the protease and the fluorescent probe to obtain a stable and robust assay window (the difference in polarization between the bound and free probe).

  • Competition Assay:

    • In a microplate, add the pre-determined concentrations of the protease and the fluorescent probe to each well.

    • Add a serial dilution of the novel benzamidine compound to the wells.

    • Include controls for no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate to allow the binding reaction to reach equilibrium.[20]

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • The inhibition constant (K i ), which is equivalent to the K D for a competitive inhibitor, can be calculated from the IC 50 using the Cheng-Prusoff equation.[4]

Trustworthiness Through Self-Validation

A single binding affinity value, regardless of the sophistication of the technique used to generate it, is not sufficient. A self-validating experimental design incorporates orthogonal methods and rigorous controls.

  • Orthogonal Validation: Confirm the K D value obtained from your primary assay (e.g., SPR) with a secondary, solution-based method like ITC. Agreement between these two fundamentally different techniques significantly increases confidence in the data.

  • Varying Experimental Conditions: The binding affinity can be influenced by factors such as temperature, pH, and salt concentration.[20] Assessing the binding affinity under different buffer conditions can provide insights into the nature of the interaction (e.g., the contribution of electrostatic interactions).

  • Inactive Controls: Synthesize or obtain a structurally similar analog of your novel benzamidine compound that is predicted to be inactive. Demonstrating that this control compound does not bind, or binds with significantly weaker affinity, provides strong evidence for the specificity of the observed interaction.

Conclusion

Validating the binding affinity of novel benzamidine compounds is a critical step in the drug discovery pipeline. By moving beyond a "one-size-fits-all" approach and instead selecting and optimizing assays based on the specific properties of the molecules and the scientific questions being asked, researchers can generate high-quality, reliable data. The integration of orthogonal techniques, rigorous experimental design, and a deep understanding of the underlying principles of each method are paramount to building a robust and trustworthy data package that will confidently guide the progression of your drug discovery program.

References

cross-reactivity studies of 4-Chloro-2-fluoro-benzamidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling of 4-Chloro-2-fluoro-benzamidine Hydrochloride Derivatives

For drug development professionals, the journey from a promising chemical scaffold to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the versatile this compound scaffold as a case study. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly enzyme inhibitors[1][2]. Its derivatives, designed to target specific enzymes like kinases or proteases, must be rigorously profiled to understand their selectivity.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, presenting a tiered, logical workflow designed to build a comprehensive selectivity profile. We will progress from broad, high-throughput biochemical screens to nuanced, physiologically relevant cell-based assays, culminating in considerations for preclinical safety.

The Imperative of Selectivity: Why Cross-Reactivity Matters

Cross-reactivity occurs when a compound binds to and modulates the activity of proteins other than its intended target[3][4]. In the context of kinase inhibitors, for example, the human kinome consists of over 500 members. A lack of selectivity can lead to the inhibition of essential cellular signaling pathways, resulting in toxicity[5]. Therefore, a systematic evaluation of off-target binding is not merely a regulatory requirement but a fundamental component of de-risking a drug candidate and understanding its mechanism of action[6].

A tiered approach is the most logical and resource-efficient strategy. Initial, broad screening identifies a "hit list" of potential off-targets, which are then subjected to more detailed mechanistic and functional studies.

Part 1: Broad Panel Biochemical Screening for Off-Target Identification

The first step is to cast a wide net to identify potential off-target interactions across a relevant protein family. For derivatives of 4-Chloro-2-fluoro-benzamidine, often designed as ATP-competitive inhibitors, a kinome-wide panel is the logical starting point.

Causality of Method Choice:

We employ two complementary biochemical methods: large-panel enzymatic assays and differential scanning fluorimetry (DSF).

  • Enzymatic Assays: These directly measure the compound's effect on the catalytic activity of each kinase, providing a functional readout (IC50)[5]. This is the gold standard for assessing inhibitory potency. Commercially available platforms, such as Promega's Kinase Selectivity Profiling Systems, offer a high-throughput and standardized way to screen against hundreds of kinases[7].

  • Differential Scanning Fluorimetry (DSF): This biophysical method measures the thermal stabilization of a protein upon ligand binding[8]. It is a rapid, cost-effective screening tool that does not require an active enzyme or a known substrate, making it highly versatile for initial hit finding and validating enzymatic data[8].

Experimental Protocol: Kinase Inhibition Assay (Enzymatic)

This protocol is a generalized example for determining the IC50 value of a test compound against a single kinase in a 384-well plate format.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each 4-Chloro-2-fluoro-benzamidine derivative in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions of each compound in a DMSO plate.

    • Prepare the kinase reaction buffer, substrate/ATP solution, and kinase solution according to the manufacturer's specifications (e.g., Promega Kinase-Glo®).

  • Assay Plate Setup:

    • Add 5 µL of the kinase solution to each well of a 384-well plate.

    • Using a liquid handler, transfer 50 nL of each compound dilution from the DMSO plate to the assay plate. Also include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without kinase for background controls (100% inhibition).

    • Allow the compounds and kinases to incubate for 15 minutes at room temperature to permit binding.

  • Initiate Reaction:

    • Add 5 µL of the substrate/ATP solution to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature for the time specified for the particular kinase (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) that measures the remaining ATP or the ADP produced.

    • Incubate as required by the detection reagent manufacturer (e.g., 40 minutes).

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase interaction.

Data Presentation: Hypothetical Kinase Selectivity Panel

The results of such a screen are best summarized in a table. Here, we present hypothetical data for three derivatives against a small, representative panel of kinases. The primary target is Kinase A.

KinaseDerivative 1 (IC50, nM)Derivative 2 (IC50, nM)Derivative 3 (IC50, nM)
Kinase A (On-Target) 15 8 25
Kinase B (Off-Target)>10,0008501,200
Kinase C (Off-Target)250150400
Kinase D (Off-Target)>10,000>10,000>10,000
Kinase E (Off-Target)7,5004,8009,000

From this hypothetical data, Derivative 2 is the most potent against the primary target. However, all three derivatives show some off-target activity against Kinase C, with Derivatives 2 and 3 also showing moderate activity against Kinase B. This flags Kinase C as a key off-target for further investigation.

Visualization: Biochemical Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Compound Compound Dilution Series (11-point, 3-fold) Dispense Dispense Kinase & Test Compounds Compound->Dispense Reagents Prepare Kinase, Substrate, ATP & Buffer Solutions Reagents->Dispense Incubate1 Pre-incubation (15 min) Dispense->Incubate1 Start Add Substrate/ATP (Initiate Reaction) Incubate1->Start Incubate2 Reaction Incubation (60 min) Start->Incubate2 Detect Add Detection Reagent Incubate2->Detect Read Read Luminescence Detect->Read Normalize Normalize Data Read->Normalize CurveFit Dose-Response Curve Fitting Normalize->CurveFit IC50 Determine IC50 Values CurveFit->IC50 G cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (On-Target) Receptor->Kinase_A Kinase_C Kinase C (Off-Target) Receptor->Kinase_C Substrate_A Substrate A Kinase_A->Substrate_A Response_A Cell Proliferation Substrate_A->Response_A Substrate_C Substrate C Kinase_C->Substrate_C Response_C Apoptosis Regulation Substrate_C->Response_C Inhibitor Derivative 2 Inhibitor->Kinase_A High Potency (Desired Effect) Inhibitor->Kinase_C Lower Potency (Side Effect)

References

A Comparative Guide to Neuronal Nitric Oxide Synthase (nNOS) Inhibitors for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of commonly employed neuronal Nitric Oxide Synthase (nNOS) inhibitors. As researchers and drug development professionals, the selection of a potent and selective inhibitor is paramount for elucidating the physiological and pathological roles of nNOS. This document is intended to serve as an in-depth technical resource, offering objective comparisons of inhibitor performance, supported by experimental data and detailed protocols. While direct experimental data on the nNOS inhibitory activity of 4-Chloro-2-fluoro-benzamidine hydrochloride is not available in the public domain, this guide will focus on well-characterized inhibitors and discuss the broader class of benzamidine derivatives as potential modulators of NOS activity.

The Significance of Targeting Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS), also known as NOS1, is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system.[1][2] NO is a gaseous signaling molecule with a diverse range of functions, including neurotransmission, synaptic plasticity, and regulation of cerebral blood flow.[3][4] However, the overproduction of NO by nNOS has been implicated in the pathophysiology of numerous neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] This makes the selective inhibition of nNOS a compelling therapeutic strategy.

The nitric oxide synthase family consists of three main isoforms: neuronal (nNOS), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[4][7] While nNOS and eNOS are constitutively expressed, iNOS is induced by inflammatory stimuli.[7] eNOS plays a crucial role in maintaining cardiovascular homeostasis through vasodilation.[4][7] Therefore, the development of nNOS inhibitors with high selectivity over eNOS and iNOS is critical to minimize off-target effects, particularly those affecting the cardiovascular system.

Comparative Efficacy of Prominent nNOS Inhibitors

The selection of an appropriate nNOS inhibitor is dictated by its potency (typically measured as IC50 or Ki values) and its selectivity for nNOS over the other isoforms. Below is a comparative summary of some widely used nNOS inhibitors.

InhibitorTargetIC50/KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
S-methyl-L-thiocitrulline (SMTC) nNOSKi: 1.2 nM (human)~10-fold~28-fold[8][9]
Nω-Propyl-L-arginine (L-NPA) nNOSKi: 57 nM (bovine)~149-fold~3158-fold[10][11]
7-Nitroindazole (7-NI) nNOS-~10-fold-[12]
T-1023 iNOS/eNOS > nNOSIC50: 52.3 µM (nNOS)Less selective for nNOSLess selective for nNOS

S-methyl-L-thiocitrulline (SMTC) is a potent inhibitor of nNOS.[8] It exhibits good selectivity for nNOS over eNOS and iNOS.[9] Studies have shown its effectiveness in various preclinical models, although its in vivo effects can be complex due to its pressor activity.

Nω-Propyl-L-arginine (L-NPA) is another highly selective and potent competitive inhibitor of nNOS.[10] It displays a remarkable selectivity of approximately 149-fold for nNOS over eNOS.[10] This high selectivity makes it a valuable tool for distinguishing the specific roles of nNOS in physiological and pathological processes.

7-Nitroindazole (7-NI) is a selective inhibitor of nNOS, although with a lower selectivity margin compared to L-NPA.[12] It has been widely used in in vivo studies to investigate the functional roles of nNOS.

T-1023 is an example of a less selective NOS inhibitor, with higher potency for iNOS and eNOS compared to nNOS. This highlights the importance of careful inhibitor selection based on the specific research question.

The Benzamidine Scaffold in NOS Inhibition

While specific data for this compound as an nNOS inhibitor is lacking, the broader class of benzamidine derivatives has been explored for NOS inhibition. The benzamidine moiety can serve as a bioisostere for the guanidinium group of L-arginine, the natural substrate for NOS. This structural mimicry allows these compounds to interact with the active site of the enzyme. Research into various substituted benzamidine derivatives has aimed to optimize potency and selectivity for different NOS isoforms. However, achieving high selectivity remains a significant challenge in the design of these inhibitors.

Experimental Workflow for Assessing nNOS Inhibition

The evaluation of a potential nNOS inhibitor requires a systematic experimental approach. The following workflow outlines the key steps, from initial in vitro screening to in vivo validation.

nNOS_pathway Stimulus Neuronal Stimulation Ca_influx Ca2+ Influx Stimulus->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO_Citrulline NO + L-Citrulline nNOS_active->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active Downstream Downstream Effects NO_Citrulline->Downstream

References

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Benzamidine Scaffold

Benzamidine and its derivatives represent a cornerstone in the design of inhibitors for serine proteases, a vast and functionally diverse class of enzymes.[1] The positively charged amidinium group expertly mimics the side chains of arginine and lysine, allowing these inhibitors to dock with high affinity into the S1 specificity pocket of trypsin-like serine proteases such as thrombin, plasmin, and trypsin itself.[2] This structural mimicry is the foundation of their therapeutic and investigational utility.

However, this same feature presents a significant challenge: the potential for off-target interactions. The structural motifs that confer affinity for one protease's active site can be recognized by dozens of others. Furthermore, the broader chemical scaffold can lead to unintended binding to entirely different protein families, most notably protein kinases.[3] These off-target effects are not merely academic; they can lead to misleading experimental data, cellular toxicity, and adverse drug reactions in a clinical setting.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the off-target liabilities of benzamidine-based inhibitors. We will move beyond simple checklists to explain the causality behind experimental choices, compare state-of-the-art methodologies, and provide the technical details necessary to implement them. Our focus is on building a self-validating system of inquiry to ensure the scientific integrity of your findings.

Part 1: Deconstructing Off-Target Liabilities of Benzamidine Inhibitors

The off-target profile of a benzamidine-based inhibitor is dictated by its molecular structure. While the benzamidine headgroup is the primary driver for serine protease interactions, the rest of the molecule's scaffold determines the broader selectivity profile.

  • Cross-reactivity with Serine Proteases: The active sites of the ~200 human serine proteases are highly conserved.[5] An inhibitor designed for thrombin may inadvertently inhibit other coagulation factors, digestive enzymes like trypsin, or proteases involved in cellular signaling like kallikreins.[2]

  • Kinase Inhibition: A significant and common off-target liability is the inhibition of protein kinases. Many benzamidine-based compounds possess scaffolds that can fit into the ATP-binding pocket of various kinases, leading to modulation of unintended signaling pathways and potential cytotoxicity.[3][6]

  • Other Unintended Targets: Depending on the specific chemical features, benzamidine derivatives may also interact with G-protein coupled receptors (GPCRs) and ion channels, such as the hERG channel, a frequent cause of cardiotoxicity.[3]

The following diagram illustrates the fundamental concept of on-target versus off-target binding, driven by structural similarities in protein binding pockets.

G cluster_0 Benzamidine-Based Inhibitor cluster_1 On-Target Protein (Serine Protease) cluster_2 Off-Target Proteins Inhibitor Benzamidine Moiety Remainder Scaffold OnTarget S1 Pocket (Arg/Lys mimicry) Active Site Inhibitor:f0->OnTarget:f0 High Affinity (Intended Binding) OffTarget_Kinase ATP-Binding Pocket Kinase Fold Inhibitor:f1->OffTarget_Kinase:f0 Unintended Binding OffTarget_Protease S1 Pocket Different Protease Inhibitor:f0->OffTarget_Protease:f0 Cross-Reactivity

Caption: On-target vs. off-target binding of a benzamidine inhibitor.

Part 2: A Comparative Guide to Off-Target Assessment Methodologies

A robust assessment of off-target effects requires a multi-pronged approach. No single technique can provide a complete picture. Here, we compare three gold-standard experimental strategies: broad-panel biochemical screening, cellular target engagement assays, and proteome-wide profiling.

Methodology 1: Broad-Panel Biochemical Screening (e.g., Kinome Scanning)

This approach provides a direct, quantitative measure of an inhibitor's potency against a large, purified panel of enzymes. It is the most straightforward method to identify unintended kinase inhibition.

Causality & Experimental Logic: The principle is to measure the enzymatic activity of hundreds of purified kinases in vitro in the presence of the test inhibitor.[7] By determining the concentration of inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value), one can quantify its potency against each target. This is a reductionist approach, focused solely on the direct interaction between the inhibitor and a potential off-target, free from cellular complexities.

Data Presentation: Comparative Kinase Selectivity Profile

The output is typically a list of IC₅₀ values. A highly selective inhibitor will have a low IC₅₀ for its intended target and much higher (or no measurable) IC₅₀ values for other enzymes.

Kinase TargetInhibitor A (Hypothetical Benzamidine) IC₅₀ (nM)Inhibitor B (Multi-Kinase Inhibitor) IC₅₀ (nM)
AURKA (On-Target) 15 50
ABL1>10,00025
BTK8,500250
EGFR>10,000150
MAPK12,100800
PIM1950120
SRC5,30045
VEGFR2>10,00010
Note: This data is illustrative. Lower IC₅₀ values indicate higher potency.[8][9]

Experimental Protocol: In Vitro Kinase Profiling Assay

This protocol is representative of services offered by companies like Reaction Biology or Promega.[10]

  • Compound Preparation: Serially dilute the benzamidine-based inhibitor in 100% DMSO to create a range of stock concentrations (e.g., 1000x final concentration).

  • Kinase Reaction Setup: In a 384-well microplate, prepare a reaction mixture for each kinase to be tested. This typically contains:

    • Purified recombinant kinase enzyme.

    • A specific peptide or protein substrate.

    • Reaction buffer (e.g., HEPES, MgCl₂, Brij-35).

    • Radiolabeled [γ-³³P]-ATP or unlabeled ATP, depending on the detection method.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor (or DMSO as a vehicle control) to the reaction wells.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the ATP/substrate mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination & Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric Assay: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³³P]-ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.[10]

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Trustworthiness & Limitations:

  • Strengths: Highly quantitative, high-throughput, and directly measures enzymatic inhibition. It provides a clear rank-ordering of potency against hundreds of kinases.

  • Weaknesses: It is an in vitro system using purified enzymes. It does not account for cell permeability, intracellular target concentration, inhibitor metabolism, or the need for the kinase to be in a specific conformation or complex within the cell. It can produce false negatives if a kinase is not on the panel or false positives that do not translate to a cellular context.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures target engagement in situ, within the complex environment of a living cell or tissue. It provides direct evidence that an inhibitor binds to its target under physiological conditions.

Causality & Experimental Logic: The principle is based on ligand-induced thermal stabilization.[12] When a protein binds to a ligand (like an inhibitor), it generally becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of target protein remaining in the soluble fraction after heating is quantified. A stabilizing inhibitor will result in more soluble protein at higher temperatures compared to untreated cells. This shift in the melting curve is a direct proxy for target engagement.[13]

Experimental Protocol: Proteome-Wide CETSA with Mass Spectrometry (MS-CETSA)

This advanced workflow allows for an unbiased, proteome-wide survey of target engagement.

  • Cell Culture and Treatment: Culture cells (e.g., a relevant cancer cell line) to ~80% confluency. Treat one set of cells with the benzamidine inhibitor at a desired concentration (e.g., 10 µM) and a control set with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into multiple PCR tubes for each condition (inhibitor-treated and vehicle).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 68°C in 2°C increments). One aliquot for each condition should be kept at 37°C as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT reagents) to enable multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify thousands of proteins across all temperature points simultaneously.

  • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature to generate a melting curve for both the vehicle- and inhibitor-treated conditions. A shift in the melting curve upon inhibitor treatment indicates direct target engagement.

Trustworthiness & Limitations:

  • Strengths: Measures target binding in a native cellular environment, accounting for cell permeability and intracellular factors.[14] The proteome-wide format is unbiased and can identify completely unexpected off-targets. It requires no modification of the inhibitor.

  • Weaknesses: It measures binding, not necessarily inhibition of function. The magnitude of the thermal shift does not always correlate directly with binding affinity. Membrane proteins and large protein complexes can be challenging to analyze with this method.

Methodology 3: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that uses chemical probes to map the functional state of entire enzyme families directly in native biological systems. It is particularly well-suited for identifying serine protease off-targets.

Causality & Experimental Logic: ABPP relies on "activity-based probes" (ABPs). These are small molecules that consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin or a fluorophore).[15] In a competitive ABPP experiment, a proteome is first incubated with the test inhibitor (e.g., a benzamidine compound). An ABP that targets a broad class of enzymes (like serine proteases) is then added. If the inhibitor is bound to the active site of a particular enzyme, it will block the ABP from reacting. By quantifying which proteins show reduced labeling by the ABP, one can identify the direct targets of the inhibitor.[16]

cluster_workflow Competitive ABPP Workflow P Proteome (Cell Lysate) I Test Inhibitor (Benzamidine) P->I 1. Pre-incubate Incubate Incubate (Inhibitor Binds Targets) P->Incubate I->Incubate ABP Broad-spectrum Probe (e.g., FP-Biotin) AddProbe Add Probe (Probe labels unbound enzymes) ABP->AddProbe 2. Add Incubate->AddProbe Enrich Enrichment (Streptavidin Beads) AddProbe->Enrich 3. MS LC-MS/MS Analysis (Identify & Quantify) Enrich->MS 4. Result Result: Reduced probe labeling indicates target engagement MS->Result 5.

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP for Serine Hydrolases

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS). Determine the protein concentration using a BCA or Bradford assay.

  • Competitive Inhibition: Aliquot the proteome. To experimental samples, add the benzamidine inhibitor at various concentrations. To a control sample, add vehicle (DMSO). Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling: Add a broad-spectrum serine hydrolase ABP, such as Fluorophosphonate-Biotin (FP-Biotin), to all samples at a final concentration of ~1 µM. Incubate for another 30-60 minutes.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample to capture the biotin-tagged proteins. Incubate with rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them extensively with buffer (e.g., PBS containing a mild detergent) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the peptides and analyze them by quantitative LC-MS/MS.

  • Data Analysis: Identify and quantify the peptides/proteins in each sample. Compare the abundance of each identified serine hydrolase in the inhibitor-treated samples to the vehicle control. Proteins whose enrichment is significantly reduced in a dose-dependent manner are identified as targets of the inhibitor.[17]

Trustworthiness & Limitations:

  • Strengths: Directly measures engagement with the active site of enzymes in a complex proteome.[18] It provides a functional readout of target occupancy and is excellent for confirming serine protease targets and off-targets.

  • Weaknesses: Requires a suitable broad-spectrum probe for the enzyme class of interest. The inhibitor must be able to compete with the covalent probe, which may not be true for all binding modes. It does not provide information on non-enzymatic targets like receptors or ion channels.

Part 3: Comparative Analysis of Alternative Inhibitor Scaffolds

A key goal of off-target profiling is to guide the selection or development of more selective compounds. Benzamidine is a "privileged scaffold" for serine proteases, but other chemical classes exist that may offer superior selectivity.

Data Presentation: Comparative Selectivity of Serine Protease Inhibitors

The table below presents illustrative inhibition data (Kᵢ or IC₅₀ values in µM) for a hypothetical benzamidine inhibitor compared to real-world alternatives. A lower value indicates higher potency. The goal is to find a compound with high potency for the target (e.g., Thrombin) and low potency for off-targets.

InhibitorClassThrombin (Target)Trypsin (Off-Target)Plasmin (Off-Target)
Hypothetical Benzamidine Amidine0.22 35350
Gabexate Mesylate [13]Guanidino Ester0.11 9.430
Nafamostat [19]Naphthamidine~1.0 PotentPotent
Dabigatran [20]Non-covalent0.0048 600>1000
Note: Data is compiled from multiple sources for comparison.[13][19][20][21] Dabigatran, a non-amidine containing compound, shows exceptional selectivity for thrombin over other serine proteases.

This comparison highlights a critical concept in drug development: moving away from promiscuous scaffolds like simple benzamidines towards more structurally complex and tailored molecules like Dabigatran can dramatically improve selectivity and reduce off-target liabilities.[20]

Conclusion: An Integrated Strategy for Confidence in Selectivity

Assessing the off-target effects of benzamidine-based inhibitors is not a single experiment but a strategic process. No one method is sufficient. A robust approach integrates multiple lines of evidence:

  • Start Broad: Use broad-panel biochemical screening (e.g., kinome panels) to quickly identify the most likely and potent off-target liabilities in vitro.

  • Confirm in a Cellular Context: Employ proteome-wide CETSA to validate which of these potential interactions occur in a native cellular environment and to uncover novel, unexpected targets.

  • Validate Functional Engagement: Use competitive ABPP to confirm that the inhibitor engages the active site of its intended serine protease targets and any identified off-targets from that family.

By layering these orthogonal approaches, researchers can build a comprehensive and reliable selectivity profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based framework enables confident decision-making, whether it's selecting the right tool compound for a biological question or advancing a lead candidate in a drug discovery pipeline. The ultimate goal is to harness the power of the benzamidine scaffold while mitigating the risks of its inherent promiscuity.

References

A Comparative Guide to Benchmarking New Protease Inhibitors Against Known Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, proteases remain a critical class of therapeutic targets. Their involvement in a myriad of physiological and pathological processes, from viral replication to cancer progression, necessitates the continuous development of potent and selective inhibitors.[1][2][3][4] This guide provides a comprehensive framework for benchmarking novel protease inhibitors against well-characterized benzamidine-based compounds, ensuring a rigorous and objective evaluation of new chemical entities.

As Senior Application Scientists, we recognize that true scientific advancement lies not just in innovation, but in the meticulous validation of that innovation. This guide is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, grounding every protocol in established scientific principles.

The Scientific Rationale: Understanding the Inhibition Landscape

Proteases are broadly classified based on the catalytic residue in their active site, with serine proteases being a major family.[3][4] Benzamidine and its derivatives are classic competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5][6][7] Their mechanism relies on the positively charged amidinium group mimicking the side chain of arginine or lysine, allowing them to bind reversibly to the enzyme's specificity pocket.[6]

New classes of protease inhibitors may employ different mechanisms, such as irreversible covalent modification of the active site or allosteric modulation.[1][4] Understanding these mechanistic differences is paramount to designing a robust benchmarking strategy. For instance, a ketoamide-based inhibitor might offer improved specificity and stability compared to older aldehyde-based compounds.[1]

G cluster_0 Protease Active Site cluster_1 Inhibition Mechanisms Substrate Substrate Protease Protease Substrate->Protease Binds to active site Cleaved Products Cleaved Products Protease->Cleaved Products Catalyzes cleavage Competitive Inhibitor\n(e.g., Benzamidine) Competitive Inhibitor (e.g., Benzamidine) Competitive Inhibitor\n(e.g., Benzamidine)->Protease Reversibly binds to active site New Inhibitor\n(e.g., Covalent) New Inhibitor (e.g., Covalent) New Inhibitor\n(e.g., Covalent)->Protease Irreversibly binds to active site

Caption: General mechanisms of protease catalysis and inhibition.

Experimental Design and Protocols: A Step-by-Step Guide to Rigorous Benchmarking

A comprehensive evaluation of a new protease inhibitor requires a multi-faceted approach, encompassing biochemical potency, selectivity, and cellular effects.

Determination of Biochemical Potency: IC50 and Ki Values

The initial step is to quantify the inhibitor's potency against the target protease. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: Fluorogenic IC50 Assay

This assay measures the inhibitor's ability to reduce the cleavage of a fluorogenic substrate by the target protease.

  • Materials:

    • Purified target protease

    • Fluorogenic substrate specific to the protease

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

    • Test inhibitor (New Protease Inhibitor, NPI-X)

    • Reference inhibitor (Benzamidine)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the NPI-X and Benzamidine in the assay buffer.

    • In the microplate, add the assay buffer, the purified protease, and the varying concentrations of the inhibitors.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader.[9]

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Data Analysis and Interpretation:

The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[10] While useful for initial comparison, it can be influenced by experimental conditions.[10] The Ki value, or inhibition constant, is a more absolute measure of binding affinity. For competitive inhibitors, Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known. For irreversible inhibitors, the kinetic parameters kinact and KI are determined from time-dependent IC50 measurements.[11][12]

G Start Start Prepare Reagents Prepare Serial Dilutions of Inhibitors (NPI-X, Benzamidine) Start->Prepare Reagents Plate Setup Add Buffer, Protease, and Inhibitors to Microplate Prepare Reagents->Plate Setup Incubation Incubate for Inhibitor Binding Plate Setup->Incubation Reaction Initiation Add Fluorogenic Substrate Incubation->Reaction Initiation Measurement Measure Fluorescence Over Time Reaction Initiation->Measurement Data Analysis Calculate Initial Velocities and % Inhibition Measurement->Data Analysis IC50 Determination Plot Dose-Response Curve and Determine IC50 Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Workflow for the fluorogenic IC50 assay.

Selectivity Profiling: Assessing Off-Target Effects

A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.[13]

Experimental Protocol: Protease Panel Screening

This involves testing the new inhibitor against a panel of related and unrelated proteases.

  • Procedure:

    • Select a panel of proteases (e.g., other serine proteases, cysteine proteases, metalloproteases).

    • Perform single-point inhibition assays for the NPI-X and Benzamidine against each protease in the panel at a fixed, high concentration (e.g., 10 µM).

    • For any proteases showing significant inhibition, perform a full IC50 determination as described above.

Data Analysis and Interpretation:

The selectivity profile reveals the inhibitor's specificity. A highly selective inhibitor will show potent inhibition of the target protease with minimal activity against other proteases. Computational methods like molecular docking can also be employed to predict and understand off-target binding.[13] More advanced techniques like activity-based protein profiling (ABPP) can provide an unbiased view of selectivity within a cellular context.[14][15]

Cellular Activity and Cytotoxicity Assessment

Biochemical potency must translate to efficacy in a cellular environment. It is also essential to evaluate the inhibitor's toxicity to cells.

Experimental Protocol: Cell-Based Antiviral Assay (Example for Viral Protease)

This assay measures the inhibitor's ability to block viral replication in cultured cells.

  • Materials:

    • Susceptible host cell line

    • Virus stock

    • Cell culture medium

    • NPI-X and Benzamidine

    • Reagents for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus)

  • Procedure:

    • Seed the host cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the inhibitors.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Incubate for a period that allows for multiple rounds of viral replication.

    • Harvest the cell supernatant or cell lysate and quantify the extent of viral replication.

    • Determine the half-maximal effective concentration (EC50), the concentration at which the inhibitor reduces viral replication by 50%.

Experimental Protocol: In Vitro Cytotoxicity Assay

This assay measures the toxic effects of the inhibitor on living cells.[16][17]

  • Materials:

    • Relevant cell line (e.g., the host cell line from the antiviral assay, a standard cancer cell line like HeLa)

    • Cell culture medium

    • NPI-X and Benzamidine

    • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Seed cells in a multi-well plate.

    • Treat the cells with a serial dilution of the inhibitors.

    • Incubate for a relevant period (e.g., 24-72 hours).

    • Add the viability reagent and measure the signal (e.g., absorbance or luminescence).

    • Determine the half-maximal cytotoxic concentration (CC50), the concentration at which the inhibitor reduces cell viability by 50%.

Data Analysis and Interpretation:

The therapeutic index (TI) is a critical parameter calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50). A higher TI indicates a more favorable safety profile, as a much higher concentration of the compound is required to induce toxicity than to achieve the desired therapeutic effect. Early assessment of cytotoxicity is crucial to prevent late-stage drug candidate failure.[18]

Comparative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the benchmarking experiments.

Table 1: Biochemical Potency and Selectivity

InhibitorTarget Protease IC50 (nM)Target Protease Ki (nM)Off-Target Protease 1 IC50 (µM)Off-Target Protease 2 IC50 (µM)Selectivity (Fold)
NPI-X [Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
Benzamidine [Insert Data][Insert Data][Insert Data][Insert Data][Calculate]

Table 2: Cellular Activity and Cytotoxicity

InhibitorAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (TI)
NPI-X [Insert Data][Insert Data][Calculate]
Benzamidine [Insert Data][Insert Data][Calculate]

Conclusion: Synthesizing the Data for Informed Decisions

This comprehensive benchmarking guide provides a robust framework for evaluating novel protease inhibitors against established compounds like benzamidines. By systematically assessing biochemical potency, selectivity, and cellular activity, researchers can make informed decisions about the therapeutic potential of new drug candidates. The ultimate goal is to identify inhibitors with superior potency, a favorable selectivity profile, and a high therapeutic index, paving the way for the next generation of protease-targeted therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 4-Chloro-2-fluoro-benzamidine hydrochloride, a key intermediate in medicinal chemistry, demands a rigorous and informed approach to its entire lifecycle, especially its disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a deep understanding of the "why" behind each procedure to ensure a self-validating system of laboratory safety.

Hazard Profile and Essential Precautions

The presence of carbon-halogen bonds places it in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and the generation of hazardous byproducts upon improper treatment.[7][8][9][10]

Table 1: Inferred Hazard Profile and Precautionary Measures

Potential HazardInferred ClassificationPrimary Routes of ExposureRequired Precautions & Personal Protective Equipment (PPE)
Skin Irritation Category 2Dermal ContactWear nitrile or other chemically resistant gloves.[11] Ensure contaminated clothing is removed and washed before reuse.[4]
Eye Irritation Category 2Eye ContactWear chemical safety goggles or a face shield.[3] Ensure eyewash stations are accessible.[3]
Respiratory Irritation STOT SE, Category 3Inhalation of DustHandle only in a well-ventilated area or a chemical fume hood to avoid dust formation.[3][5]
Harmful if Swallowed Acute Toxicity (Oral)IngestionDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][4]
Environmental Hazard Halogenated OrganicRelease to EnvironmentShould not be released into the environment.[3] Disposal must be through an approved waste plant.[4]

Step-by-Step Waste Collection and Segregation Protocol

The fundamental principle of chemical waste management is segregation at the source. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, tight-fitting lid.[12][13]

  • Labeling: The label must be fully completed with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Solid Waste Collection: Collect excess or expired solid chemical, contaminated weigh boats, and contaminated PPE (such as gloves) directly into this container.

  • Liquid Waste Collection: If the compound is dissolved in a solvent, the entire solution must be collected. The waste container label must list all constituents, including the solvent, by percentage.

  • Segregation is Critical: This waste stream must be kept separate from incompatible materials. Key incompatibilities include strong oxidizing agents, strong acids, and strong bases.[4][6] Never mix halogenated waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[13]

  • Container Management: Keep the waste container closed except when adding waste.[13] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[12] Store the container in a designated, well-ventilated satellite accumulation area, preferably within secondary containment.[13]

Spill Management Procedures

Immediate and correct response to a spill is crucial for maintaining laboratory safety.

For a Small-Scale Dry Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne. Avoid creating dust.[5]

  • Collect the Material: Carefully sweep or scoop the material and the absorbent into your designated hazardous waste container.[3][4] Do not use a standard vacuum cleaner.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Final Disposal: Treat all cleanup materials as hazardous waste and dispose of them in the labeled container.

Disposal Pathway Decision Framework

The disposal of this compound is not a matter for on-site neutralization or drain disposal. Its chemical nature necessitates a professional disposal pathway. The following decision workflow illustrates the required logic.

G cluster_0 On-Site Actions cluster_1 Professional Disposal A Waste Identification (4-Chloro-2-fluoro-benzamidine HCl) B Segregate as Halogenated Organic Waste A->B Is it a Halogenated Organic? YES C Contain in Labeled, Sealed Container (<90% Full) B->C D Store in Designated Area with Secondary Containment C->D E Schedule Pickup with Licensed Waste Vendor D->E Ready for Disposal F Manifest & Transport to Approved Facility E->F G Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing F->G

Caption: Logical workflow for the disposal of 4-Chloro-2-fluoro-benzamidine HCl.

Regulatory Context and Final Disposal Method

As a halogenated organic compound, this compound falls under regulations set by the Environmental Protection Agency (EPA) concerning hazardous waste.[8][10] Specifically, such compounds are often listed under codes that restrict land disposal, making specialized treatment mandatory.[14]

The universally recommended and accepted disposal method for this class of chemical is high-temperature incineration .[7][15]

  • Why Incineration? Incineration at temperatures typically exceeding 850°C ensures the complete thermal destruction of the organic molecule, breaking the stable carbon-halogen bonds.

  • The Role of Scrubbers: The combustion of chlorinated and fluorinated compounds produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF), as well as nitrogen oxides (NOx).[3][4] Therefore, the incineration facility must be equipped with an advanced flue gas treatment system, often called "scrubbers," which neutralize these corrosive and toxic gases before they are released into the atmosphere.[7]

Disposal must always be conducted through a licensed and approved hazardous waste disposal company that can provide a manifest for tracking the waste from your laboratory to its final destruction, ensuring a complete and compliant chain of custody.[15][16]

References

Navigating the Handling of 4-Chloro-2-fluoro-benzamidine hydrochloride: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, novel compounds like 4-Chloro-2-fluoro-benzamidine hydrochloride are instrumental as key intermediates in the synthesis of bioactive molecules.[1][2] Its unique structure, featuring both chlorine and fluorine substituents, offers enhanced reactivity and selectivity, making it a valuable building block in medicinal chemistry.[1][2] However, the safe and effective use of this and similar chemical entities hinges upon a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring both personal safety and the integrity of your research.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling of this compound, a thorough risk assessment is crucial. The primary hazards associated with this compound, presumed from its analogue benzamidine hydrochloride, are irritation to the skin, eyes, and respiratory system.[4][5][6][7] As a fine crystalline powder[1], it can be easily aerosolized, increasing the risk of inhalation.

The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[8][9][10]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Protects the skin from direct contact and potential irritation.[10][11][12] Regularly inspect gloves for any signs of degradation or perforation.[8]
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves covering the wristsPrevents contact with clothing and underlying skin.[11][13][14] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[9][10]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[9][10][13]
Footwear Closed-toe, chemical-resistant shoesProtects the feet from spills and falling objects.[11]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical to minimize exposure and prevent contamination.

A. Preparation and Weighing
  • Designated Work Area : All work with this compound powder should be conducted in a designated area, clearly labeled with the chemical's identity and associated hazards.[15]

  • Engineering Controls : Weighing and initial handling of the powder must be performed within a certified chemical fume hood to control airborne particles.[14][16]

  • Surface Protection : Cover the work surface with absorbent bench paper to contain any minor spills.[15]

  • Weighing Technique : Use a weigh boat to prevent spillage.[15] Transfer the powder in small increments to minimize dust generation.[15] Keep the container closed when not in use.[15]

B. Dissolution and Reaction Setup
  • Solvent Addition : When dissolving the powder, add the solvent slowly to the solid to minimize splashing.

  • Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation : Ensure continuous ventilation throughout the experiment.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE designated_area Work in Designated Area prep_start->designated_area fume_hood Use Chemical Fume Hood designated_area->fume_hood surface_prep Cover Work Surface fume_hood->surface_prep weighing Weigh Powder Carefully surface_prep->weighing dissolution Slowly Add Solvent weighing->dissolution reaction Conduct in Closed System dissolution->reaction decontaminate Decontaminate Surfaces reaction->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands G start Waste Generated is_contaminated Is it contaminated with This compound? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No label_container Label Container Clearly hazardous_waste->label_container dispose_properly Dispose via Institutional Program label_container->dispose_properly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.